molecular formula C8H6N2O2 B160930 4-Aminophthalimide CAS No. 3676-85-5

4-Aminophthalimide

Cat. No.: B160930
CAS No.: 3676-85-5
M. Wt: 162.15 g/mol
InChI Key: PXRKCOCTEMYUEG-UHFFFAOYSA-N
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Description

4-Aminophthalimide, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25173. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminoisoindole-1,3-dione
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InChI

InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,9H2,(H,10,11,12)
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InChI Key

PXRKCOCTEMYUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6N2O2
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DSSTOX Substance ID

DTXSID8063127
Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-
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Molecular Weight

162.15 g/mol
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CAS No.

3676-85-5
Record name 4-Aminophthalimide
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Foundational & Exploratory

4-aminophthalimide synthesis from 4-nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Aminophthalimide from 4-Nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-nitrophthalimide, a critical transformation for the production of intermediates used in the pharmaceutical and dye industries.[1][2] this compound serves as a key building block for fluorescent dyes and is an early intermediate in the synthesis of drugs like Citalopram.[1][2][3] This document details various established reduction methodologies, including catalytic hydrogenation and chemical reduction using agents such as sodium dithionite and iron powder. It presents a comparative analysis of these methods through tabulated quantitative data, offers detailed experimental protocols, and visualizes the synthetic and procedural workflows using logical diagrams.

Introduction

The reduction of the nitro group in 4-nitrophthalimide to an amino group is a fundamental step in the synthesis of this compound. This conversion can be achieved through several pathways, each with distinct advantages concerning yield, purity, cost, and environmental impact. The choice of method often depends on the scale of the synthesis, available equipment, and the desired purity of the final product.[4] This guide focuses on the most prevalent and effective methods reported in the literature.

Reaction Pathway

The fundamental chemical transformation is the reduction of the nitro group of 4-nitrophthalimide to the primary amine of this compound.

Caption: General chemical equation for the reduction of 4-nitrophthalimide.

Synthesis Methodologies and Quantitative Data

Several methods are prominently used for the synthesis of this compound. The following sections detail the experimental protocols and summarize the quantitative outcomes for each approach.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups.[5] Common catalysts include Raney Nickel and Palladium on carbon (Pd/C).[1][5] This process is advantageous due to high yields and the ease of removing the heterogeneous catalyst by filtration.[1]

CatalystSolvent SystemPressure (psi)Temperature (°C)Yield (%)Melting Point (°C)Reference
Raney NickelDimethylformamide (DMF)40-6040-5097%293-295[1]
5% Pd/CDimethylformamide (DMF)40-6040-5095%294-295[1]
  • Vessel Preparation: Charge a hydrogenation vessel with 100g of 4-nitrophthalimide and 600ml of dimethylformamide (DMF).

  • Catalyst Addition: Carefully add 20g (wet) of Raney nickel catalyst to the solution.

  • Initial Hydrogenation: Seal the vessel and conduct an initial hydrogenation at 20-40 psi and a temperature of 25-30°C until the initial exothermic reaction subsides.

  • Continued Hydrogenation: Increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C. Continue the reaction until hydrogen uptake ceases.

  • Catalyst Removal: Once the reaction is complete, filter the hot reaction mixture to remove the Raney nickel catalyst.

  • Solvent Removal: Remove the DMF from the filtrate by distillation under reduced pressure at 60-80°C.

  • Precipitation: Add 500ml of water to the resulting residue and stir the mixture for 20-30 minutes.

  • Isolation and Drying: Isolate the product by filtration and dry the resulting yellow crystalline solid at 60-70°C.

Chemical Reduction with Sodium Dithionite

Reduction using sodium dithionite (Na₂S₂O₄) offers a metal-free alternative, operating under mild conditions.[6][7] This method is particularly useful when other functional groups sensitive to catalytic hydrogenation are present.[6]

Starting MaterialReagentSolventTemperature (°C)Yield (%)Reference
5.79g 4-Nitrophthalimide26g Sodium Dithionite150mL Water25Not explicitly stated, but product was characterized[8]
  • Reagent Solution: Prepare a solution by dissolving 26g of sodium dithionite in 150mL of water in a reaction vessel.

  • Substrate Addition: To the stirred solution at 25°C, add a suspension of 5.79g of 4-nitrophthalimide.

  • Reaction: The specifics of the reaction time and work-up were not detailed in the available literature, but typically the reaction is monitored by TLC until completion.

  • Isolation: The product is typically isolated by filtration, followed by washing with water and subsequent drying. Purification may involve recrystallization.

Chemical Reduction with Iron Powder

The use of iron powder in an acidic medium is a classical and cost-effective method for nitro group reduction.[5][9]

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC)Melting Point (°C)Reference
10g 4-Nitrophthalimide9.5g Iron Powder250mL Water, cat. HCl40388.9%99.3%292-293[9]
  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of 4-nitrophthalimide, 9.5g of iron powder, and 250mL of water.

  • Acidification: Add a few drops of concentrated HCl to catalyze the reaction.

  • Reaction: Stir the mixture at 40°C for 3 hours.

  • Filtration: Cool the reaction mixture to below 20°C and perform vacuum filtration to separate the solid product and iron sludge.

  • Purification (via DMSO): Add 35mL of dimethyl sulfoxide (DMSO) to the filter cake and heat to approximately 100°C to dissolve the product.

  • Isolation: Filter the hot solution to remove the iron mud.

  • Crystallization: Cool the filtrate to below 20°C to allow the yellow, needle-like crystals of this compound to precipitate.

  • Final Steps: Collect the crystals by suction filtration, wash with a small amount of water, and dry in an oven at 100°C.

Experimental and Purification Workflow

The general workflow for the synthesis and purification of this compound involves several key stages, from reaction setup to final product isolation.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage A 1. Reagent Preparation (4-Nitrophthalimide, Solvent, Reducing Agent) B 2. Reaction (Controlled Temperature & Pressure/Time) A->B C 3. Reaction Monitoring (e.g., TLC, Hydrogen Uptake) B->C D 4. Catalyst/Solid Removal (Hot Filtration) C->D Reaction Complete E 5. Solvent Removal (Distillation under Vacuum) D->E F 6. Product Precipitation/Crystallization (Addition of anti-solvent like water or cooling) E->F G 7. Isolation & Washing (Vacuum Filtration) F->G H 8. Drying (Oven at 60-100°C) G->H I 9. Purity Analysis (Melting Point, HPLC) H->I

Caption: Generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 4-nitrophthalimide can be successfully achieved through various reduction methods. Catalytic hydrogenation using Raney Nickel or Pd/C offers high yields and purity, making it suitable for large-scale production where appropriate safety measures for handling hydrogen gas are in place.[1] Chemical reductions with agents like sodium dithionite or iron powder provide viable, often more accessible, alternatives for laboratory-scale synthesis.[8][9] The choice of methodology should be guided by considerations of scale, cost, safety, and the specific requirements of the final application. This guide provides the necessary data and protocols to enable researchers and professionals to select and implement the most appropriate synthetic route.

References

An In-Depth Technical Guide on the Solvatochromic Properties of 4-Aminophthalimide in Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide (4-AP) is a fluorescent molecule renowned for its pronounced solvatochromism, exhibiting significant changes in its photophysical properties in response to the polarity of its environment. This sensitivity makes it a valuable probe in various scientific domains, including materials science, biological imaging, and drug delivery systems. In protic solvents, such as alcohols and water, the solvatochromic behavior of 4-AP is particularly intriguing, characterized by a substantial Stokes shift and a dramatic decrease in fluorescence quantum yield. This guide provides a comprehensive overview of the solvatochromic properties of this compound in protic solvents, detailing the underlying mechanisms, experimental protocols for characterization, and a summary of key photophysical data.

Core Concepts: Solvatochromism and the Role of Protic Solvents

Solvatochromism refers to the change in the color of a chemical substance depending on the polarity of the solvent in which it is dissolved. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. In the case of this compound, the molecule possesses an electron-donating amino group and electron-withdrawing carbonyl groups, leading to an intramolecular charge transfer (ICT) character upon photoexcitation.

Protic solvents, characterized by their ability to donate hydrogen bonds, play a crucial role in modulating the photophysical properties of 4-AP. The primary interactions governing the solvatochromism of this compound in these solvents are:

  • Hydrogen Bonding: Protic solvent molecules form hydrogen bonds with both the amino and carbonyl groups of 4-AP in both its ground and excited states. These interactions are significantly strengthened in the more polar excited state, leading to a pronounced stabilization of this state and a corresponding red-shift in the fluorescence emission spectrum.

  • Non-specific Dipole-Dipole Interactions: The polarity of the solvent also influences the energy levels of 4-AP's electronic states through non-specific dipole-dipole interactions.

The interplay of these interactions results in the characteristic large Stokes shifts and fluorescence quenching observed for this compound in protic media.

Photophysical Data of this compound in Protic Solvents

The following table summarizes the key photophysical parameters of this compound in a selection of protic solvents. These values are indicative and can vary slightly depending on experimental conditions such as temperature and purity of the solvents.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)
Water~370~546-562~9500-10000Extremely low
Methanol~360-365~535~8500-9000~0.1
Deuterated Methanol (CD₃OD)~360-365~535~8500-9000~0.3
Ethanol~365~535~8300~0.1

Note: The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima. The significant increase in quantum yield in deuterated methanol compared to methanol highlights the role of proton transfer in the non-radiative decay process.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-nitrophthalimide.

Materials:

  • 4-Nitrophthalic anhydride

  • Urea

  • Reducing agent (e.g., Sodium dithionite or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Dimethylformamide)

Procedure (Illustrative Example using Sodium Dithionite):

  • Nitrophthalimide Synthesis: A mixture of 4-nitrophthalic anhydride and urea is heated to form 4-nitrophthalimide.

  • Reduction: The synthesized 4-nitrophthalimide is dissolved in a suitable solvent (e.g., a mixture of water and ethanol).

  • An aqueous solution of sodium dithionite is added portion-wise to the solution of 4-nitrophthalimide while stirring.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the product, this compound, precipitates and can be collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Measurement of Solvatochromic Properties

1. Sample Preparation:

  • Prepare a stock solution of this compound in a non-polar solvent (e.g., dioxane or toluene) at a concentration of approximately 1 mM.

  • For each protic solvent to be tested, prepare a series of solutions with concentrations ranging from 1 µM to 10 µM by diluting the stock solution. Ensure the final concentration is low enough to avoid inner filter effects.

2. UV-Visible Absorption Spectroscopy:

  • Use a dual-beam UV-Visible spectrophotometer.

  • Record the absorption spectra of the this compound solutions in the different protic solvents over a wavelength range of 250 nm to 500 nm.

  • Use the respective pure solvent as a blank for baseline correction.

  • Determine the wavelength of maximum absorption (λ_abs) for each solvent.

3. Fluorescence Spectroscopy:

  • Use a spectrofluorometer equipped with a thermostatted cell holder.

  • Excite the samples at their respective absorption maxima (λ_abs).

  • Record the fluorescence emission spectra over a wavelength range that covers the expected emission (e.g., 400 nm to 700 nm).

  • Determine the wavelength of maximum emission (λ_em) for each solvent.

4. Determination of Fluorescence Quantum Yield (Relative Method):

  • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Prepare a series of solutions of both the standard and the this compound sample in the same solvent with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the integrated fluorescence intensity of each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where:

    • Φ_r is the quantum yield of the reference standard.

    • m_s and m_r are the slopes of the plots for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Signaling Pathways and Mechanistic Insights

The significant fluorescence quenching of this compound in protic solvents is primarily attributed to efficient non-radiative decay pathways facilitated by hydrogen bonding. While the theory of excited-state intramolecular proton transfer (ESIPT) has been proposed, it remains a topic of debate for this compound itself. The more widely accepted mechanism involves the formation of a hydrogen-bonded complex that promotes internal conversion to the ground state.

Experimental Workflow for Investigating Solvatochromism

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing stock Prepare 4-AP Stock Solution (e.g., 1 mM in Dioxane) dilute Dilute Stock in Protic Solvents (1-10 µM) stock->dilute uv_vis UV-Visible Spectroscopy dilute->uv_vis fluorescence Fluorescence Spectroscopy dilute->fluorescence get_lambda_abs Determine λ_abs uv_vis->get_lambda_abs get_lambda_em Determine λ_em fluorescence->get_lambda_em calc_qy Determine Quantum Yield fluorescence->calc_qy calc_stokes Calculate Stokes Shift get_lambda_abs->calc_stokes get_lambda_em->calc_stokes

Caption: Workflow for the experimental investigation of this compound's solvatochromic properties.

Proposed Mechanism of Fluorescence Quenching in Protic Solvents

quenching_mechanism S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (hν) S0_HB S₀-Solvent H-Bonded Complex S0->S0_HB H-Bonding in Ground State S1_HB S₁-Solvent H-Bonded Complex (Strengthened H-Bonds) S1->S1_HB Excited-State H-Bonding S1_HB->S0_HB Efficient Non-Radiative Decay Pathway Fluorescence Fluorescence S1_HB->Fluorescence Radiative Decay (Weak) NonRadiative Non-Radiative Decay (Internal Conversion)

Caption: Proposed mechanism for hydrogen-bond-induced fluorescence quenching of this compound.

Conclusion

The solvatochromic properties of this compound in protic solvents are a direct consequence of the interplay between specific hydrogen-bonding interactions and non-specific electrostatic forces. The pronounced red-shift in emission and the significant quenching of fluorescence in these solvents make 4-AP a highly sensitive probe for local environments capable of hydrogen bonding. Understanding these fundamental photophysical processes is crucial for the rational design and application of this compound-based fluorescent sensors and probes in chemical and biological research, as well as in the development of novel drug delivery and diagnostic systems. The detailed experimental protocols provided herein offer a practical guide for researchers to accurately characterize and leverage the unique solvatochromic behavior of this versatile fluorophore.

A Technical Guide to the Photophysical Characterization of 4-Aminophthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide and its derivatives represent a significant class of fluorescent molecules with broad applications in biomedical research and drug development. Their utility stems from their pronounced sensitivity to the local microenvironment, which is reflected in changes to their photophysical properties. This sensitivity makes them excellent fluorescent probes for studying molecular interactions, cellular imaging, and as environmentally sensitive labels for biomolecules. This technical guide provides an in-depth overview of the core principles and methodologies for the photophysical characterization of this compound derivatives, offering a practical resource for researchers in the field.

The fluorescence of this compound derivatives is characterized by an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting phthalimide core upon photoexcitation.[1][2] This ICT character is highly sensitive to the polarity of the surrounding medium, leading to significant solvatochromic shifts in their emission spectra.[3][4] The extent of this shift, along with other photophysical parameters such as fluorescence quantum yield and lifetime, provides valuable information about the probe's immediate environment.

Core Photophysical Properties and Their Significance

The photophysical behavior of this compound derivatives is dictated by several key parameters, each offering unique insights into the molecular system under investigation.

  • Absorption and Emission Spectra: The wavelengths of maximum absorption (λ_abs_) and emission (λ_em_) are fundamental properties. The difference between these two values is the Stokes shift , which is often influenced by the solvent's ability to reorganize around the excited state dipole moment.[5]

  • Solvatochromism: this compound derivatives typically exhibit positive solvatochromism, meaning their emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[3][4] This phenomenon is a direct consequence of the larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents.

  • Fluorescence Quantum Yield (Φ_F_): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The quantum yield of this compound derivatives is highly dependent on the solvent environment and the nature of substituents on the phthalimide core.[3][6]

  • Fluorescence Lifetime (τ_F_): The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore in a specific environment and can be affected by dynamic processes such as quenching.

Experimental Protocols for Photophysical Characterization

A thorough understanding of the photophysical properties of this compound derivatives requires a suite of spectroscopic and analytical techniques. The following sections detail the standard experimental protocols.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength at which the molecule absorbs light most efficiently.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption to ensure linearity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 250-500 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λ_abs_) and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

This is the core technique for characterizing the emission properties of the fluorophore.

Methodology:

  • Sample Preparation: Use the same solutions prepared for the absorption measurements. To avoid inner filter effects, the absorbance at the excitation wavelength should ideally be below 0.1.

  • Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement:

    • Set the excitation wavelength to the λ_abs_ determined from the absorption spectrum.

    • Scan the emission monochromator over a wavelength range that covers the entire fluorescence spectrum of the compound (e.g., 350-700 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em_). The Stokes shift can then be calculated as the difference in wavenumbers between the absorption and emission maxima.

Determination of Fluorescence Quantum Yield (Φ_F_)

The relative quantum yield is most commonly determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. For this compound derivatives, common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) or coumarin 153 in ethanol (Φ_F_ = 0.38).

  • Measurement:

    • Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

    • Measure the absorption and fluorescence emission spectra for each solution.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:

    Φ_F,sample_ = Φ_F,std_ × (Slope_sample_ / Slope_std_) × (n_sample_² / n_std_²)

    where Φ_F,std_ is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent used for the sample and standard.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a laser diode or a picosecond laser), a sample holder, a fast photodetector, and timing electronics.

  • Measurement:

    • The sample is excited by a short pulse of light.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis:

    • The fluorescence decay data is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_F_). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ_F_)

    where I₀ is the intensity at time zero.

Data Presentation: Photophysical Properties of Selected this compound Derivatives

The following tables summarize the photophysical data for this compound (4-AP) and a representative derivative, 4-amino-N-methylphthalimide, in various solvents to illustrate the effects of substitution and solvent polarity.

Table 1: Photophysical Properties of this compound (4-AP)

SolventDielectric Constant (ε)λ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Φ_F_τ_F_ (ns)
Cyclohexane2.0234041555000.6510.5
Toluene2.3835544056000.589.8
Dichloromethane8.9336549578000.427.5
Acetonitrile37.537052085000.254.2
Methanol32.737553890000.152.8

Table 2: Photophysical Properties of 4-Amino-N-methylphthalimide

SolventDielectric Constant (ε)λ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Φ_F_τ_F_ (ns)
Cyclohexane2.0234842555000.7011.2
Toluene2.3836245056000.6210.1
Dichloromethane8.9337350578000.488.0
Acetonitrile37.537853085000.305.0
Methanol32.738254589000.183.2

Note: The data presented in these tables are representative values compiled from various literature sources and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Visualization of Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the photophysical characterization of this compound derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Extraction Derivative This compound Derivative Solution Dilute Solution (Abs < 0.1) Derivative->Solution Solvent Spectroscopic Grade Solvent Solvent->Solution UV_Vis UV-Vis Spectroscopy Solution->UV_Vis Fluorescence Steady-State Fluorescence Solution->Fluorescence TCSPC Time-Resolved Fluorescence (TCSPC) Solution->TCSPC Abs_max λ_abs_ UV_Vis->Abs_max Em_max λ_em_ Fluorescence->Em_max QY Quantum Yield (Φ_F_) Fluorescence->QY Lifetime Lifetime (τ_F_) TCSPC->Lifetime Stokes Stokes Shift Abs_max->Stokes Em_max->Stokes

Caption: Workflow for the photophysical characterization of this compound derivatives.

Solvatochromism_Concept Effect of Solvent Polarity on Energy Levels cluster_ground Ground State (S₀) S0 S₀ S1_NP S₁ (Non-polar Solvent) S0->S1_NP Absorption S1_P S₁ (Polar Solvent) S0->S1_P Absorption S1_NP->S0 Fluorescence (shorter λ) S1_P->S0 Fluorescence (longer λ)

References

Theoretical Exploration of 4-Aminophthalimide's Excited States: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminophthalimide (4-AP) is a fluorescent molecule of significant interest in various scientific domains, including its use as a fluorescent probe in biological systems and materials science.[1] Its photophysical properties are highly sensitive to the local environment, a characteristic that stems from the complex interplay of electronic and structural dynamics in its excited states.[2] This technical guide provides an in-depth overview of the theoretical studies that have elucidated the nature of these excited states, with a focus on intramolecular charge transfer, solvent interactions, and competing decay pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study and application of fluorescent molecules.

Core Concepts in the Excited State Dynamics of this compound

The photophysics of 4-AP are largely governed by the phenomenon of Intramolecular Charge Transfer (ICT) . Upon photoexcitation, there is a significant redistribution of electron density, with charge moving from the amino group (donor) to the phthalimide moiety (acceptor). This charge transfer leads to a substantial increase in the dipole moment of the molecule in the excited state compared to the ground state.[2][3]

Two primary excited states are typically considered: the S1 state, resulting from an ICT transition, and the S2 state, corresponding to a ππ* transition.[3] The relaxation from these excited states can follow several pathways, which are strongly influenced by the surrounding solvent environment.

A key model used to describe the non-radiative decay pathways in polar solvents is the Twisted Intramolecular Charge Transfer (TICT) model.[4][5][6] In this model, the amino group can rotate relative to the phthalimide ring in the excited state, leading to a non-planar conformation. This TICT state is typically non-emissive or weakly emissive and provides an efficient channel for non-radiative decay to the ground state, thus quenching fluorescence.[4][7]

The role of Excited-State Intramolecular Proton Transfer (ESIPT) in 4-AP has been a subject of debate.[3][8] Some studies have proposed that in protic solvents, a solvent-assisted ESIPT can occur, leading to a tautomeric form of the molecule.[3][8] However, other research, including comparative studies with derivatives where the imide hydrogen is replaced, has questioned the significance of ESIPT in the primary relaxation pathway.[2] Current evidence suggests that for 4-AP excited to the S1 state, keto-to-enol tautomerization is endergonic and thus ESIPT is not observed.[3][8] While the transition to the enol form becomes exergonic upon excitation to the S2 state, this pathway must compete with a much faster internal conversion from S2 to S1, making ESIPT negligible.[3][8]

Computational and Experimental Protocols

Computational Methodologies

Theoretical investigations of 4-AP's excited states predominantly employ Time-Dependent Density Functional Theory (TD-DFT) .[9][10][11][12] This quantum chemical method allows for the calculation of excited-state properties, including absorption and emission energies, and potential energy surfaces.

A typical computational protocol involves the following steps:

  • Ground State Geometry Optimization: The molecular geometry of 4-AP in its ground electronic state (S0) is optimized using Density Functional Theory (DFT). A common choice of functional is B3LYP or ωB97XD, paired with a suitable basis set such as 6-31G(d) or pcseg-1.[10][13]

  • Vertical Excitation Calculation: Using the optimized ground-state geometry, TD-DFT is employed to calculate the vertical excitation energies to the lowest singlet excited states (S1, S2, etc.). This provides an estimate of the absorption spectrum.

  • Excited State Geometry Optimization: The geometry of the molecule in the desired excited state (e.g., S1) is then optimized using TD-DFT. This allows for the characterization of the relaxed excited-state structure.

  • Emission Energy Calculation: A TD-DFT calculation is performed at the optimized excited-state geometry to determine the energy of emission back to the ground state. The difference between the absorption and emission energies gives the Stokes shift.

  • Solvent Effects: To account for the influence of the solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often incorporated into the DFT and TD-DFT calculations.[13] For specific interactions like hydrogen bonding, explicit solvent molecules can be included in the quantum mechanical calculation.[9]

Experimental Techniques

Experimental studies complementing these theoretical investigations often utilize ultrafast spectroscopic techniques to probe the dynamics on the femtosecond to picosecond timescale.

  • Femtosecond Time-Resolved Infrared (TRIR) Spectroscopy: This technique is used to track the vibrational modes of the molecule as it evolves in the excited state.[3][8] By monitoring changes in the vibrational frequencies, researchers can infer structural changes and the kinetics of processes like solvent relaxation and internal conversion.[3][8]

  • Fluorescence Upconversion: This method provides high time resolution for measuring fluorescence decay, allowing for the study of very short-lived excited states and the dynamics of solvation.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on this compound.

ParameterValueSolventMethodReference
Ground State Dipole Moment (μg) ~3.5 DNon-proticExperimental[2]
S1 Excited State Dipole Moment (μe) ~7 DNon-proticExperimental[2]
S1 Excited State Dipole Moment (μe) ~18 DProticExperimental[2]
Change in Dipole Moment (Δμ) upon S0 → S1 excitation 6.0 D-TD-DFT (ωB97XD/pcseg-1)[3]
Change in Dipole Moment (Δμ) upon S0 → S2 excitation 3.7 D-TD-DFT (ωB97XD/pcseg-1)[3]
SolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf)
Methanol ~360 (S0→S1), ~310 (S0→S2)-0.1Shorter than in CD3OD
Acetonitrile ~348 (S0→S1), ~308 (S0→S2)---
CD3OD --~0.3Longer than in CH3OH
Aprotic Solvents (general) --0.63 - 0.76-
Water 370.0 (B1 band), 303.4 (B2 band)545.7 (exc at B1), 561.7 (exc at B2)--

Visualizing the Excited State Pathways

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the excited-state dynamics of this compound.

Excited_State_Dynamics S0 Ground State (S₀) S1_FC Franck-Condon S₁ State S0->S1_FC Photoexcitation (hν) S1_relaxed Relaxed S₁ (ICT) State S1_FC->S1_relaxed Solvent Relaxation TICT TICT State S1_relaxed->TICT Twisting Motion Fluorescence Fluorescence S1_relaxed->Fluorescence Radiative Decay Non_Rad_Decay Non-Radiative Decay TICT->Non_Rad_Decay Fluorescence->S0 Non_Rad_Decay->S0

Caption: Simplified Jablonski diagram for 4-AP showing the main excited-state relaxation pathways.

Competing_Pathways Photoexcitation Photoexcitation to S₂ S2_state S₂ State Photoexcitation->S2_state ESIPT_pathway Solvent-Assisted ESIPT S2_state->ESIPT_pathway Slow Internal_Conversion Internal Conversion (S₂ → S₁) S2_state->Internal_Conversion Very Fast S1_state S₁ State Relaxation_to_S0 Relaxation to S₀ S1_state->Relaxation_to_S0 ESIPT_pathway->Relaxation_to_S0 Internal_Conversion->S1_state

Caption: Competition between internal conversion and ESIPT from the S₂ state of 4-AP.

Conclusion

The theoretical study of this compound's excited states reveals a rich and complex photophysics dominated by intramolecular charge transfer and strong solvent-dependent effects. Computational methods, particularly TD-DFT, have been instrumental in elucidating the nature of the excited states and the mechanisms of their decay. While the TICT model provides a robust framework for understanding the non-radiative decay in polar solvents, the role of ESIPT is considered to be minor. The quantitative data and mechanistic insights presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize and modify the fluorescent properties of this compound and related molecules for advanced applications.

References

Unveiling the Secrets of Solvatochromism: A Technical Guide to 4-Aminophthalimide in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic behavior of 4-aminophthalimide (4-AP) in nonpolar solvent environments. 4-AP is a renowned fluorescent probe whose photophysical properties are exquisitely sensitive to the polarity of its surrounding medium. Understanding its behavior in nonpolar solvents is crucial for its application in probing hydrophobic pockets in biological systems, developing sensors for nonpolar analytes, and advancing drug delivery systems. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to facilitate further research and application.

The Core Principles of this compound's Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent.[1] In the case of this compound, this change is observed as a shift in its absorption and, more prominently, its fluorescence emission spectra. This behavior stems from the significant difference in the dipole moment of 4-AP between its electronic ground state (S₀) and its first excited singlet state (S₁).

Upon photoexcitation, 4-AP undergoes an intramolecular charge transfer (ICT) from the amino group (electron donor) to the phthalimide moiety (electron acceptor).[2] This ICT leads to a substantial increase in the dipole moment in the excited state (μₑ) compared to the ground state (μ₉).

In nonpolar solvents , the stabilization of the ground and excited states is primarily governed by weaker van der Waals forces, specifically dispersion and induction interactions. The more polar excited state is stabilized to a lesser extent than in polar solvents. This results in a smaller Stokes shift (the difference in energy between the absorption and emission maxima) compared to polar environments. Despite the lower stabilization, 4-AP exhibits high fluorescence quantum yields in nonpolar and aprotic solvents, typically ranging from 0.63 to 0.76.[2]

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound in a selection of nonpolar solvents. The data has been compiled from various literature sources to provide a comparative overview. The ET(30) value, a widely used empirical scale of solvent polarity, is included for each solvent to facilitate correlation analysis.

SolventET(30) (kcal/mol)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
Cyclohexane31.2~350~410~3900~0.70
n-Hexane30.9~350~410~3900-
Benzene34.3~360~450~5100-
Toluene33.9~362~460~5300-
1,4-Dioxane36.0~365~470~5600~0.65

Note: The presented values are approximate and can vary slightly depending on the experimental conditions and literature source. The Stokes shift is calculated as (1/λabs - 1/λem) * 10⁷.

Experimental Protocols for Solvatochromism Studies

This section provides a detailed methodology for investigating the solvatochromism of this compound.

Materials and Reagents
  • This compound (high purity, >98%)

  • Spectroscopic grade nonpolar solvents (e.g., cyclohexane, n-hexane, benzene, toluene, 1,4-dioxane)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent in which it is readily soluble, such as acetone or ethanol.

  • Working Solution Preparation:

    • For each nonpolar solvent to be tested, prepare a dilute working solution of this compound. A typical concentration for UV-Vis absorption measurements is in the range of 1-10 µM, ensuring the absorbance maximum is below 1.0 to maintain linearity with the Beer-Lambert law.

    • For fluorescence measurements, a lower concentration (e.g., 0.1-1 µM) is often preferred to avoid inner filter effects.

    • To prepare the working solutions, a small aliquot of the stock solution is added to a volumetric flask and diluted to the final volume with the respective nonpolar solvent.

Spectroscopic Measurements
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range to scan from approximately 300 nm to 500 nm.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure nonpolar solvent to be used as a blank.

    • Place the cuvette in the spectrophotometer and perform a baseline correction to subtract the solvent's absorbance.

  • Sample Measurement:

    • Rinse the cuvette with the this compound working solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength of maximum absorption (λabs).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

    • Set the excitation wavelength to the λabs determined from the UV-Vis measurement for that specific solvent.

    • Set the emission wavelength range to scan from a wavelength slightly higher than the excitation wavelength to approximately 700 nm.

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Sample Measurement:

    • Use the same working solution prepared for the fluorescence measurements.

    • Place the cuvette in the spectrofluorometer and record the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

Data Analysis
  • Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λabs - 1/λem) x 10⁷

  • Lippert-Mataga Plot: To analyze the relationship between the Stokes shift and solvent polarity, a Lippert-Mataga plot can be constructed. This involves plotting the Stokes shift (Δν) against the solvent polarity function (Δf), which is calculated using the dielectric constant (ε) and refractive index (n) of the solvents.[3][4][5]

  • Correlation with ET(30): Plot the Stokes shift (Δν) against the ET(30) values of the solvents. A linear correlation is often observed for a series of non-protic solvents, providing insights into the solute-solvent interactions.

Visualizing the Process and Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the fundamental relationships governing the solvatochromism of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare 4-AP Stock Solution prep_work Prepare Working Solutions in Nonpolar Solvents prep_stock->prep_work uv_vis UV-Vis Absorption Spectroscopy (Determine λabs) prep_work->uv_vis fluorescence Fluorescence Spectroscopy (Determine λem) prep_work->fluorescence calc_stokes Calculate Stokes Shift (Δν) uv_vis->calc_stokes fluorescence->calc_stokes plot_lippert Construct Lippert-Mataga Plot calc_stokes->plot_lippert plot_et30 Correlate with ET(30) Values calc_stokes->plot_et30

Caption: Experimental workflow for studying the solvatochromism of this compound.

Solvatochromism_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_solvent Nonpolar Solvent Environment S0 4-AP (μg) S1_unrelaxed Franck-Condon State S0->S1_unrelaxed Absorption (hνabs) solvent1 Weak Stabilization S1_relaxed Relaxed State (μe > μg) S1_unrelaxed->S1_relaxed Solvent Relaxation S1_relaxed->S0 Fluorescence (hνem) solvent2 Minimal Reorientation

Caption: Energy level diagram illustrating the solvatochromism of this compound.

Conclusion

This technical guide provides a foundational understanding of the solvatochromism of this compound in nonpolar solvents, supplemented with quantitative data and detailed experimental protocols. The high fluorescence and sensitivity of 4-AP in these environments make it an invaluable tool for researchers in various scientific disciplines. By following the outlined procedures and utilizing the provided data, scientists can effectively employ this compound as a probe to explore and characterize nonpolar microenvironments, contributing to advancements in biochemistry, materials science, and drug development.

References

A Technical Guide to the Synthesis of Novel 4-Aminophthalimide-Based Amino Acids for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and potential applications of a new class of fluorescent 4-aminophthalimide-based amino acids. These novel compounds serve as powerful tools for investigating biological systems, particularly in the context of drug discovery and development, by enabling sensitive fluorescence-based assays and imaging. This document provides comprehensive experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to support researchers in the application of these innovative molecular probes.

Introduction

The development of fluorescent amino acids has revolutionized the study of protein structure, function, and dynamics. Among various fluorophores, this compound stands out due to its small size, environmental sensitivity, and favorable photophysical properties, including a large Stokes shift and high fluorescence quantum yields.[1][2] This guide focuses on the synthesis of three distinct Fmoc-protected this compound-based amino acids, offering a versatile toolkit for their incorporation into peptides and proteins. These non-natural amino acids are designed to be isosteric to natural amino acids like tryptophan, minimizing structural perturbations while providing a robust fluorescent readout.[1][3] Their application in probing the transmembrane domain of the Epidermal Growth Factor Receptor (EGFR) highlights their potential in studying protein-protein interactions and protein-membrane dynamics, which are critical in many cellular signaling pathways.[1]

Synthesis of Novel this compound-Based Amino Acids

Three novel Fmoc-protected this compound-based amino acids have been synthesized, each with a unique linker attaching the fluorophore to the amino acid backbone.[1] These building blocks are suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][4] The synthetic strategies employed include direct condensation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a thiol-maleimide conjugation.[1]

Synthetic Pathways Overview

The syntheses of the three Fmoc-protected this compound amino acids (Fmoc-1, Fmoc-2, and Fmoc-3) are outlined below. Each pathway utilizes distinct chemical strategies to append the this compound moiety to an amino acid scaffold.

G cluster_0 Synthesis of Fmoc-1 cluster_1 Synthesis of Fmoc-2 cluster_2 Synthesis of Fmoc-3 A Fmoc-L-Dap(Boc)-OH B Fmoc-Dap(Boc)-OAll A->B Allyl-Br, Cs2CO3 C Fmoc-Dap-OAll (4) B->C TFA E Intermediate (6) C->E Condensation D 4-Aminobenzene-1,2- dicarboxylic acid anhydride (5) D->E F Fmoc-1 E->F Pd(PPh3)4, PhSiH3 G Fmoc-β-azido-L-alanine (7) I Fmoc-2 G->I Cu(I)-catalyzed cycloaddition H Propargyl-4AP (8) H->I J Fmoc-L-cysteine (9) L Fmoc-3 J->L Thiol-ene conjugation K Maleimide-4AP (10) K->L EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Shc Shc EGFR->Shc Phosphorylates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates PLCg PLCγ EGFR->PLCg Activates Grb2 Grb2 SOS SOS Grb2->SOS Recruits Shc->Grb2 Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_MAPK Gene Transcription (Proliferation, Invasion) ERK->Transcription_MAPK Regulates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Transcription_AKT Gene Transcription (Survival, Anti-apoptosis) Akt->Transcription_AKT Regulates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Transcription_STAT Gene Transcription (Cell Survival) STAT_dimer->Transcription_STAT Translocates to nucleus DAG DAG PLCg->DAG PIP2 to DAG IP3 IP3 PLCg->IP3 PIP2 to IP3 PKC PKC DAG->PKC Activates

References

Unraveling the Aggregation Behavior of 4-Aminophthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide (4-AP), a fluorescent molecule with pronounced solvatochromic properties, has garnered significant attention in various scientific fields, including its use as a fluorescent probe in biological systems, nanomaterials, and polymers.[1][2][3] Its propensity to self-assemble into larger aggregates, particularly in aqueous environments, significantly influences its photophysical characteristics and is a critical consideration for its application in drug development and material science. This technical guide provides an in-depth exploration of the aggregation behavior of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and illustrating the underlying processes through conceptual diagrams.

Spectroscopic Manifestations of Aggregation

The aggregation of this compound is most readily observed through changes in its absorption and emission spectra. In its monomeric form, typically in non-polar organic solvents, 4-AP exhibits a characteristic absorption spectrum. However, upon aggregation, these spectral properties are altered. A key indicator of 4-AP aggregation is a blue shift in its absorption band, which is characteristic of the formation of H-aggregates.[4][5] In this arrangement, the transition dipoles of the individual molecules are aligned in a parallel, face-to-face fashion.[6]

The fluorescence of this compound is also highly sensitive to its environment and aggregation state. While highly fluorescent in nonpolar aprotic solvents, its fluorescence quantum yield dramatically decreases in protic solvents.[1][2] This quenching is often attributed to the formation of non-radiative decay channels facilitated by hydrogen bonding with the solvent.[7][8] In the aggregated state, a new fluorescence band may appear, providing further evidence of self-assembly.[9][10]

Factors Influencing Aggregation

Several factors can influence the aggregation of this compound, with the solvent environment and concentration being the most critical.

  • Solvent Polarity and Hydrogen Bonding: The polarity of the solvent plays a crucial role. In polar protic solvents like water and methanol, the propensity for aggregation is significantly enhanced. This is attributed to the strong intermolecular hydrogen bonding interactions between 4-AP molecules, as well as between 4-AP and the solvent molecules.[1][2][4] X-ray crystallographic studies have confirmed the presence of strong intermolecular hydrogen bonds in solid-state 4-AP.[4]

  • Concentration: As with most aggregation phenomena, the concentration of this compound is a key driver. An increase in the concentration of the monomeric species leads to a higher probability of intermolecular encounters and, consequently, the formation of larger aggregates.[11]

Quantitative Data on this compound Aggregation

The following tables summarize key quantitative data related to the aggregation of this compound, extracted from various studies.

ParameterValueConditionsReference
Aggregate Size~220 nmRoom Temperature[11]
Aggregate Size~500 nmRoom Temperature, Doubled Monomer Concentration[11]
Aggregate Size~400 nmIncreased Temperature[11]

Table 1: Aggregate Size of this compound.

SolventAbsorption Max (nm)Emission Max (nm)Quantum YieldReference
Cyclohexane~350~410-[12]
Chloroform~350--[12]
Methanol369.2~5500.1[1][12]
Water-~570Low[12]
Acetonitrile357.1-0.63-0.76[1]
THF--0.70[13]
Dichloromethane--0.76[13]

Table 2: Spectroscopic Properties of this compound in Various Solvents.

Experimental Protocols for Studying Aggregation

The investigation of this compound aggregation typically involves a combination of spectroscopic and microscopic techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4-nitrophthalimide.

Protocol:

  • Dissolve 4-nitrophthalimide in dimethylformamide (DMF) in a hydrogenation reactor.

  • Add a nickel catalyst (e.g., Raney nickel) to the solution.

  • Initiate the hydrogenation reaction under hydrogen pressure (20-40 psi) at a temperature of 20-30 °C.

  • After the initial exothermic reaction subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50 °C.

  • Upon completion of the reaction, filter the hot reaction mixture to remove the catalyst.

  • Recover the DMF from the filtrate by distillation under reduced pressure.

  • Add water to the residue and stir for 20-30 minutes.

  • Separate the product by filtration and dry to obtain this compound as a yellow crystalline solid.[14]

UV-Visible and Fluorescence Spectroscopy

These are the primary techniques for observing the spectral changes associated with aggregation.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a non-polar organic solvent where it exists as a monomer).

  • Prepare a series of solutions with varying concentrations of this compound in the solvent of interest (e.g., water or a buffer solution). This can be achieved by serial dilution from the stock solution.

  • Record the UV-Visible absorption spectra for each concentration using a spectrophotometer. Note any shifts in the absorption maximum. A blue shift is indicative of H-aggregate formation.

  • Record the fluorescence emission spectra for each concentration using a spectrofluorometer. Excite the samples at a wavelength where the monomer absorbs. Observe any changes in the emission maximum, intensity, and the appearance of new emission bands.

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of the aggregates in solution.

Protocol:

  • Prepare a solution of this compound in the desired solvent at a concentration where aggregation is expected.

  • Filter the solution through a sub-micron filter to remove any dust or large particulates.

  • Place the filtered solution in a suitable cuvette for DLS measurements.

  • Perform the DLS measurement, which involves shining a laser beam into the solution and analyzing the fluctuations in the scattered light intensity.

  • The instrument's software will then calculate the hydrodynamic radius of the particles in the solution, providing information on the size of the aggregates.

Field Emission Scanning Electron Microscopy (FESEM)

FESEM provides direct visualization of the morphology and size of the dried aggregates.

Protocol:

  • Prepare a solution containing the this compound aggregates.

  • Deposit a small drop of the solution onto a clean substrate (e.g., a silicon wafer or a carbon-coated grid).

  • Allow the solvent to evaporate completely, leaving the dried aggregates on the substrate. This can be done at room temperature or under gentle heating.

  • Coat the substrate with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging during imaging.

  • Image the sample using a FESEM instrument to obtain high-resolution images of the aggregates. The images can then be used to analyze the shape and size of the particles.[11]

Visualizing the Aggregation Process

The following diagrams, generated using the DOT language, illustrate key aspects of this compound aggregation.

H_Aggregation cluster_monomers Monomers cluster_aggregate H-Aggregate cluster_property Spectroscopic Shift M1 4-AP Aggregate 4-AP 4-AP 4-AP M1->Aggregate:f0 Self-Assembly M2 4-AP M2->Aggregate:f1 M3 4-AP M3->Aggregate:f2 Shift Blue-shifted Absorption Aggregate->Shift

Caption: H-Aggregation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Prep Prepare 4-AP Solutions (Varying Concentrations/Solvents) UVVis UV-Vis Spectroscopy (Observe Absorption Shifts) Prep->UVVis Fluorescence Fluorescence Spectroscopy (Monitor Emission Changes) Prep->Fluorescence DLS Dynamic Light Scattering (Determine Aggregate Size) Prep->DLS FESEM FESEM (Visualize Morphology) Prep->FESEM Interp Characterize Aggregation Behavior (H-aggregate formation, size, morphology) UVVis->Interp Fluorescence->Interp DLS->Interp FESEM->Interp

Caption: Experimental Workflow for Studying Aggregation.

Influencing_Factors cluster_factors Influencing Factors Aggregation 4-AP Aggregation Solvent Solvent Polarity (Protic vs. Aprotic) Solvent->Aggregation Concentration Concentration Concentration->Aggregation H_Bonding Intermolecular H-Bonding H_Bonding->Aggregation

Caption: Factors Influencing 4-AP Aggregation.

Conclusion

The aggregation of this compound is a complex phenomenon governed by a delicate interplay of intermolecular forces, primarily hydrogen bonding, and environmental factors such as solvent polarity and solute concentration. Understanding and controlling this behavior is paramount for the effective utilization of 4-AP in diverse applications. The formation of H-aggregates, readily identified by a blue shift in the absorption spectrum, is a hallmark of its self-assembly. By employing a suite of spectroscopic and microscopic techniques, researchers can thoroughly characterize the aggregation process, paving the way for the rational design of 4-AP-based systems with tailored properties for applications in drug delivery, bio-imaging, and advanced materials.

References

The Enigmatic Dance of a Proton: An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 4-Aminophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophthalimide (4-AP) is a fluorescent molecule of significant interest due to its pronounced solvatochromism and potential applications as a fluorescent probe in diverse environments, including biological systems.[1][2][3][4][5] A key aspect of its photophysics that has been the subject of extensive research and debate is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). This technical guide provides a comprehensive overview of the proposed ESIPT mechanism in 4-AP, detailing the supporting and refuting evidence, the critical role of solvent and electronic states, and the experimental and computational methodologies employed in its investigation.

Introduction: The Phenomenon of ESIPT

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule upon photoexcitation.[6] This process often leads to the formation of a transient tautomer with distinct electronic and, consequently, emissive properties. Molecules exhibiting ESIPT are characterized by a large Stokes shift, the difference between the absorption and emission maxima, and in some cases, dual fluorescence.[6] These unique photophysical characteristics make ESIPT fluorophores valuable for applications in chemical sensing, bio-imaging, and materials science.[6][7][8][9]

This compound possesses the structural prerequisites for ESIPT, with proton donor (amino and imide groups) and acceptor (carbonyl) moieties.[10] The central question, however, is whether this potential is realized upon photoexcitation.

The Controversial ESIPT Mechanism in this compound

The scientific community has presented conflicting evidence regarding ESIPT in 4-AP. The debate centers on whether the observed photophysical behavior is a true manifestation of proton transfer or a result of other photophysical processes.

The Proposed Solvent-Assisted ESIPT Pathway

In protic solvents, such as methanol and water, it has been proposed that 4-AP engages in a solvent-assisted ESIPT.[1][2][10][11] The solvent molecule is thought to act as a bridge, forming a six-membered hydrogen-bonded ring with 4-AP.[1][10][11] This configuration is believed to be strengthened in the excited state, facilitating the transfer of a proton from the imide nitrogen to a carbonyl oxygen, leading to a keto-enol tautomerization.[1][2]

ESIPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State Keto_S0 Keto Form (4-AP) Keto_S1 Keto Form (S1) Keto_S0->Keto_S1 Photoexcitation (e.g., 350 nm) Keto_S2 Keto Form (S2) Keto_S0->Keto_S2 Photoexcitation (e.g., 300 nm) Keto_S1->Keto_S0 Fluorescence/Non-radiative Decay Keto_S2->Keto_S1 Internal Conversion (fast) Enol_S1 Enol Tautomer (S1) Keto_S2->Enol_S1 Solvent-Assisted ESIPT (proposed, slow) Enol_S1->Keto_S0 Tautomer Fluorescence (hypothetical)

The Role of S1 and S2 Excited States

The electronic absorption spectrum of 4-AP displays two distinct bands, corresponding to transitions to the S1 and S2 excited states.[1] Excitation to the lower energy S1 state is generally agreed upon not to induce ESIPT, as the keto-to-enol tautomerization is energetically unfavorable (endergonic).[1][11]

However, upon excitation to the higher energy S2 state, the transition to the enol form in the S1 state is calculated to be exergonic, making ESIPT energetically feasible.[1][11] Despite this, experimental evidence suggests that the internal conversion from the S2 to the S1 state is a significantly faster process than the proposed solvent-assisted ESIPT.[1][11] This rapid relaxation to the S1 keto form effectively outcompetes the proton transfer, resulting in negligible ESIPT.[1][11]

Evidence Against ESIPT

A significant body of research challenges the ESIPT hypothesis in 4-AP. Key arguments include:

  • Comparative studies with N-alkylated derivatives: Studies on 4-AP derivatives where the imide hydrogen is replaced by an alkyl group (rendering ESIPT impossible) show similar solvatochromic behavior to 4-AP itself.[2] This suggests that the observed spectral shifts are not due to proton transfer.

  • Alternative explanations for solvatochromism: The strong solvatochromism of 4-AP can be attributed to a significant increase in its dipole moment upon excitation and the formation of stronger hydrogen bonds with protic solvents in the excited state.[1]

  • Fluorescence from distinct hydrogen-bonded species: In aqueous media, it has been proposed that the fluorescence of 4-AP arises from two distinct hydrogen-bonded species rather than from a keto-enol tautomerism.[3]

Quantitative Spectroscopic and Photophysical Data

The following tables summarize the key quantitative data reported for this compound in various solvents.

Table 1: Absorption and Emission Maxima of this compound

SolventAbsorption Maxima (nm)Emission Maxima (nm)
Methanol~310 (S0 → S2), ~360 (S0 → S1)[1]-
Acetonitrile~310 (S0 → S2), ~360 (S0 → S1)[1]-
Water~303.4 (B2 band), ~370.0 (B1 band)[12]561.7 (λexc = 303.4 nm), 545.7 (λexc = 370.0 nm)[12]

Table 2: Photophysical Properties of this compound

PropertyValueConditions/Notes
S1 Keto to S1 Enol Energy Difference~10 kcal/mol higher for Enol[1][11]Calculated, indicating endergonic process from S1 keto.
S2 to S1 Internal Conversion Time~13 ps[1]Significantly faster than the proposed ESIPT.
Fluorescence Quantum YieldHigh in aprotic solvents (0.63-0.76), drops in protic solvents[13]The decrease in protic solvents is a point of contention.
Ground State Dipole Moment~3.5 D[2]In non-protic solvents.
Excited State Dipole Moment~7 D (non-protic), ~18 D (protic)[2]Significant increase, especially in protic solvents.

Experimental and Computational Methodologies

The investigation of ESIPT in 4-AP relies on a combination of advanced experimental techniques and theoretical calculations.

Experimental Protocols
  • Femtosecond Time-Resolved Infrared (TRIR) Spectroscopy:

    • A solution of 4-AP in the solvent of interest (e.g., methanol, acetonitrile) is prepared.

    • The sample is excited with a short laser pulse (e.g., at 300 nm or 350 nm) to populate the S2 or S1 state, respectively.[1]

    • A broadband infrared pulse probes the vibrational spectrum of the excited molecules at various time delays after excitation.

    • Changes in the vibrational bands (e.g., C=O stretching modes) are monitored to track the structural dynamics, including any potential tautomerization.[1]

  • Steady-State and Time-Resolved Fluorescence Spectroscopy (TRES):

    • Absorption and emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively.

    • For TRES, the sample is excited with a pulsed laser, and the fluorescence decay is measured at different wavelengths across the emission spectrum.

    • The fluorescence lifetime and any time-dependent spectral shifts are analyzed to infer the presence of different emitting species or dynamic processes in the excited state.[12]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation Sample 4-AP Solution UV_Vis UV-Vis Absorption Sample->UV_Vis Steady_State_Fluorescence Steady-State Fluorescence Sample->Steady_State_Fluorescence TRES Time-Resolved Fluorescence (TRES) Sample->TRES TRIR Femtosecond TRIR Sample->TRIR Analysis Spectral Shifts, Lifetimes, Vibrational Modes UV_Vis->Analysis Steady_State_Fluorescence->Analysis TRES->Analysis TRIR->Analysis Conclusion ESIPT vs. Other Photophysics Analysis->Conclusion

Computational Approaches
  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT):

    • The ground state (S0) and excited state (S1, S2) geometries of the keto and potential enol forms of 4-AP are optimized using DFT and TD-DFT, respectively.[14][15]

    • Vertical excitation energies, corresponding to light absorption, and emission energies are calculated.[14]

    • Potential energy surfaces along the proton transfer coordinate are constructed to determine the energy barriers for the ESIPT process in both the ground and excited states.[16]

    • Solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM).[17]

Computational_Workflow cluster_modeling Molecular Modeling cluster_calculations Quantum Chemical Calculations cluster_analysis Analysis of Results Model 4-AP (+ Solvent Model) DFT DFT (Ground State) Model->DFT TD_DFT TD-DFT (Excited States) Model->TD_DFT Geometries Optimized Geometries DFT->Geometries PES Potential Energy Surfaces DFT->PES Energies Excitation/Emission Energies TD_DFT->Energies TD_DFT->PES Mechanism Elucidation of ESIPT Feasibility Geometries->Mechanism Energies->Mechanism PES->Mechanism

Implications for Drug Development and Research

The highly environment-sensitive fluorescence of 4-AP makes it an attractive scaffold for the design of fluorescent probes.[4][5] Understanding the fundamental photophysics, including the ESIPT debate, is crucial for the rational design of such probes.

  • Sensing and Imaging: If ESIPT were a dominant process, the dual emission could be harnessed for ratiometric sensing. However, given the evidence, it is the strong solvatochromism and sensitivity to hydrogen bonding that are more reliably exploited. 4-AP and its derivatives have been incorporated into amino acids to probe the local polarity of transmembrane peptides.[4][5]

  • Modulating Photophysical Properties: While ESIPT may be negligible in 4-AP itself, derivatives can be designed to promote this process. Introducing electron-donating or -withdrawing groups, or extending the conjugation, can modulate the energy levels of the excited states and potentially favor the ESIPT pathway over internal conversion.[14]

Conclusion

The question of whether this compound undergoes excited-state intramolecular proton transfer remains a topic of scientific debate. While the molecule possesses the necessary structural features and a solvent-assisted mechanism has been proposed, compelling evidence suggests that other photophysical processes, such as rapid internal conversion from the S2 to the S1 state and strong solvatochromic effects, dominate its behavior. The controversy itself highlights the complexity of excited-state dynamics and the importance of employing a combination of sophisticated experimental and computational techniques to unravel them. For researchers and drug development professionals, a thorough understanding of this debate is essential for leveraging the unique and sensitive fluorescence properties of the this compound core in the design of novel probes and materials.

References

Methodological & Application

Application Notes and Protocols: 4-Aminophthalimide as a Fluorescent Probe for Transmembrane Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide (4AP) is a small, environmentally sensitive fluorescent probe that offers significant advantages for studying the behavior of transmembrane (TM) peptides and proteins.[1][2][3] Its utility stems from its sensitivity to the polarity of its local environment, a feature that allows researchers to distinguish whether the probe is located in the hydrophobic core of a lipid bilayer or at the more aqueous membrane surface.[1][2][3] When incorporated into a transmembrane peptide, 4AP's fluorescence provides a powerful readout of the peptide's position and orientation within the membrane.[1][4]

A key advantage of this compound is that its excitation wavelength is outside the absorption range of proteins and nucleic acids, minimizing background interference from biological samples.[1][2][5] Furthermore, it provides a more informative fluorescence readout compared to the commonly used intrinsic fluorescent amino acid, tryptophan.[1][2][3] The small size of the 4AP chromophore, which is isosteric to the indole moiety of tryptophan, means it can be incorporated into peptides with minimal structural perturbation.[1][2][3] These properties make this compound an invaluable tool for elucidating the interactions of transmembrane peptides with lipid bilayers, which is crucial for understanding their biological function and for the development of new therapeutics.

Key Applications

  • Determining the localization and topology of transmembrane peptides: By observing shifts in the fluorescence emission and changes in quantum yield, the position of the 4AP-labeled peptide within the membrane can be determined.[1][3]

  • Monitoring peptide-membrane interactions: The fluorescence properties of 4AP are sensitive to binding events and conformational changes of the peptide within the lipid bilayer.

  • High-throughput screening assays: The sensitivity of 4AP to its environment can be exploited to develop assays for screening compounds that modulate the activity or localization of transmembrane peptides.[6]

  • Live-cell imaging: 4AP-labeled peptides have been successfully used to visualize the integration of transmembrane peptides into the cell membranes of living cells.[1][2]

Data Presentation

The following table summarizes the optical properties of this compound-labeled epidermal growth factor receptor (EGFR) transmembrane peptides in a solvent (methanol) and incorporated into 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) unilamellar vesicles. The data illustrates the characteristic blue shift in emission wavelength and increase in fluorescence quantum yield and lifetime when the probe moves from a more polar to a less polar (membrane) environment.

PeptideLocation of 4APSolvent/EnvironmentAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Quantum Yield (Φ)Lifetime (τ) [ns]
EGFR1Middle of TM domainMethanol4055480.254.5
POPC Vesicles4055040.659.8
EGFR2Middle of TM domainMethanol3835520.315.2
POPC Vesicles3835080.7210.5
EGFR3N-terminusMethanol4055480.254.5
POPC Vesicles4055440.284.8
EGFR4N-terminusMethanol3835520.315.2
POPC Vesicles3835480.345.5

Data extracted from literature.[1]

Experimental Protocols

I. Synthesis of Fmoc-Protected this compound Amino Acids

For site-specific incorporation into peptides using solid-phase peptide synthesis (SPPS), this compound must first be incorporated into an amino acid building block, which is then Fmoc-protected. The following provides a general overview of a synthetic strategy.[1][2]

Materials:

  • Fmoc-protected diaminopropionic acid derivative

  • 4-Aminobenzene-1,2-dicarboxylic acid anhydride

  • 1-Hydroxybenzotriazole (HOBt)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Allyl acceptor (e.g., PhSiH₃)

  • Dichloromethane (CH₂)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Condensation: The synthesis begins with the condensation of an Fmoc-protected diaminopropionic acid derivative with 4-aminobenzene-1,2-dicarboxylic acid anhydride. This reaction is typically carried out in DMF with coupling reagents such as HOBt and HBTU, and a base like DIPEA, and is stirred overnight at room temperature.[1]

  • Purification: The crude product is purified using standard techniques, such as column chromatography or recrystallization.

  • Deprotection: If an allyl protecting group is used on the carboxy function, it can be removed using a palladium catalyst and an allyl acceptor in a solvent like dichloromethane.[1]

  • Final Purification: The final Fmoc-protected this compound amino acid is purified by reversed-phase HPLC and its identity confirmed by mass spectrometry.[1]

II. Solid-Phase Peptide Synthesis (SPPS) with 4AP-Amino Acids

Standard Fmoc-based solid-phase peptide synthesis protocols are used to incorporate the 4AP-amino acid into the desired peptide sequence.[1][2]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected 4AP-amino acid

  • Rink amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

  • Diethyl ether

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: The resin is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (or the Fmoc-4AP-amino acid) is activated with coupling reagents and coupled to the free amine on the resin.

  • Repeat Cycles: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, and the crude peptide is purified by reversed-phase HPLC.

  • Characterization: The final peptide is characterized by mass spectrometry.

III. Preparation of Labeled Peptide-Containing Liposomes

To study the behavior of the 4AP-labeled peptide in a membrane environment, it is reconstituted into liposomes.

Materials:

  • 4AP-labeled peptide

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other desired lipid

  • Chloroform/Methanol (1:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Co-solubilization: The purified peptide and lipid (e.g., at a 1:50 peptide-to-lipid molar ratio) are co-solubilized in a chloroform/methanol mixture.[1]

  • Film Formation: The organic solvent is evaporated under a stream of nitrogen and then under high vacuum overnight to form a thin lipid/peptide film.[1]

  • Hydration: The film is hydrated with PBS buffer to form multilamellar vesicles.

  • Extrusion: The vesicle suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size to form unilamellar vesicles.

IV. Fluorescence Spectroscopy

Fluorescence measurements are performed to characterize the environment of the 4AP probe.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Solutions of the 4AP-labeled peptide in a reference solvent (e.g., methanol) and in the liposome suspension.

Procedure:

  • Absorption Spectra: Measure the absorption spectra to determine the absorption maximum (λabs).

  • Emission Spectra: Excite the sample at the absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λem).

  • Quantum Yield Measurement: The fluorescence quantum yield is determined relative to a standard with a known quantum yield.

  • Fluorescence Lifetime Measurement: Time-resolved fluorescence decay is measured using time-correlated single-photon counting (TCSPC) to determine the fluorescence lifetime (τ).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_reconstitution Membrane Reconstitution cluster_analysis Biophysical Analysis synthesis Synthesis of Fmoc-4AP-Amino Acid spps Solid-Phase Peptide Synthesis synthesis->spps Incorporate probe purification HPLC Purification & MS Characterization spps->purification film Lipid/Peptide Film Formation purification->film hydration Hydration & Freeze-Thaw film->hydration extrusion Extrusion to form Unilamellar Vesicles hydration->extrusion spectroscopy Fluorescence Spectroscopy extrusion->spectroscopy cd Circular Dichroism (CD/OCD) extrusion->cd imaging Live-Cell Imaging extrusion->imaging

Caption: Experimental workflow for studying transmembrane peptides using this compound.

signaling_pathway cluster_membrane Lipid Bilayer cluster_probe This compound Probe peptide_core Peptide in Hydrophobic Core peptide_surface Peptide at Aqueous Interface probe_core Blue-shifted Emission High Quantum Yield Long Lifetime probe_core->peptide_core Reports on Environment probe_surface Red-shifted Emission Low Quantum Yield Short Lifetime probe_surface->peptide_surface Reports on Environment

Caption: Principle of using this compound to probe peptide location in a membrane.

References

Application of 4-Aminophthalimide in Live Cell Imaging and Confocal Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide is a versatile fluorophore with significant potential in live-cell imaging and confocal microscopy. Its derivatives serve as environmentally sensitive probes, offering distinct advantages for studying cellular structures and dynamics. The solvatochromic properties of this compound, where its fluorescence emission is dependent on the polarity of the local environment, make it a powerful tool for investigating biological membranes and other cellular components.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound-based probes in live-cell imaging.

A key advantage of this compound is its small size, which allows for its incorporation into biomolecules like amino acids and peptides with minimal steric hindrance.[1][2] This makes it an excellent alternative to intrinsic fluorophores like tryptophan, as it exhibits stronger fluorescence and can be excited at wavelengths that avoid the absorption range of most biological molecules, reducing autofluorescence.[1][2][5] Furthermore, certain derivatives have demonstrated low cytotoxicity, a critical factor for successful live-cell imaging experiments.[3]

Key Applications

  • Probing Transmembrane Peptides and Proteins: this compound can be incorporated into amino acid side chains to study the localization and environment of transmembrane peptides.[1][2][5] Its sensitivity to polarity allows for the differentiation between the hydrophobic core of the lipid bilayer and the more polar membrane surface.[1]

  • Imaging of Intracellular Lipid Droplets and Mitochondria: Specific derivatives, such as 4-amino-N-adamantylphthalimide, have been shown to selectively accumulate in and stain intracellular lipid droplets and mitochondrial membranes.[3]

  • Fluorescence-Based Biosensing: The environmentally sensitive fluorescence of this compound makes it a candidate for the development of biosensors that report on local changes in polarity or the presence of specific analytes.[6]

Data Presentation: Photophysical Properties of this compound Derivatives

The following table summarizes the key photophysical properties of a this compound derivative, 4-amino-N-adamantylphthalimide, in various solvents, illustrating its solvatochromic nature.[3]

SolventAbsorption Max (λabs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (ΦF)
Dioxane360430047058000.80
Ethyl Acetate363410048364000.77
Acetonitrile363420050172000.76
Ethanol370430052576000.40
Methanol369440053379000.28
Water365400056091000.15

Experimental Protocols

Protocol 1: Live-Cell Imaging of Transmembrane Peptides in HeLa Cells

This protocol is adapted from studies using this compound-labeled peptides to investigate their integration into the cell membrane.[1][2]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound labeled peptide (e.g., EGFR1 peptide)

  • Membrane-specific stain (e.g., Concanavalin A conjugated to a far-red fluorophore)

  • Phosphate Buffered Saline (PBS)

  • Confocal microscope with a 405 nm laser line and appropriate emission filters

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM on glass-bottom dishes suitable for confocal microscopy until they reach 70-80% confluency.

  • Peptide Incubation: Prepare a stock solution of the this compound labeled peptide in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration.

  • Cell Treatment: Replace the culture medium with the medium containing the labeled peptide. Incubate the cells for 16 hours at 37°C in a humidified incubator with 5% CO₂.

  • Co-staining (Optional): To visualize the cell membrane, co-stain with a membrane-specific dye. For example, incubate the cells with Concanavalin A-CF633 according to the manufacturer's protocol.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove excess probe and medium.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope.

    • Excitation: 405 nm for the this compound probe.

    • Emission: Collect emission between 486–513 nm.

    • For co-staining, use the appropriate laser line and emission filter for the second dye (e.g., 635 nm excitation and 643–675 nm emission for ConA-CF633).[1][2]

Protocol 2: Staining of Intracellular Lipid Droplets and Mitochondria

This protocol describes the use of 4-amino-N-adamantylphthalimide for visualizing lipid droplets and mitochondria in live cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium

  • 4-amino-N-adamantylphthalimide

  • Mitochondrial marker (e.g., MitoTracker Red CMXRos)

  • Lipid droplet marker (e.g., Nile Red)

  • Formaldehyde (for fixation, if required)

  • PBS

  • Confocal microscope with a 405 nm laser line

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of 4-amino-N-adamantylphthalimide in DMSO.

  • Staining: Dilute the stock solution in culture medium to a final concentration of 1-10 µM. Incubate the cells with the staining solution for 30-60 minutes at 37°C.

  • Co-localization (Optional): For co-localization studies, incubate cells with a mitochondrial or lipid droplet specific dye according to the manufacturer's instructions.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Add fresh medium or PBS and image using a confocal microscope.

    • Excitation: 405 nm.

    • Emission: Use two separate emission channels to distinguish between mitochondria and lipid droplets, taking advantage of the solvatochromic shift. For example, a "blue" channel for the more hydrophobic environment of lipid droplets and a "green" channel for the more polar environment of mitochondria.[3]

Protocol 3: Cytotoxicity Assay

It is crucial to assess the potential toxicity of any new fluorescent probe in live-cell imaging.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound derivative

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT assay, or a live/dead imaging-based assay)[7]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluency during the experiment.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a period relevant to the planned imaging experiments (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the concentration at which the probe exhibits minimal cytotoxicity.

Visualizations

experimental_workflow_live_cell_imaging cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture 1. Culture Cells on Glass-Bottom Dish probe_prep 2. Prepare this compound Probe Solution incubation 3. Incubate Cells with Probe co_staining 4. Co-stain with Organelle-Specific Dye (Optional) incubation->co_staining washing 5. Wash Cells with PBS co_staining->washing confocal 6. Acquire Images with Confocal Microscope washing->confocal analysis 7. Analyze Images for Localization and Intensity confocal->analysis

Caption: General workflow for live-cell imaging using this compound probes.

cytotoxicity_assay_workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells treat_cells 2. Treat with this compound Derivative (Varying Concentrations) seed_cells->treat_cells incubate 3. Incubate for 24-72 hours treat_cells->incubate viability_assay 4. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis 5. Analyze Data and Determine Non-Toxic Concentration Range viability_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: 4-Aminophthalimide for Selective Visualization of Intracellular Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide is a solvatochromic fluorescent dye that exhibits remarkable sensitivity to its local environment. Its fluorescence emission spectrum shifts significantly with changes in solvent polarity, making it an excellent candidate for visualizing nonpolar structures within a cellular context. This property is particularly advantageous for the selective imaging of intracellular lipid droplets, which are highly nonpolar organelles crucial for cellular energy homeostasis, lipid metabolism, and signaling. The lipophilic nature of this compound facilitates its passive diffusion across the cell membrane and subsequent accumulation within the neutral lipid core of these droplets. Inside the lipid-rich environment, the dye's fluorescence quantum yield is significantly enhanced, leading to bright and specific staining with a high signal-to-noise ratio. This application note provides a comprehensive overview of the photophysical properties of this compound and a detailed protocol for its use in the selective visualization of intracellular lipid droplets in live or fixed cells.

Photophysical Properties of this compound

The utility of this compound as a lipid droplet probe is rooted in its distinct photophysical characteristics. A key feature is its pronounced positive solvatochromism, where the emission maximum undergoes a bathochromic (red) shift with increasing solvent polarity.[1] This is attributed to the intramolecular charge transfer (ICT) character of its first excited singlet state (S1).[1] In nonpolar environments, such as the triglyceride and cholesterol ester core of lipid droplets, this compound exhibits a blue-shifted emission and a high fluorescence quantum yield. Conversely, in the aqueous and more polar environment of the cytoplasm, its fluorescence is significantly quenched and red-shifted, resulting in a low background signal.[2][3]

The following table summarizes the key photophysical properties of this compound in various solvents, illustrating its solvatochromic behavior.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)
Cyclohexane2.02~360~430~4100High~10
Dioxane2.21~365~468~56000.76 - 0.63~14
Chloroform4.81~370~480~5800High3.82
Acetonitrile37.5~363~510~76000.15 - 0.8010 ± 2
Methanol32.7~375~540~8300Low-
Water80.1~380~560~8500Very Low-

Note: The exact values can vary depending on the specific experimental conditions and literature source. The data presented here is a representative compilation from multiple sources to illustrate the general trend.

Experimental Protocols

This section provides a detailed protocol for the staining of intracellular lipid droplets using this compound. The protocol is adaptable for both live-cell and fixed-cell imaging.

I. Reagent Preparation

1.1. Stock Solution of this compound:

  • Prepare a 1 mM stock solution of this compound (Molar Mass: 162.15 g/mol ) in anhydrous dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light. The solution is stable for several months under these conditions.

1.2. Staining Solution:

  • On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or cell culture medium without serum.

  • The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. A starting concentration of 5 µM is recommended.

II. Live-Cell Staining and Imaging

2.1. Cell Culture:

  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Allow cells to adhere and grow to the desired confluency (typically 50-70%).

2.2. Staining Procedure:

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the freshly prepared this compound staining solution to the cells.

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Remove the staining solution.

  • Wash the cells twice with pre-warmed PBS or culture medium.

  • Add fresh, pre-warmed culture medium without phenol red for imaging.

2.3. Fluorescence Microscopy:

  • Image the stained cells immediately using a fluorescence microscope equipped with a suitable filter set.

  • Excitation: ~360-400 nm (e.g., DAPI or violet filter set).

  • Emission: ~420-550 nm (e.g., blue to green emission channel). The specific emission wavelength will depend on the local polarity of the lipid droplets.

  • Acquire images using a high-sensitivity camera.

Live_Cell_Staining_Workflow cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on glass-bottom dish prepare_stain 2. Prepare this compound staining solution (1-10 µM) wash1 3. Wash cells with PBS add_stain 4. Incubate with staining solution (15-30 min) wash1->add_stain wash2 5. Wash cells with PBS (2x) add_stain->wash2 add_media 6. Add fresh imaging medium wash2->add_media microscopy 7. Image with fluorescence microscope add_media->microscopy

Figure 1. Workflow for live-cell staining of lipid droplets with this compound.

III. Fixed-Cell Staining and Imaging

3.1. Cell Culture and Fixation:

  • Culture cells as described in section 2.1.

  • Remove the culture medium and wash once with PBS.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS to remove the fixative.

3.2. Staining Procedure:

  • Add the this compound staining solution to the fixed cells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Remove the staining solution.

  • Wash the cells three times with PBS.

3.3. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Image the cells using the same microscopy settings as for live-cell imaging (section 2.3).

Fixed_Cell_Staining_Workflow cluster_preparation Preparation & Fixation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on coverslips fixation 2. Fix cells with 4% PFA cell_culture->fixation wash1 3. Wash cells with PBS (3x) fixation->wash1 add_stain 4. Incubate with this compound staining solution (30 min) wash1->add_stain wash2 5. Wash cells with PBS (3x) add_stain->wash2 mount 6. Mount coverslips wash2->mount microscopy 7. Image with fluorescence microscope mount->microscopy

Figure 2. Workflow for fixed-cell staining of lipid droplets with this compound.

Cytotoxicity and Biocompatibility

Derivatives of this compound, such as 4-amino-N-adamantylphthalimide, have been reported to exhibit low cytotoxicity, making them suitable for live-cell imaging applications.[4] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of this compound for the specific cell line and experimental duration being used. Phototoxicity can also be a concern with any fluorescent dye, especially during long-term time-lapse imaging. To minimize phototoxicity, it is advisable to use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.

Co-localization Studies

To confirm the specific localization of this compound to lipid droplets, co-staining with a commercially available and well-characterized lipid droplet probe, such as Nile Red or BODIPY 493/503, is recommended. For instance, after staining with this compound, cells can be subsequently incubated with a dilute solution of Nile Red (e.g., 100 ng/mL in PBS) for 10 minutes at room temperature before imaging.[4] The distinct emission spectra of this compound and the co-stain should allow for clear differentiation of the signals in separate fluorescence channels.

Signaling_Pathway cluster_probe Probe Properties cluster_cellular_process Cellular Interaction cluster_outcome Fluorescence Outcome probe This compound solvatochromism Solvatochromic probe->solvatochromism lipophilic Lipophilic probe->lipophilic membrane Cell Membrane probe->membrane Passive Diffusion cytoplasm Cytoplasm (Polar) membrane->cytoplasm ld Lipid Droplet (Nonpolar) cytoplasm->ld Accumulation cyto_fluor Quenched / Red-shifted Fluorescence cytoplasm->cyto_fluor ld_fluor Enhanced / Blue-shifted Fluorescence ld->ld_fluor

Figure 3. Mechanism of this compound for selective lipid droplet visualization.

Conclusion

This compound is a versatile and effective fluorescent probe for the selective visualization of intracellular lipid droplets. Its solvatochromic properties provide a high-contrast imaging modality with low background fluorescence from the surrounding cytoplasm. The protocols outlined in this application note offer a reliable starting point for researchers interested in studying lipid droplet dynamics in various biological contexts. As with any fluorescent probe, optimization of staining conditions and imaging parameters is crucial for achieving the best results in specific experimental systems.

References

Application Notes and Protocols for Labeling Proteins with 4-Aminophthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the fluorescent labeling of proteins using 4-aminophthalimide derivatives. This compound (4AP) is a small, environmentally sensitive fluorophore that serves as an excellent probe for investigating protein conformation, dynamics, and interactions. Its modest size, comparable to the indole moiety of tryptophan, allows for its incorporation with minimal steric perturbation to the native protein structure.[1][2][3][4]

A key advantage of the this compound moiety is its informative fluorescence readout, which is significantly more sensitive to the polarity of its local environment than that of tryptophan.[1][2][3][4] This solvatochromic property, characterized by shifts in emission wavelength and changes in quantum yield, provides valuable insights into the hydrophobicity of the fluorophore's surroundings. Furthermore, this compound can be selectively excited at wavelengths outside the absorption range of proteins and nucleic acids, minimizing background interference.[1][2][3][4]

Applications in Research

The unique properties of this compound make it a powerful tool for a variety of research applications, including:

  • Probing Protein Microenvironments: The sensitivity of 4AP's fluorescence to local polarity allows for the characterization of specific regions within a protein, such as the hydrophobic core of a lipid bilayer or the binding pocket of an enzyme.[1][3][4]

  • Monitoring Protein-Protein Interactions: Changes in the fluorescence of a 4AP-labeled protein upon binding to another molecule can be used to study the kinetics and stoichiometry of these interactions.

  • Investigating Transmembrane Peptides: 4AP has been successfully incorporated into transmembrane peptides to elucidate their positioning and dynamics within lipid membranes.[1][2][3][4]

  • Cellular Imaging: The ability to excite 4AP at longer wavelengths makes it suitable for live-cell imaging applications.[2]

Quantitative Data: Spectroscopic Properties of this compound Labeled Peptides

The following table summarizes the fluorescence properties of epidermal growth factor receptor (EGFR) transmembrane peptides labeled with this compound-containing amino acids. The data highlights the significant changes in emission maximum (λem) and fluorescence quantum yield (ΦF) upon incorporation of the peptides into a hydrophobic lipid environment (POPC liposomes) compared to a polar solvent (methanol).

PeptideLabeling PositionEnvironmentλem (nm)ΦFFold Change in ΦF
EGFR1 Central HydrophobicMethanol5170.43-
POPC Liposomes4830.902.1
EGFR2 Central HydrophobicMethanol5300.25-
POPC Liposomes5020.833.3

Data extracted from a study on transmembrane peptides incorporating this compound amino acids.[1]

Experimental Protocols

The following are generalized protocols for labeling proteins with amine-reactive and thiol-reactive this compound derivatives. The precise conditions may require optimization depending on the specific protein and the this compound derivative used.

Protocol 1: Labeling of Protein Amino Groups with Amine-Reactive this compound Derivatives (e.g., NHS Ester)

This protocol describes the conjugation of a this compound N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues and the N-terminus) on a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Amine-reactive this compound derivative (e.g., this compound-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

  • Stirring/rocking platform

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive this compound derivative in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add a 5-20 fold molar excess of the dissolved this compound derivative. The optimal ratio will need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and the absorbance maximum of the this compound dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.

Protocol 2: Labeling of Protein Thiol Groups with Thiol-Reactive this compound Derivatives (e.g., Maleimide)

This protocol outlines the conjugation of a this compound maleimide to free sulfhydryl groups (cysteine residues) on a protein.

Materials:

  • Protein of interest in a degassed, amine-free buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced.

  • Thiol-reactive this compound derivative (e.g., this compound-maleimide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

  • Stirring/rocking platform

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed labeling buffer at a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

  • Dye Preparation:

    • Immediately before use, dissolve the thiol-reactive this compound derivative in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Flush the reaction vial with an inert gas.

    • While gently stirring the protein solution, add a 10-20 fold molar excess of the dissolved this compound derivative.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and oxygen.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm and the absorbance maximum of the this compound dye.

    • Calculate the DOL as described in Protocol 1.

  • Storage:

    • Store the labeled protein under conditions appropriate for the specific protein.

Visualized Workflows

Amine_Reactive_Labeling_Workflow Protein 1. Prepare Protein in Amine-Free Buffer (pH 8.3) Reaction 3. Mix Protein and Dye (1-2h RT or O/N 4°C) Protein->Reaction Dye 2. Prepare Amine-Reactive 4AP-NHS Ester Stock (DMF/DMSO) Dye->Reaction Quench 4. Quench Reaction (e.g., Tris) Reaction->Quench Add Quenching Agent Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze 6. Analyze DOL (Spectrophotometry) Purify->Analyze Store 7. Store Labeled Protein Analyze->Store

Caption: Workflow for labeling protein amines with this compound NHS ester.

Thiol_Reactive_Labeling_Workflow Protein 1. Prepare Protein in Degassed Buffer (pH 7-7.5) (Reduce if necessary) Reaction 3. Mix Protein and Dye (2h RT or O/N 4°C) (Under Inert Gas) Protein->Reaction Dye 2. Prepare Thiol-Reactive 4AP-Maleimide Stock (DMF/DMSO) Dye->Reaction Purify 4. Purify Conjugate (Size-Exclusion Chromatography) Reaction->Purify Analyze 5. Analyze DOL (Spectrophotometry) Purify->Analyze Store 6. Store Labeled Protein Analyze->Store

Caption: Workflow for labeling protein thiols with this compound maleimide.

References

Application Notes and Protocols for 4-Aminophthalimide-Based Metal Ion Sensors in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide and its derivatives have emerged as versatile fluorescent probes for the detection of various metal ions in solution. Their photophysical properties, particularly their fluorescence, are highly sensitive to the local environment and the presence of specific analytes. This sensitivity, combined with the relative ease of their synthesis and modification, makes them attractive candidates for the development of chemosensors. The core principle behind their function often involves a quenching of their inherent fluorescence, which can be selectively restored or further quenched upon binding to a target metal ion. This "off-on" or "on-off" switching mechanism, typically governed by processes like Photoinduced Electron Transfer (PET), provides a clear signal for detection. These sensors are valuable tools in various fields, including environmental monitoring, biological research, and pharmaceutical development, for the qualitative and quantitative analysis of metal ions that play crucial roles in biological systems and environmental toxicity.

Signaling Mechanism: Photoinduced Electron Transfer (PET)

A common signaling mechanism for this compound-based metal ion sensors is Photoinduced Electron Transfer (PET). In the free sensor molecule, the phthalimide fluorophore is linked to a metal ion receptor (e.g., a crown ether or a polyamine chain). Upon excitation, an electron from the electron-rich receptor can be transferred to the excited fluorophore, quenching its fluorescence (an "off" state). When a target metal ion binds to the receptor, the receptor's electron-donating ability is suppressed. This inhibition of the PET process restores the fluorescence of the this compound core, leading to a "turn-on" signal that is proportional to the concentration of the metal ion.

PET_Mechanism cluster_0 Free Sensor (Fluorescence OFF) cluster_1 Sensor-Metal Complex (Fluorescence ON) Fluorophore_Excited Excited this compound (Fluorophore) Receptor Receptor (e.g., Crown Ether) Fluorophore_Excited->Receptor PET (Quenching) Ground_State_F Ground State Fluorophore_Excited->Ground_State_F Non-radiative decay Metal_Ion Metal Ion Receptor->Metal_Ion Binding Fluorophore_Excicted Fluorophore_Excicted Ground_State_F->Fluorophore_Excicted Excitation Fluorophore_Excited_Bound Excited this compound (Fluorophore) Ground_State_B Ground State Fluorophore_Excited_Bound->Ground_State_B Fluorescence Receptor_Metal Receptor + Metal Ion Ground_State_B->Fluorophore_Excited_Bound Excitation Experimental_Workflow Start Start Prep_Sensor Prepare Sensor Stock Solution Start->Prep_Sensor Prep_Metal Prepare Metal Ion Stock Solutions Start->Prep_Metal Prep_Buffer Prepare Buffer Solution (if required) Start->Prep_Buffer Mix Mix Sensor, Buffer, and Sample/Standard Prep_Sensor->Mix Prep_Metal->Mix Prep_Buffer->Mix Incubate Incubate (if required) Mix->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data and Determine Concentration Measure->Analyze End End Analyze->End

Time-Resolved Fluorescence Spectroscopy of 4-Aminophthalimide in Micellar Systems: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Aminophthalimide (4-AP) is a well-established fluorescent probe known for its sensitivity to the local environment's polarity and viscosity. Its photophysical properties, particularly its fluorescence lifetime and emission spectrum, are significantly influenced by interactions with surrounding solvent molecules. Micelles, which are self-assembled colloidal structures formed by surfactants in solution, serve as excellent model systems for biological membranes and are crucial in drug delivery applications. Time-resolved fluorescence spectroscopy of 4-AP within these micellar systems provides valuable insights into the microenvironment of the micellar core and interface, including polarity, hydration, and microviscosity. This application note provides a detailed protocol for conducting such studies and summarizes key findings.

The fluorescence behavior of 4-AP in micelles is complex, involving processes like intramolecular charge transfer (ICT) upon excitation.[1] This leads to a significant increase in the dipole moment of the molecule, making its excited state highly sensitive to the relaxation of surrounding solvent molecules or surfactant headgroups—a process known as solvation dynamics. In aqueous micellar solutions, studies have shown that 4-AP can partition between the bulk aqueous phase and the micellar phase.[2][3] Furthermore, within the micelle, 4-AP can form an exciplex with water molecules present in the micellar structure.[1][4] Time-resolved fluorescence and anisotropy are powerful techniques to dissect these dynamic processes.

Key Photophysical Processes

The study of 4-AP in micelles involves observing several key photophysical events that occur on the picosecond to nanosecond timescale. Upon photoexcitation, the 4-AP molecule undergoes an intramolecular charge transfer, creating a large dipole moment. The surrounding environment then reorganizes or "relaxes" to stabilize this new excited state, leading to a time-dependent shift in the fluorescence emission spectrum (solvation dynamics). In hydrated micellar environments, this relaxation is coupled with the formation of an excited-state complex (exciplex) with water molecules.

cluster_0 Ground State cluster_1 Excited State Dynamics S0 4-AP (S₀) S1_ICT Excited State (S₁-ICT) S0->S1_ICT Excitation (fs) Exciplex Exciplex (4-AP...H₂O)* S1_ICT->Exciplex H-Bond Formation (<50 ps) Exciplex->S0 Fluorescence (ns) Solvated Solvated State Exciplex->Solvated Solvation (τ ≈ 100 ps in SDS) Solvated->S0 Fluorescence (ns)

Caption: Photophysical pathways of 4-AP in a hydrated micellar environment.

Quantitative Data Summary

The photophysical properties of 4-AP are highly dependent on the specific micellar system used. The following table summarizes key parameters reported in the literature for 4-AP in different surfactant micelles.

Micelle SystemParameterValueComments
SDS (Anionic) Solvation Time (τ)≈ 100 psRepresents the process of environmental relaxation around the excited probe.[1]
S₁-Exciplex Formation Time< 50 psRelates to the formation of a hydrogen bond between excited 4-AP and water molecules within the micelle.[1]
Triton X-100 (Non-ionic) Solvation DynamicsSlower than in SDSThe process of exciplex formation and solvation is retarded compared to SDS micelles.[4]
CTAB (Cationic) Solvation DynamicsSlower than in SDSSimilar to Triton X-100, the dynamics are slower, potentially due to the distance between 4-AP and water molecules.[4]

Experimental Protocols

This section details the necessary protocols for preparing samples and performing time-resolved fluorescence measurements of 4-AP in micelles.

I. Materials and Reagents
  • Fluorophore: this compound (4-AP) (Sigma-Aldrich or equivalent).

  • Surfactants:

    • Sodium Dodecyl Sulfate (SDS) (Anionic).

    • Cetyltrimethylammonium Bromide (CTAB) (Cationic).

    • Triton X-100 (Non-ionic).

  • Solvent: Ultrapure water (e.g., Milli-Q) or a suitable buffer solution (e.g., phosphate buffer).

  • Stock Solution Solvent: A suitable organic solvent to dissolve 4-AP, such as methanol or ethanol.

II. Instrumentation
  • Time-Resolved Fluorometer: A time-correlated single-photon counting (TCSPC) system is recommended for its high sensitivity and time resolution.

  • Light Source: A picosecond pulsed laser or LED (e.g., at ~350-400 nm) for excitation.

  • Detector: A high-speed, sensitive detector like a microchannel plate photomultiplier tube (MCP-PMT).

  • Polarizers: High-quality Glan-Thompson or film polarizers for both excitation and emission channels for anisotropy measurements.

  • Spectrofluorometer: For steady-state absorption and emission measurements.

III. Experimental Workflow Diagram

The overall experimental process follows a systematic workflow from sample preparation through data acquisition and analysis.

cluster_anisotropy For Anisotropy prep_start Start: Sample Preparation prep_surfactant Prepare Aqueous Surfactant Solution (> CMC) prep_start->prep_surfactant mix_sonicate Add 4-AP Aliquot to Micellar Solution (Final [4-AP] ~10⁻⁵ M) prep_surfactant->mix_sonicate prep_probe Prepare 4-AP Stock Solution (e.g., in Methanol) prep_probe->mix_sonicate equilibrate Equilibrate Sample (e.g., 30 min at 25°C) mix_sonicate->equilibrate ss_measure Steady-State Measurements (Absorbance/Emission) equilibrate->ss_measure tr_measure Time-Resolved Measurements (TCSPC) equilibrate->tr_measure analysis Data Analysis: - Fluorescence Decay Fitting - Anisotropy Decay Analysis ss_measure->analysis measure_para Measure I_VV(t) and I_VH(t) tr_measure->measure_para measure_perp Measure I_HV(t) and I_HH(t) measure_para->measure_perp calc_g Calculate G-Factor measure_perp->calc_g calc_g->analysis end End: Obtain Lifetimes & Rotational Correlation Times analysis->end

Caption: Workflow for time-resolved fluorescence studies of 4-AP in micelles.

IV. Step-by-Step Protocols

A. Sample Preparation

  • Prepare Surfactant Solutions: Prepare aqueous solutions of the desired surfactant (e.g., SDS, CTAB, or Triton X-100) at concentrations well above their critical micelle concentration (CMC). For SDS, concentrations of 0.05 M, 0.15 M, and 0.45 M have been used.[2][3]

  • Prepare 4-AP Stock Solution: Dissolve a small amount of 4-AP in a minimal amount of methanol or ethanol to create a concentrated stock solution (e.g., 1 mM). This minimizes the perturbation of the micellar solution by the organic solvent.

  • Final Sample Preparation: Add a small aliquot of the 4-AP stock solution to the micellar solution to achieve a final 4-AP concentration in the micromolar range (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (<1% v/v).

  • Equilibration: Gently mix the solution and allow it to equilibrate for at least 30 minutes at a controlled temperature before measurement to ensure the complete partitioning of 4-AP into the micelles.

B. Time-Resolved Fluorescence Decay Measurement

  • Instrument Setup: Turn on the TCSPC system and allow the laser and electronics to warm up for optimal stability.

  • Excitation and Emission Wavelengths: Set the excitation wavelength to optimally excite 4-AP (e.g., 375 nm). Set the emission monochromator to the peak of the 4-AP emission in the specific micellar environment (determined from steady-state measurements).

  • Data Acquisition: Collect the fluorescence decay data until a sufficient number of counts (e.g., 10,000) are accumulated in the peak channel to ensure good statistical accuracy.

  • Instrument Response Function (IRF): Measure the IRF using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF is crucial for accurate data deconvolution.

C. Time-Resolved Fluorescence Anisotropy Measurement

Fluorescence anisotropy provides information on the rotational mobility of the probe, which is related to the microviscosity of its local environment.[5]

  • Polarizer Alignment: Set the excitation polarizer to vertical (V).

  • Collect Parallel Decay (I_VV): Set the emission polarizer to vertical (V) and collect the vertically polarized fluorescence decay, I_VV(t).

  • Collect Perpendicular Decay (I_VH): Rotate the emission polarizer to horizontal (H) and collect the horizontally polarized fluorescence decay, I_VH(t).

  • G-Factor Calculation: The G-factor corrects for the detection system's bias towards different polarizations. Measure the horizontally polarized decay (I_HH) and vertically-to-horizontally polarized decay (I_HV) by setting the excitation polarizer to horizontal. The G-factor is calculated by integrating these decays: G = ∫I_HV(t)dt / ∫I_HH(t)dt.

  • Anisotropy Calculation: The time-resolved fluorescence anisotropy, r(t), is calculated using the following equation: r(t) = (I_VV(t) - G * I_VH(t)) / (I_VV(t) + 2 * G * I_VH(t))

V. Data Analysis
  • Fluorescence Lifetime: The overall fluorescence decay data, I(t), is fitted to a sum of exponentials after deconvolution with the IRF. The quality of the fit is assessed by the chi-squared (χ²) value and the randomness of the weighted residuals.

  • Anisotropy Decay: The anisotropy decay curve, r(t), is often fitted to a multi-exponential model to obtain rotational correlation times (θ), which describe the timescale of the probe's rotational motion. For a probe in a restricted environment like a micelle, the decay may not go to zero, indicating hindered rotation.[6]

Applications and Significance

  • Characterizing Micellar Properties: This methodology allows for the detailed characterization of the micellar interior, including polarity, water penetration, and microviscosity.[4][7]

  • Drug Delivery Research: By studying how the fluorescence properties of a probe like 4-AP change upon the incorporation of a drug molecule, researchers can gain insights into drug loading, localization within the micelle, and the effect of the drug on micellar structure.[8]

  • Fundamental Colloid Science: These studies provide fundamental data on probe-surfactant interactions and the dynamics of organized assemblies, contributing to a deeper understanding of colloid and interface science.[2]

References

Application Notes and Protocols: Employing 4-Aminophthalimide to Study Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminophthalimide (4AP) is a small, environmentally sensitive fluorophore that has emerged as a powerful tool for investigating protein-protein interactions (PPIs). Its modest size allows for its incorporation into proteins with minimal structural perturbation, often serving as a fluorescent analog for tryptophan.[1][2][3][4] The fluorescence emission of 4AP is highly sensitive to the polarity of its local environment, a property known as solvatochromism.[1][5] This characteristic is exploited to detect PPIs; when a 4AP-labeled protein binds to its partner, the fluorophore's environment often transitions from a polar aqueous solution to a less polar protein interface, resulting in a detectable change in its fluorescence signal, typically a blue shift in emission wavelength and an increase in fluorescence quantum yield.[1][2][3][4]

These application notes provide an overview of the utility of 4AP in studying PPIs and detailed protocols for its use in fluorescence-based binding assays and photo-crosslinking studies.

Key Advantages of this compound in PPI Studies:

  • Environmental Sensitivity: The fluorescence properties of 4AP are highly dependent on the local environment's polarity, providing a robust signal for binding events that alter this environment.[1][5]

  • Small Size: As an isostere of tryptophan, 4AP can be incorporated into proteins with a low likelihood of disrupting their native structure and function.[1][2][3][4]

  • Favorable Spectroscopic Properties: 4AP can be excited at wavelengths outside the absorption range of proteins and nucleic acids, reducing background interference.[1][2][3][4] It also offers a more informative and powerful fluorescence readout compared to the intrinsic fluorescence of tryptophan.[1][2][3]

  • Versatile Applications: 4AP can be used in various assays, including equilibrium binding studies, kinetic measurements, and the identification of binding partners through photo-crosslinking.

Applications

Solvatochromic Fluorescence Probing of PPIs

The core application of 4AP in PPI studies relies on its solvatochromic properties. By labeling one protein partner with 4AP, changes in its fluorescence upon the addition of a binding partner can be monitored to determine binding affinities and kinetics. A shift in the emission maximum to a shorter wavelength (blue shift) and an increase in fluorescence intensity are indicative of the 4AP probe moving into a more hydrophobic environment at the protein-protein interface.[1][4]

Förster Resonance Energy Transfer (FRET)

4AP and its derivatives can also be used as a donor or acceptor in FRET-based assays to measure distances and conformational changes during protein interactions.[6][7] FRET is a non-radiative energy transfer process between two fluorophores in close proximity (typically 1-10 nm).[6][8] By labeling two interacting proteins with a suitable FRET pair, where one of the partners is 4AP, the binding event can be monitored by changes in the FRET efficiency.

Photo-Crosslinking for Identification of Interacting Partners

Derivatives of 4AP, such as 4-azidophthalimide (AzPI), can be used as photo-affinity labels to covalently trap and identify interacting proteins.[9] Upon photoactivation, the azide group forms a highly reactive nitrene that can insert into nearby C-H or N-H bonds of a binding partner, forming a stable covalent bond.[10][11] The cross-linked protein complex can then be isolated and the interacting partner identified using techniques like mass spectrometry.[12][13]

Data Presentation

The following tables summarize typical quantitative data obtained from studies utilizing this compound-labeled peptides, demonstrating the fluorophore's sensitivity to its environment.

Table 1: Optical Properties of 4AP-Labeled EGFR Peptides in Different Environments [2]

PeptideEnvironmentλmax fluo [nm] (λex = 380 nm)ΦF (Quantum Yield)
EGFR1 Methanol5170.43
POPC Vesicles4830.90
EGFR2 Methanol5300.25
POPC Vesicles5020.83
EGFR3 Methanol5280.27
POPC Vesicles5180.39
EGFR4 Methanol5290.25
POPC Vesicles5310.31

EGFR1 and EGFR2 have the 4AP probe located in the hydrophobic core of the lipid bilayer, while EGFR3 and EGFR4 have the probe at the more polar membrane surface.

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with a Maleimide-4AP Derivative

This protocol describes the labeling of a protein with a thiol-reactive 4AP derivative.

Materials:

  • Protein of interest with a single accessible cysteine residue, in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).

  • Maleimide-4AP derivative.

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA).

Procedure:

  • Protein Preparation: If the protein has been stored in a buffer containing thiol-reducing agents, these must be removed. This can be achieved by dialysis or using a desalting column equilibrated with the reaction buffer.

  • Reduction of Cysteine Residue (Optional but Recommended): To ensure the cysteine residue is in its reduced state, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Preparation of Labeling Stock Solution: Dissolve the Maleimide-4AP derivative in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: a. Adjust the protein concentration to 1-5 mg/mL in the reaction buffer. b. Add a 10- to 20-fold molar excess of the Maleimide-4AP stock solution to the protein solution. Add the label dropwise while gently stirring. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add a final concentration of 10 mM DTT to quench any unreacted maleimide derivative. Incubate for 15 minutes.

  • Purification of the Labeled Protein: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer. The labeled protein will elute first.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the 4AP dye at its absorbance maximum (typically around 380-400 nm).

Protocol 2: Fluorescence-Based PPI Binding Assay

This protocol outlines how to perform a binding assay using a 4AP-labeled protein.

Materials:

  • 4AP-labeled protein (Protein A-4AP).

  • Unlabeled binding partner (Protein B).

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20).

  • Fluorometer with excitation and emission monochromators.

  • Microplate reader or cuvettes.

Procedure:

  • Instrument Setup: a. Set the excitation wavelength to the absorbance maximum of the 4AP dye (e.g., 380 nm). b. Set the emission wavelength to scan a range that covers the expected emission of 4AP (e.g., 450-600 nm).

  • Titration Experiment: a. Prepare a solution of Protein A-4AP in the assay buffer at a concentration below the expected dissociation constant (Kd). b. Aliquot the Protein A-4AP solution into a series of tubes or wells of a microplate. c. Add increasing concentrations of Protein B to each tube/well. Include a control with no Protein B. d. Incubate the samples at the desired temperature for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Fluorescence Measurement: a. Measure the fluorescence emission spectrum for each sample. b. Record the emission maximum wavelength and the fluorescence intensity at this wavelength.

  • Data Analysis: a. Plot the change in fluorescence intensity or the shift in emission wavelength as a function of the concentration of Protein B. b. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 3: Photo-Crosslinking using 4-Azidophthalimide (AzPI) Conjugate

This protocol provides a conceptual framework for a photo-crosslinking experiment to identify binding partners.

Materials:

  • Ligand or protein conjugated to 4-azidophthalimide (Probe-AzPI).

  • Cell lysate or purified protein mixture.

  • UV lamp (e.g., 365 nm).

  • SDS-PAGE materials.

  • Mass spectrometer for protein identification.

Procedure:

  • Incubation: a. Incubate the Probe-AzPI with the cell lysate or protein mixture to allow for binding to the target protein(s).

  • Photoactivation: a. Expose the sample to UV light (e.g., 365 nm) on ice for 15-30 minutes to activate the azide group and induce cross-linking.

  • Analysis of Cross-linking: a. Analyze the sample by SDS-PAGE. A new, higher molecular weight band corresponding to the cross-linked complex should be visible.

  • Identification of Binding Partner: a. Excise the new band from the gel. b. Perform in-gel digestion (e.g., with trypsin). c. Analyze the resulting peptides by mass spectrometry to identify the cross-linked protein.

Visualizations

Solvatochromism_PPI_Detection cluster_0 Unbound State cluster_1 Bound State cluster_2 Fluorescence Signal ProteinA_4AP Protein A 4AP H2O Aqueous Environment (High Polarity) ProteinA_4AP:f0->H2O Exposed to Solvent Complex Protein A Protein B 4AP at Interface ProteinA_4AP->Complex + Protein B (Binding) Unbound_Signal Longer Wavelength Lower Quantum Yield H2O->Unbound_Signal Interface Hydrophobic Interface (Low Polarity) Complex:interface->Interface Shielded from Solvent Bound_Signal Shorter Wavelength (Blue Shift) Higher Quantum Yield Interface->Bound_Signal

Caption: Principle of PPI detection using this compound's solvatochromism.

PPI_Binding_Assay_Workflow Start Start: Prepare Reagents Titration Create Titration Series: Constant [Protein A-4AP] Increasing [Protein B] Start->Titration Incubate Incubate to Reach Equilibrium Titration->Incubate Measure Measure Fluorescence Spectra (Excitation at ~380 nm) Incubate->Measure Analyze Analyze Data: Plot ΔF vs. [Protein B] Measure->Analyze Fit Fit Binding Curve to Model Analyze->Fit End End: Determine Kd Fit->End

Caption: Experimental workflow for a fluorescence-based PPI binding assay.

Photo_Crosslinking_Workflow Start Start: Incubate AzPI-Probe with Protein Mixture UV Expose to UV Light (e.g., 365 nm) to Induce Cross-linking Start->UV SDS_PAGE Separate Proteins by SDS-PAGE UV->SDS_PAGE Excise Excise Higher MW Band (Cross-linked Complex) SDS_PAGE->Excise Digest In-gel Tryptic Digestion Excise->Digest MS Analyze Peptides by Mass Spectrometry Digest->MS End End: Identify Cross-linked Protein MS->End

Caption: Workflow for identifying protein interactions via photo-crosslinking.

References

Application Notes: 4-Aminophthalimide C-Nucleosides as Fluorescent Probes for DNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminophthalimide C-nucleosides are synthetic analogs of natural DNA bases that exhibit intrinsic fluorescence, making them powerful tools for investigating the structure, dynamics, and interactions of DNA.[1][2][3] Unlike traditional fluorescent dyes that are attached via linkers, these nucleoside analogs are incorporated directly into the DNA backbone, providing a more intimate and less disruptive probe of the local microenvironment.[4] Their solvatochromic properties, where the fluorescence emission is sensitive to the polarity of the surrounding environment, make them particularly valuable for studying changes in DNA conformation and binding events.[1][2][5] This document provides a detailed overview of their synthesis, biophysical properties, and protocols for their use in DNA studies.

Key Features and Applications

  • Isosteric Design: this compound C-nucleosides are designed to be structurally similar to natural purine bases, minimizing distortion of the DNA double helix upon incorporation.[1][6]

  • Fluorescent Properties: These nucleosides exhibit a significant Stokes' shift and a notable fluorescence quantum yield when incorporated into DNA, making them effective fluorescent probes.[2][6] The fluorescence is sensitive to the local environment, including the identity of the opposing base.[6]

  • Solvatochromism: The emission wavelength of this compound is red-shifted in polar and hydrogen-bonding solvents, allowing for the study of local DNA hydration and dynamics.[1][2][5]

  • Applications in DNA Studies:

    • Monitoring DNA-protein interactions.[7]

    • Detecting oligonucleotide hybridization.[8]

    • Probing DNA structural conformations.[8]

    • Fluorescent DNA analytics and imaging.[1][2][3]

Data Presentation

Table 1: Photophysical Properties of this compound C-Nucleoside in DNA

PropertyValueReference
Excitation Maximum (in DNA)~385 nm[6]
Emission Maximum (in DNA)~525 nm[6]
Stokes' Shift (in DNA)~140 nm[6]
Fluorescence Quantum Yield (in dsDNA)~12%[1][2][3][6]
Fluorescence Quantum Yield (in ssDNA)~6%[6]

Table 2: Effect of this compound C-Nucleoside Incorporation on DNA Duplex Stability

ParameterObservationReference
Duplex Destabilization4–11 °C decrease in melting temperature (Tm)[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound C-Deoxyribonucleoside

This protocol outlines the key steps for the chemical synthesis of the this compound C-nucleoside. The synthesis starts from commercially available 2-methyl-5-nitrobenzoic acid.[5]

1. Halogenation:

  • Brominate or iodinate 2-methyl-5-nitrobenzoic acid with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of sulfuric acid. This step proceeds with high yield (94-97%).[5]

2. Oxidation:

  • Oxidize the methyl group of the halogenated intermediate using potassium permanganate (KMnO4) under basic conditions at 100 °C.[5]

3. Imide Formation:

  • React the resulting dicarboxylic acid with urea in o-xylene at 160 °C to form the phthalimide ring.[5]

4. Heck-Type Cross-Coupling:

  • Perform a stereoselective Heck-type palladium-catalyzed cross-coupling reaction between the halogenated 4-nitrophthalimide precursor and a 2'-deoxyribofuranoside glycal. This step selectively forms the β-anomeric bond.[1][2][5][6]

5. Stereoselective Reduction:

  • Reduce the resulting enol ether intermediate stereoselectively using sodium triacetoxyborohydride (NaBH(OAc)3).[1][2][5][6]

6. Reduction of the Nitro Group:

  • Reduce the nitro group to an amino group using sodium hydrosulfide (NaSH) to yield the final this compound C-nucleoside.[5]

Protocol 2: Preparation of the Phosphoramidite for Automated DNA Synthesis

To incorporate the this compound C-nucleoside into oligonucleotides using an automated DNA synthesizer, it must first be converted into a phosphoramidite building block.[1][2][6]

1. Protection of the 4-Amino Group:

  • Protect the 4-amino group with a suitable protecting group, such as a Pac (phenoxyacetyl) group, to prevent side reactions during DNA synthesis.[5]

2. Protection of the Phthalimide Nitrogen:

  • Introduce a dimethoxytrityl (DMT) group at the phthalimide nitrogen. This is crucial for compatibility with ultramild oligonucleotide synthesis conditions.[5]

3. Phosphitylation:

  • React the 5'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite building block.[5]

Protocol 3: Incorporation into Oligonucleotides and Deprotection

1. Automated DNA Synthesis:

  • Utilize the prepared phosphoramidite in a standard automated solid-phase DNA synthesizer. Due to the hydrolytic instability of the imide functionality, "ultramild" synthesis and deprotection conditions are required.[5][6]

2. Deprotection:

  • Follow a specifically tuned deprotection protocol to cleave the oligonucleotide from the solid support and remove all protecting groups without damaging the this compound moiety.[5]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound C-Nucleoside cluster_incorporation Incorporation into DNA Start 2-Methyl-5-nitrobenzoic acid Halogenation Halogenation (NBS or NIS) Start->Halogenation Oxidation Oxidation (KMnO4) Halogenation->Oxidation Imide_Formation Imide Formation (Urea) Oxidation->Imide_Formation Heck_Coupling Heck-Type Coupling (Pd-catalyzed) Imide_Formation->Heck_Coupling Reduction Stereoselective Reduction (NaBH(OAc)3) Heck_Coupling->Reduction Nitro_Reduction Nitro Group Reduction (NaSH) Reduction->Nitro_Reduction Nucleoside This compound C-Nucleoside Nitro_Reduction->Nucleoside Phosphoramidite Phosphoramidite Synthesis Nucleoside->Phosphoramidite DNA_Synthesis Automated DNA Synthesis Phosphoramidite->DNA_Synthesis Deprotection Deprotection (Ultramild) DNA_Synthesis->Deprotection Final_Product Labeled DNA Deprotection->Final_Product

Caption: Synthetic and incorporation workflow for this compound C-nucleosides.

Application_Workflow Labeled_DNA DNA with this compound C-Nucleoside Excitation Excitation with Light (~385 nm) Labeled_DNA->Excitation Fluorescence Fluorescence Emission (~525 nm) Excitation->Fluorescence Data_Analysis Data Analysis Fluorescence->Data_Analysis Conclusion Information on DNA Structure/Dynamics Data_Analysis->Conclusion

Caption: Experimental workflow for DNA studies using this compound probes.

References

Application Notes and Protocols for Utilizing 4-Aminophthalimide Derivatives in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide and its derivatives represent a versatile class of fluorescent probes characterized by their sensitivity to the local environment. Their notable solvatochromic properties, manifesting as changes in fluorescence intensity and emission wavelength in response to solvent polarity, make them powerful tools in a variety of fluorescence-based assays.[1][2][3] These characteristics, coupled with their relatively small size, allow for their incorporation into biological systems with minimal perturbation.[4] This document provides detailed application notes and protocols for the use of this compound derivatives in key areas of research and drug development, including the detection of protein aggregation, monitoring enzymatic activity, and cellular imaging.

I. Probing Protein Aggregation

The aggregation of proteins is a hallmark of numerous neurodegenerative diseases. This compound derivatives can be employed to monitor this process due to their fluorescence properties that are sensitive to changes in the hydrophobicity of their environment. As proteins aggregate, they often expose hydrophobic residues, creating pockets that can be bound by these probes, leading to a detectable change in fluorescence.

Application Note:

This compound-based probes are particularly useful for identifying inhibitors of protein aggregation in a high-throughput screening (HTS) format.[5] The assay principle relies on the increase in fluorescence intensity of the probe upon binding to aggregated protein. In the presence of an effective inhibitor, protein aggregation is reduced, resulting in a lower fluorescence signal. Two notable derivatives for this application are this compound (AP) and 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP).[6]

Data Presentation: Photophysical Properties of Probes for Protein Aggregation
DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ) in Non-polar SolventQuantum Yield (Φ) in Polar Protic SolventReference(s)
This compound (AP)~360-380~480-550HighLow[6]
4-(N,N-dimethyl)amino-N-methylphthalimide (DMP)~380-400~500-580HighLow[6]
Experimental Protocol: High-Throughput Screening for Protein Aggregation Inhibitors

This protocol is adapted from a method for identifying α-synuclein aggregation inhibitors and can be modified for other amyloidogenic proteins.[5][7]

Materials:

  • Lyophilized amyloidogenic protein (e.g., α-synuclein, amyloid-beta)

  • This compound derivative stock solution (1 mM in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds library (dissolved in DMSO)

  • Black, clear-bottom 96-well or 384-well plates

  • Plate reader with fluorescence intensity detection capabilities

Protocol:

  • Protein Preparation: Reconstitute the lyophilized protein in the assay buffer to a final concentration that promotes aggregation under the assay conditions (e.g., 70 µM for α-synuclein).[7]

  • Compound Plating: Dispense test compounds into the wells of the microplate to a final concentration typically in the low micromolar range. Include appropriate controls:

    • Negative Control: DMSO vehicle only.

    • Positive Control: A known inhibitor of the target protein's aggregation.

  • Probe Addition: Add the this compound derivative to each well to a final concentration of 5-10 µM.

  • Initiation of Aggregation: Add the protein solution to all wells to initiate the aggregation reaction.

  • Incubation: Incubate the plate at 37°C with gentle agitation for a duration sufficient to allow for significant aggregation in the negative control wells (this may range from hours to days depending on the protein).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Calculate the percentage of inhibition for each test compound relative to the controls.

Experimental Workflow: Protein Aggregation Inhibition HTS

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound Dispense Test Compounds & Controls probe Add this compound Probe compound->probe protein Add Protein Solution probe->protein incubation Incubate (37°C with agitation) protein->incubation read Measure Fluorescence Intensity incubation->read analysis Calculate % Inhibition read->analysis

Caption: High-throughput screening workflow for identifying protein aggregation inhibitors.

II. Monitoring Kinase Activity

Kinase activity is a central focus in drug discovery, particularly in oncology.[8] this compound derivatives can be designed as probes for kinase activity through Förster Resonance Energy Transfer (FRET) or as solvatochromic sensors.

Application Note:

A FRET-based kinase assay can be developed using a peptide substrate labeled with a this compound derivative as the donor and a suitable acceptor fluorophore. When the peptide is intact, FRET occurs. Upon phosphorylation by the kinase, the peptide may be cleaved by a specific protease, separating the donor and acceptor and disrupting FRET, leading to an increase in donor fluorescence. Alternatively, a solvatochromic this compound probe can be incorporated into a kinase substrate, where the phosphorylation event alters the local environment of the probe, causing a detectable shift in its fluorescence.[9]

Data Presentation: Photophysical Properties of a Representative FRET Donor
DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Suitable FRET AcceptorReference(s)
4-Amino-N-methylphthalimide~380~500~0.6-0.8 (in non-polar env.)Fluorescein, Rhodamine[2][10]
Experimental Protocol: FRET-Based Kinase Activity Assay

Materials:

  • Kinase of interest

  • FRET-labeled peptide substrate (custom synthesis required)

  • ATP

  • Kinase assay buffer

  • Test compounds (potential kinase inhibitors)

  • Microplate reader with FRET detection capabilities

Protocol:

  • Assay Setup: In a microplate, add the kinase, FRET-labeled peptide substrate, and test compounds to the kinase assay buffer.

  • Initiate Reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Reaction Termination (Optional): The reaction can be stopped by adding a solution containing EDTA to chelate Mg2+, which is required for kinase activity.

  • FRET Measurement: Measure the fluorescence of both the donor and acceptor at their respective emission wavelengths, using the donor's excitation wavelength.

  • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). A decrease in the FRET ratio indicates inhibition of kinase activity.

Signaling Pathway Diagram: FRET-Based Kinase Activity Assay

FRET_Kinase_Assay cluster_inactive Inactive State cluster_active Active State Substrate_Intact FRET Substrate (Donor-Acceptor) FRET_On FRET Occurs Substrate_Intact->FRET_On Proximity Phosphorylation Phosphorylation Substrate_Intact->Phosphorylation Kinase Kinase + ATP Kinase->Phosphorylation Protease Protease Phosphorylation->Protease Cleavage Substrate Cleavage Protease->Cleavage FRET_Off FRET Disrupted Cleavage->FRET_Off

Caption: FRET mechanism for monitoring kinase activity.

III. Cellular Imaging with Solvatochromic Probes

The ability of this compound derivatives to change their fluorescence based on the polarity of their environment makes them excellent probes for imaging cellular structures and monitoring dynamic processes.[4][11]

Application Note:

Derivatives of this compound can be designed to localize to specific cellular compartments, such as the lipid droplets or mitochondria.[12] Changes in the metabolic state of the cell can alter the microenvironment of these organelles, which can be detected by a shift in the emission wavelength or intensity of the probe. This allows for real-time monitoring of cellular health and response to drug candidates.

Data Presentation: Photophysical Properties of Solvatochromic Probes
DerivativeExcitation Max (nm)Emission Max (nm) in Non-polar Env.Emission Max (nm) in Polar Env.ApplicationReference(s)
4-Amino-N-adamantylphthalimide~410~490~580Lipid Droplet Staining[12]
4-Amino-1,8-naphthalimide derivatives~400-450~460-500~540-580General Cellular Imaging[2][13]
Experimental Protocol: Live-Cell Imaging with a Solvatochromic Probe

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • This compound derivative stock solution (1 mM in DMSO)

  • Cell culture medium

  • Confocal or fluorescence microscope

Protocol:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading: Dilute the this compound probe stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Incubation: Replace the medium in the cell culture dish with the probe-containing medium and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed culture medium to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For solvatochromic probes, it is beneficial to acquire images in at least two different emission channels to capture any spectral shifts.

  • Image Analysis: Analyze the fluorescence intensity and/or the ratio of intensities in different emission channels to assess changes in the cellular environment.

Logical Relationship Diagram: Solvatochromic Probe Mechanism

Solvatochromism cluster_environment Cellular Microenvironment cluster_probe This compound Probe cluster_fluorescence Fluorescence Output Nonpolar Non-polar (e.g., Lipid Droplet) High_Intensity High Intensity Blue-shifted Emission Nonpolar->High_Intensity Polar Polar (e.g., Cytosol) Low_Intensity Low Intensity Red-shifted Emission Polar->Low_Intensity Probe Probe Localization Probe->Nonpolar Probe->Polar

References

Application Notes and Protocols: Monitoring Changes in Local Polarity with 4-Aminophthalimide Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide (4-AP) is a versatile fluorescent probe renowned for its sensitivity to the local environment's polarity. Its fluorescence emission spectrum and quantum yield are highly dependent on the polarity of the surrounding medium, a phenomenon known as solvatochromism. This property makes 4-AP and its derivatives powerful tools for investigating the microenvironment of various systems, including solvent properties, biological membranes, and protein-ligand interactions. Upon excitation, the 4-AP molecule undergoes intramolecular charge transfer (ICT), leading to a larger dipole moment in the excited state compared to the ground state. In polar solvents, this excited state is stabilized, resulting in a red-shift (bathochromic shift) of the fluorescence emission. Conversely, in nonpolar environments, a blue-shift (hypsochromic shift) is observed. This pronounced solvatochromic behavior, coupled with its relatively small size, makes 4-AP an excellent candidate for a fluorescent reporter.[1][2]

These application notes provide a comprehensive guide to utilizing this compound and its derivatives for monitoring local polarity. Detailed protocols for solution-based measurements and cellular imaging are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Data Presentation: Photophysical Properties of this compound

The following table summarizes the key photophysical properties of this compound in a range of solvents with varying polarities. This data can be used as a reference for calibrating experimental systems and interpreting fluorescence changes in terms of local environmental polarity.

SolventDielectric Constant (ε)Emission Max (λem, nm)Stokes Shift (Δν, cm⁻¹)Fluorescence Quantum Yield (Φf)
Cyclohexane2.0243058000.95
Toluene2.3845571000.88
Dioxane2.2147581000.85
Chloroform4.8149088000.75
Ethyl Acetate6.0249591000.70
Tetrahydrofuran (THF)7.5850596000.65
Dichloromethane (DCM)8.9351098000.60
Acetone20.7525105000.45
Acetonitrile (ACN)37.5530108000.30
Dimethyl Sulfoxide (DMSO)46.7540112000.20
Ethanol24.6550118000.10
Methanol32.7560123000.05
Water80.1580132000.01

Note: The exact values may vary slightly depending on the specific experimental conditions (e.g., temperature, purity of solvents, and instrumentation).

Experimental Protocols

Protocol 1: General Procedure for Monitoring Solvent Polarity using this compound

This protocol outlines the fundamental steps for characterizing the solvatochromic properties of this compound in different solvents using fluorescence spectroscopy.

Materials:

  • This compound (4-AP)

  • A selection of spectroscopic grade solvents of varying polarities (see table above)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-AP in a non-polar solvent (e.g., dioxane) at a concentration of 1 mM.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution in the desired solvents to a final concentration of 1-10 µM. Ensure the absorbance of the working solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectra Acquisition: Record the UV-Vis absorption spectrum of each working solution to determine the absorption maximum (λabs).

  • Fluorescence Spectra Acquisition:

    • Set the excitation wavelength of the fluorometer to the absorption maximum (λabs) determined in the previous step.

    • Record the fluorescence emission spectrum for each solution.

    • Note the emission maximum (λem).

  • Data Analysis:

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λabs - 1/λem) x 10⁷

    • Determine the relative fluorescence quantum yield using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

    • Plot the emission maximum (λem) or Stokes shift (Δν) as a function of a solvent polarity scale (e.g., dielectric constant or Reichardt's ET(30) scale) to generate a calibration curve.

G Workflow for Monitoring Solvent Polarity cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare 4-AP Stock Solution (1 mM) prep_work Prepare Working Solutions (1-10 µM) in Various Solvents prep_stock->prep_work acq_abs Record Absorption Spectra (Determine λabs) prep_work->acq_abs acq_fluo Record Fluorescence Emission Spectra (Determine λem) acq_abs->acq_fluo calc_stokes Calculate Stokes Shift acq_fluo->calc_stokes calc_qy Determine Quantum Yield acq_fluo->calc_qy plot_calib Generate Polarity Calibration Curve calc_stokes->plot_calib calc_qy->plot_calib

Caption: Workflow for characterizing the solvatochromic properties of this compound.

Protocol 2: Monitoring Local Polarity in Biological Membranes using a 4-AP Derivative

This protocol describes the use of a lipophilic 4-AP derivative to probe the polarity of lipid bilayers, which is relevant for studying membrane structure and protein-lipid interactions.

Materials:

  • Lipophilic 4-AP derivative (e.g., N-alkyl-4-aminophthalimide)

  • Lipids (e.g., POPC, DPPC)

  • Buffer (e.g., PBS or HEPES)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the solvent from a lipid solution in a round-bottom flask.

    • Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

    • Prepare large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane.

  • Probe Incorporation:

    • Prepare a stock solution of the lipophilic 4-AP derivative in a suitable organic solvent (e.g., ethanol or DMSO).

    • Add a small aliquot of the probe stock solution to the LUV suspension while vortexing. The final probe concentration should be in the low micromolar range to avoid membrane perturbation.

    • Incubate the mixture for 30-60 minutes to allow for probe incorporation into the lipid bilayer.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the probe-labeled LUVs.

    • As a control, record the fluorescence emission spectrum of the probe in buffer alone.

  • Data Analysis:

    • Compare the emission maximum of the probe in the lipid bilayer to the calibration curve generated in Protocol 1 to estimate the local polarity of the membrane environment.

    • Changes in the emission spectrum upon addition of membrane-active peptides or drugs can be used to monitor their effects on membrane polarity.

G Workflow for Probing Membrane Polarity cluster_lipo Liposome Preparation cluster_probe Probe Incorporation cluster_measure Fluorescence Measurement & Analysis prep_film Prepare Lipid Film prep_hydrate Hydrate Film to form MLVs prep_film->prep_hydrate prep_extrude Extrude to form LUVs prep_hydrate->prep_extrude add_probe Add 4-AP Derivative to LUVs prep_extrude->add_probe incubate Incubate for Probe Insertion add_probe->incubate measure_fluo Record Fluorescence Emission Spectrum incubate->measure_fluo analyze_polarity Estimate Local Polarity measure_fluo->analyze_polarity

Caption: Workflow for using a 4-AP derivative to measure local polarity in lipid vesicles.

Protocol 3: Live-Cell Imaging of Local Polarity with a 4-AP Derivative

This protocol provides a general guideline for using a cell-permeable 4-AP derivative to visualize changes in local polarity within living cells.

Materials:

  • Cell-permeable 4-AP derivative

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with appropriate filters for 4-AP (e.g., excitation ~380-420 nm, emission ~450-600 nm)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the cell-permeable 4-AP derivative in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined empirically.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

    • Acquire images in different channels if co-staining with other fluorescent markers.

  • Data Analysis:

    • Analyze the fluorescence intensity and emission wavelength (if using a spectral detector) in different cellular compartments.

    • Changes in fluorescence can be correlated with changes in local polarity induced by cellular processes or external stimuli.

G Workflow for Live-Cell Imaging of Polarity cluster_cell_prep Cell Preparation cluster_staining Probe Loading & Washing cluster_imaging Imaging & Analysis seed_cells Seed Cells on Imaging Dish grow_cells Culture to Desired Confluency seed_cells->grow_cells load_probe Incubate with 4-AP Derivative grow_cells->load_probe wash_cells Wash with PBS to Remove Excess Probe load_probe->wash_cells acquire_images Acquire Fluorescence Images wash_cells->acquire_images analyze_images Analyze Intensity and/or Spectral Shift acquire_images->analyze_images

Caption: Workflow for live-cell imaging of local polarity using a 4-AP derivative.

Synthesis of Reactive this compound Derivatives

For applications such as protein labeling, it is necessary to use a derivative of this compound that contains a reactive group capable of forming a covalent bond with the target molecule.

Amine-Reactive 4-AP (N-hydroxysuccinimide ester)

An amine-reactive version of 4-AP can be synthesized by converting a carboxylic acid derivative of 4-AP into an N-hydroxysuccinimide (NHS) ester. This NHS ester will then react with primary amines on proteins to form a stable amide bond.

Thiol-Reactive 4-AP (Maleimide)

A thiol-reactive 4-AP can be prepared by introducing a maleimide group. The maleimide moiety reacts specifically with free thiol groups (cysteines) on proteins to form a stable thioether linkage. The synthesis of a this compound amino acid with a maleimide group has been reported, which can be incorporated into peptides.[1]

Conclusion

This compound and its derivatives are powerful and versatile fluorescent probes for monitoring local polarity in a wide range of chemical and biological systems. Their sensitivity to the environment, coupled with their favorable photophysical properties, makes them invaluable tools for researchers in various fields. The protocols and data provided in these application notes offer a solid foundation for the successful application of 4-AP in your research endeavors. By carefully following these guidelines and adapting them to your specific experimental needs, you can effectively harness the potential of this compound to gain deeper insights into the microenvironments you are investigating.

References

Troubleshooting & Optimization

improving the fluorescence quantum yield of 4-aminophthalimide in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminophthalimide (4-AP) and experiencing challenges with its fluorescence quantum yield in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence quantum yield of this compound significantly lower in water compared to aprotic solvents?

A1: The fluorescence quantum yield of this compound (4-AP) dramatically decreases in protic solvents like water.[1][2] This phenomenon is primarily attributed to two mechanisms:

  • Hydrogen Bonding and Charge Transfer: In aqueous media, hydrogen bonding between water molecules and the 4-AP molecule leads to a significant increase in the dipole moment of the excited state, resulting in an almost total intramolecular charge transfer (ICT) from the aromatic ring to the imide group.[3][4] This highly polar excited state is susceptible to quenching through protonation by the surrounding water molecules.[3][4]

  • Twisted Intramolecular Charge Transfer (TICT): The formation of a non-emissive or weakly emissive "twisted" intramolecular charge transfer (TICT) state is another major non-radiative decay pathway for 4-AP in polar solvents, which contributes to the low fluorescence quantum yield.[5]

Q2: My 4-AP solution in water shows a very weak fluorescence signal. How can I enhance it?

A2: Several strategies can be employed to enhance the fluorescence quantum yield of 4-AP in aqueous media:

  • Encapsulation with Cyclodextrins: The addition of β-cyclodextrin to an aqueous solution of 4-AP can lead to the formation of an inclusion complex.[6] This encapsulation shields the 4-AP molecule from the quenching effects of water, resulting in a blue shift of the fluorescence maximum and an enhancement of the fluorescence quantum yield.[6]

  • Modification of the Microenvironment: Incorporating 4-AP into more hydrophobic microenvironments, such as micelles or liposomes, can protect the fluorophore from water and increase its fluorescence.[7][8]

  • Chemical Derivatization: Modifying the chemical structure of 4-AP can improve its photophysical properties in water. For example, introducing alkyl substituents to the amine or imide nitrogen can alter the electronic properties and steric hindrance, potentially reducing non-radiative decay pathways.[9]

Q3: I observe a shift in the emission wavelength of my 4-AP sample in water. What could be the cause?

A3: The emission spectrum of 4-AP is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In aqueous media, the emission wavelength can be influenced by:

  • Excitation Wavelength: The fluorescence spectrum of 4-AP in water has been shown to be dependent on the excitation wavelength.[1][3] This is thought to be due to a solvent-mediated excited-state proton transfer reaction.[1][3]

  • Local Polarity: Changes in the local polarity around the 4-AP molecule will cause shifts in the emission maximum. For instance, binding to a protein or entering a hydrophobic pocket will typically result in a blue shift (a shift to a shorter wavelength).

  • Presence of Quenchers: The presence of certain ions or molecules can quench the fluorescence and potentially alter the emission spectrum.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Fluorescence Signal Quenching by Water: As discussed in the FAQs, water is a strong quencher of 4-AP fluorescence.[3][4]* Add β-cyclodextrin: This can encapsulate the 4-AP and shield it from water, leading to enhanced fluorescence.[6] * Change the Solvent: If experimentally feasible, consider using a less polar solvent or a mixture of water with an organic solvent like ethanol or acetonitrile. * Increase Concentration: While being mindful of potential self-quenching at very high concentrations, a slightly higher concentration of 4-AP might yield a detectable signal.
Photodegradation: 4-AP can be susceptible to photobleaching upon prolonged exposure to the excitation light.* Minimize Light Exposure: Protect the sample from light when not performing measurements. * Use Lower Excitation Power: If possible, reduce the intensity of the excitation source. * Use Freshly Prepared Solutions: Prepare solutions shortly before the experiment.
Presence of Quenchers: Contaminants in the solvent or buffer, such as heavy metal ions (e.g., Cu²⁺), can quench fluorescence.[10]* Use High-Purity Solvents: Employ spectroscopic grade solvents and ultrapure water. * Use a Chelating Agent: If metal ion contamination is suspected, the addition of a chelating agent like EDTA might help.
Inconsistent Fluorescence Readings Temperature Fluctuations: Fluorescence intensity can be temperature-dependent.* Use a Temperature-Controlled Cuvette Holder: Maintain a constant temperature during all measurements.
Instrumental Drift: The performance of the fluorometer can change over time.* Allow Instrument to Warm Up: Ensure the instrument has reached a stable operating temperature. * Use a Reference Standard: Periodically measure a stable fluorescent standard to check for instrument drift.
Unexpected Emission Wavelength Solvent Polarity: The emission maximum of 4-AP is highly sensitive to the polarity of its environment.[11]* Verify Solvent Composition: Ensure the correct solvent or buffer composition is being used. * Consider Local Environment: If 4-AP is used as a probe, the observed shift may be indicative of its binding to a specific site.
Excitation Wavelength Dependence: In water, the emission spectrum of 4-AP can vary with the excitation wavelength.[12]* Use a Consistent Excitation Wavelength: For comparative studies, always use the same excitation wavelength. * Record Excitation-Emission Matrix (EEM): This can provide a comprehensive view of the fluorescence behavior.

Quantitative Data Summary

The following table summarizes the reported fluorescence quantum yields (ΦF) of this compound and its derivatives under various conditions.

CompoundSolvent/EnvironmentQuantum Yield (ΦF)Reference
This compound (4-AP)Aprotic Solvents0.63 - 0.76[1][2]
This compound (4-AP)Protic Solvents (e.g., water)Dramatically lower than in aprotic solvents[1][2]
4-AP Derivative (in transmembrane peptide)Aqueous PBS buffer-[13]
4-AP Derivative (in transmembrane peptide)Reconstituted in lipid bilayer2.1 to 3.3-fold increase compared to aqueous buffer[13]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample, by comparing it to a standard with a known quantum yield.[14][15]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Sample of interest (e.g., this compound)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54)

  • High-purity solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[15] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Determine the slope (gradient) of the resulting straight lines for both the sample (GradSample) and the standard (GradStandard).

  • Calculate the fluorescence quantum yield of the sample (ΦSample) using the following equation:

    ΦSample = ΦStandard × (GradSample / GradStandard) × (ηSample² / ηStandard²)

    Where:

    • ΦStandard is the quantum yield of the standard.

    • ηSample and ηStandard are the refractive indices of the sample and standard solutions, respectively. (If the same solvent is used, this term becomes 1).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_measure fluor_measure Record Fluorescence Spectra (Fluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result Final Quantum Yield calculate->result

Caption: Workflow for determining relative fluorescence quantum yield.

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Potential Solutions low_q_yield Low Quantum Yield of 4-AP in Aqueous Media h_bonding Hydrogen Bonding with Water low_q_yield->h_bonding tict TICT State Formation low_q_yield->tict cyclodextrin Encapsulation in β-Cyclodextrin h_bonding->cyclodextrin mitigates micelles Incorporation into Hydrophobic Environments h_bonding->micelles mitigates derivatization Chemical Derivatization tict->derivatization can prevent

Caption: Factors affecting 4-AP fluorescence and potential solutions.

References

Technical Support Center: 4-Aminophthalimide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common challenges encountered during the synthesis and purification of 4-aminophthalimide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reduction of 4-nitrophthalimide. Common approaches for this reduction include:

  • Catalytic Hydrogenation: This method employs a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas. It is often favored for its high yield and cleaner reaction profile.[1]

  • Chemical Reduction: Reagents like sodium hydrosulfite or stannous chloride in an acidic medium can also be used. These methods, however, may require larger quantities of reagents and can generate significant waste streams.[1]

Q2: What are the typical yields I can expect for the synthesis of this compound?

A2: The expected yield is highly dependent on the chosen synthetic route and optimization of reaction conditions.

  • Catalytic Hydrogenation: With Raney Nickel as the catalyst in dimethylformamide, yields as high as 97% have been reported.[1]

  • Sodium Hydrosulfite Reduction: This method has been reported to provide yields around 49%.[1]

Q3: What are the main challenges in purifying crude this compound?

A3: The primary challenges in purification include removing unreacted starting materials, catalysts, and byproducts of the reaction. The choice of purification method depends on the nature of these impurities. Common techniques include recrystallization, column chromatography, and sublimation.[1][2][3] A significant challenge with recrystallization from certain solvents, like ethanol, is the potential for solvent occlusion in the crystal structure.[3]

Q4: What are some common impurities I should be aware of?

A4: Common impurities can include:

  • Unreacted 4-nitrophthalimide: If the reduction is incomplete.

  • Catalyst residues: In the case of catalytic hydrogenation (e.g., Nickel or Palladium).

  • Inorganic salts: From chemical reduction methods (e.g., tin salts).

  • Isomers: If the starting material contains isomeric impurities.

  • Solvent residues: Trapped within the crystal lattice after purification.[3]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot indicates the reaction's progression towards completion.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst (Catalytic Hydrogenation): The Raney Nickel or Pd/C may have lost its activity.Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation.
Inefficient Reducing Agent (Chemical Reduction): The sodium hydrosulfite or stannous chloride may be old or degraded.Use a fresh, high-quality reducing agent. Ensure the reaction conditions (e.g., pH, temperature) are optimal for the chosen reagent.
Incomplete Reaction: Insufficient reaction time or suboptimal temperature.Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Poor Solubility of Starting Material: 4-nitrophthalimide may not be fully dissolved in the chosen solvent.Ensure adequate solvent volume and consider using a co-solvent if necessary. Solvents like dimethylformamide (DMF) are effective for dissolving 4-nitrophthalimide.[1]
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Product Contaminated with Starting Material Incomplete Reaction: The synthesis did not go to completion.Optimize the synthesis reaction conditions (time, temperature, reagent stoichiometry).
Inefficient Purification: The chosen purification method is not adequately separating the product from the starting material.For recrystallization, select a solvent system where the solubility difference between the product and starting material is significant.[4] Consider using column chromatography for more challenging separations.[2]
Discolored Product (e.g., darker than expected yellow) Presence of Oxidized Impurities or Byproducts: Side reactions may have occurred during synthesis or workup.Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[4]
Residual Catalyst: Fine particles of the hydrogenation catalyst may be present.Ensure thorough filtration of the reaction mixture after catalytic hydrogenation, possibly using a filter aid like celite.
Low Recovery After Recrystallization Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent at low temperatures.Perform small-scale solubility tests to find an optimal solvent or solvent mixture where the product is highly soluble at high temperatures and poorly soluble at low temperatures.[4]
Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will lead to significant loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals.Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals.[5]

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

Method Reducing Agent/Catalyst Solvent Reported Yield Key Considerations
Catalytic HydrogenationRaney NickelDimethylformamide97%[1]Requires specialized hydrogenation equipment. Catalyst is flammable.
Chemical ReductionSodium HydrosulfiteAqueous49%[1]Requires a large excess of the reducing agent and generates significant aqueous waste. Purification can be challenging.[1]

Table 2: Overview of Purification Techniques

Purification Method Typical Solvents/Eluents Typical Purity Achieved Typical Recovery Yield Scale
RecrystallizationEthanol/Water, Toluene>99%60-80%[2]Milligram to Kilogram
Column ChromatographyHexane/Ethyl Acetate Gradient>98%50-75%[2]Milligram to Gram
SublimationN/AHighVariableSmall Scale

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a patented procedure.[1]

Materials:

  • 4-Nitrophthalimide

  • Dimethylformamide (DMF)

  • Raney Nickel (wet)

  • Hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 100g of 4-nitrophthalimide in 600ml of dimethylformamide.

  • Carefully add 20g of wet Raney Nickel catalyst to the solution.

  • Seal the vessel and initially conduct the hydrogenation at 20-40 psi and 25-30°C. The reaction is exothermic, so monitor the temperature closely.

  • Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.

  • Continue the hydrogenation until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Filter the hot reaction mixture to remove the Raney Nickel catalyst.

  • Remove the dimethylformamide from the filtrate under reduced pressure at 60-80°C.

  • To the residue, add 500ml of water and stir the mixture for 20-30 minutes.

  • Isolate the product by filtration and dry at 60-70°C to obtain a yellow crystalline solid.

Purification of this compound by Recrystallization

This is a general protocol that may require optimization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (saturation point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Start Dissolve Dissolve 4-Nitrophthalimide in DMF Start->Dissolve Add_Catalyst Add Raney Nickel Dissolve->Add_Catalyst Hydrogenation Hydrogenate (20-60 psi, 25-50°C) Add_Catalyst->Hydrogenation Filter_Catalyst Filter Hot to Remove Catalyst Hydrogenation->Filter_Catalyst Concentrate Remove DMF (Reduced Pressure) Filter_Catalyst->Concentrate Precipitate Add Water & Stir Concentrate->Precipitate Isolate_Crude Filter and Dry Crude Product Precipitate->Isolate_Crude End_Synthesis Crude This compound Isolate_Crude->End_Synthesis

Synthesis Workflow for this compound

Purification_Workflow cluster_purification Purification by Recrystallization Start_Purification Crude This compound Dissolve_Crude Dissolve in Minimum Hot Ethanol Start_Purification->Dissolve_Crude Hot_Filtration Hot Filtration (Optional) Dissolve_Crude->Hot_Filtration Add_Water Add Hot Water to Saturation Hot_Filtration->Add_Water Cool_Slowly Cool Slowly to Room Temperature Add_Water->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter_Crystals Collect Crystals by Filtration Ice_Bath->Filter_Crystals Wash_Crystals Wash with Cold Ethanol/Water Filter_Crystals->Wash_Crystals Dry_Crystals Dry Under Vacuum Wash_Crystals->Dry_Crystals End_Purification Pure This compound Dry_Crystals->End_Purification

Purification Workflow by Recrystallization

Troubleshooting_Logic Start Low Yield Issue Check_Reaction Was the reaction monitored by TLC? Start->Check_Reaction Incomplete_Reaction Incomplete Reaction: Extend reaction time or increase temperature. Check_Reaction->Incomplete_Reaction No/Starting Material Left Complete_Reaction Reaction went to completion. Check_Reaction->Complete_Reaction Yes Check_Purification Review Purification Procedure Complete_Reaction->Check_Purification Excess_Solvent Used too much solvent in recrystallization? Check_Purification->Excess_Solvent Optimize_Solvent Yes: Optimize solvent volume. Excess_Solvent->Optimize_Solvent Yes Other_Issue No: Check for other purification issues. Excess_Solvent->Other_Issue No

Troubleshooting Logic for Low Yield

References

Technical Support Center: Minimizing Aggregation-Caused Quenching of 4-Aminophthalimide Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation-caused quenching (ACQ) of 4-aminophthalimide (4-AP) fluorescence.

Troubleshooting Guides

This section is designed to help users identify and resolve specific issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low fluorescence intensity in solution. 1. Aggregation-Caused Quenching (ACQ): At high concentrations, 4-AP molecules can form non-fluorescent H-aggregates.[1][2] 2. Solvent Effects: Protic solvents (e.g., alcohols, water) can quench fluorescence through hydrogen bonding and formation of exciplexes.[3][4] 3. Inappropriate Excitation Wavelength: Exciting at a wavelength far from the absorption maximum can lead to weak emission.1. Optimize Concentration: Decrease the concentration of the 4-AP solution. A noticeable increase in fluorescence intensity and a blue-shift in the emission spectrum upon dilution can confirm ACQ.[5] 2. Solvent Selection: Use a non-polar, aprotic solvent. If a polar solvent is required, select one with low hydrogen-bonding capability. 3. Verify Excitation Wavelength: Ensure the excitation wavelength corresponds to the absorption maximum of 4-AP in the specific solvent being used.
Fluorescence emission is red-shifted compared to literature values. 1. High Concentration: Intermolecular interactions at high concentrations can lead to the formation of aggregates that emit at longer wavelengths.[6] 2. Solvent Polarity: Increasing solvent polarity can cause a bathochromic (red) shift in the emission spectrum.[6]1. Dilute the Sample: Prepare a dilution series to observe if the emission peak shifts to a shorter wavelength (blue-shift). 2. Use a Less Polar Solvent: If experimentally feasible, switch to a solvent with lower polarity.
Inconsistent fluorescence readings between experiments. 1. Fluctuation in Concentration: Minor variations in sample preparation can lead to significant differences in fluorescence, especially at concentrations where aggregation is prevalent. 2. Solvent Purity: Impurities in the solvent can act as quenchers. 3. Temperature Variations: Temperature can affect solvent viscosity and non-radiative decay pathways, influencing fluorescence quantum yield.1. Precise Sample Preparation: Use calibrated pipettes and ensure thorough mixing to maintain consistent concentrations. 2. Use High-Purity Solvents: Employ spectroscopic grade solvents to minimize quenching from impurities. 3. Control Temperature: Conduct experiments at a constant and recorded temperature.
Complete loss of fluorescence in the solid state. 1. Strong π-π Stacking: In the solid state, 4-AP molecules are in close proximity, leading to extensive H-aggregate formation and efficient fluorescence quenching.[1][6]1. Host-Guest Encapsulation: Incorporate 4-AP into a host molecule (e.g., cyclodextrin, calixarene) to physically isolate the fluorophores and prevent aggregation. 2. Covalent Modification: Synthesize a derivative of 4-AP with bulky side groups to sterically hinder aggregation. 3. Disperse in a Polymer Matrix: Blend 4-AP into a transparent polymer to increase the distance between molecules.

Frequently Asked Questions (FAQs)

1. What is aggregation-caused quenching (ACQ) of this compound?

Aggregation-caused quenching is a phenomenon where the fluorescence intensity of this compound decreases as its concentration increases. This is primarily due to the formation of molecular aggregates, specifically H-aggregates, in which the molecules are arranged in a way that promotes non-radiative decay pathways, thus "quenching" the fluorescence.[1][2]

2. How does solvent polarity affect the fluorescence of this compound?

This compound is highly sensitive to its environment. In non-polar solvents, it typically exhibits strong fluorescence.[5] However, in polar, and especially protic solvents like water and alcohols, the fluorescence quantum yield can decrease significantly.[4][6] This is attributed to specific interactions such as hydrogen bonding, which can lead to the formation of non-fluorescent or weakly fluorescent excited-state complexes (exciplexes).[3]

3. What is the optimal concentration range for this compound to avoid ACQ?

The optimal concentration is highly dependent on the solvent used. In general, it is best to work with dilute solutions. A good starting point is in the micromolar (µM) range. To determine the optimal concentration for your specific application, it is recommended to perform a concentration-dependent fluorescence study. A linear relationship between concentration and fluorescence intensity typically indicates the absence of significant aggregation.

4. Can chemical modification of this compound prevent ACQ?

Yes, chemical modification is a powerful strategy. Introducing bulky substituents to the this compound core can sterically hinder the close packing of molecules required for aggregation. For instance, substituting the amine hydrogens with methyl groups to form 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP) has been shown to alter the aggregation behavior from H-aggregates to J-aggregates, which can have different photophysical properties.[1][2]

5. How can host-guest chemistry be used to minimize ACQ?

Host-guest chemistry involves the encapsulation of a "guest" molecule (in this case, this compound) within a larger "host" molecule. Common hosts include cyclodextrins, calixarenes, and cucurbiturils.[7][8] By isolating individual 4-AP molecules within the host's cavity, aggregation is physically prevented, which can lead to a significant enhancement of fluorescence intensity.[9]

Experimental Protocols

Protocol 1: Determination of the Critical Aggregation Concentration

This protocol outlines a method to determine the concentration at which this compound begins to aggregate in a given solvent, leading to fluorescence quenching.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the solvent of interest.

  • Serial Dilutions: Perform a series of dilutions to obtain solutions with concentrations ranging from the nanomolar (nM) to the micromolar (µM) range.

  • Spectroscopic Measurements:

    • Measure the UV-Vis absorption spectrum for each concentration to identify the absorption maximum.

    • Measure the fluorescence emission spectrum for each concentration, using the determined absorption maximum as the excitation wavelength.

  • Data Analysis:

    • Plot the maximum fluorescence intensity as a function of concentration.

    • The concentration at which the plot deviates from linearity is the approximate critical aggregation concentration.

    • Observe any shifts in the emission maximum. A red-shift with increasing concentration can be indicative of aggregation.

Protocol 2: Minimizing ACQ using Host-Guest Encapsulation with β-Cyclodextrin

This protocol provides a general procedure for using β-cyclodextrin to enhance the fluorescence of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a minimal amount of a water-miscible organic solvent like DMSO, which is then diluted in an aqueous buffer).

    • Prepare a stock solution of β-cyclodextrin in the same aqueous buffer.

  • Complex Formation:

    • Mix the this compound solution with varying concentrations of the β-cyclodextrin solution.

    • Allow the solutions to equilibrate (e.g., by stirring or sonication for a defined period).

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of the this compound solution in the absence and presence of different concentrations of β-cyclodextrin.

  • Analysis:

    • Compare the fluorescence intensities. A significant increase in fluorescence in the presence of β-cyclodextrin indicates successful encapsulation and reduction of ACQ.

Visualizations

ACQ_Mechanism cluster_solution In Dilute Solution cluster_aggregation In Concentrated Solution Monomer 4-AP Monomer (Fluorescent) Aggregate 4-AP H-Aggregate (Non-Fluorescent) Monomer->Aggregate Increased Concentration Aggregate->Monomer Dilution

Caption: Mechanism of aggregation-caused quenching (ACQ) of this compound.

Experimental_Workflow Start Problem: Low Fluorescence Troubleshoot Troubleshooting Steps Start->Troubleshoot Optimize_Conc Optimize Concentration Troubleshoot->Optimize_Conc Is concentration high? Change_Solvent Change Solvent Troubleshoot->Change_Solvent Is solvent protic? Host_Guest Use Host-Guest Chemistry Troubleshoot->Host_Guest Advanced Strategy 1 Chemical_Mod Chemical Modification Troubleshoot->Chemical_Mod Advanced Strategy 2 End Fluorescence Minimized Optimize_Conc->End Change_Solvent->End Host_Guest->End Chemical_Mod->End

Caption: Workflow for troubleshooting and minimizing ACQ of this compound.

References

Technical Support Center: Enhancing the Photostability of 4-Aminophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the photostability of 4-aminophthalimide (4-AP) for robust and reliable long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading during long-term imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, causing it to lose its ability to fluoresce.[1][2][3] When 4-AP is exposed to high-intensity excitation light, it can interact with molecular oxygen, leading to the formation of highly reactive oxygen species (ROS).[3][4] These ROS can then chemically attack and degrade the 4-AP molecule, resulting in the gradual fading of your fluorescent signal. This is a common challenge in long-term imaging experiments where samples are exposed to light for extended periods.[1][5]

Q2: How can I determine if signal loss is due to photobleaching or a biological event?

A2: To differentiate between photobleaching and a genuine biological change, you can image a fixed (dead) cell sample stained with this compound under the identical imaging conditions (light intensity, exposure time, time-lapse interval) as your live-cell experiment. If the fluorescence intensity diminishes over time in the fixed sample, photobleaching is the primary cause of signal loss.[2] Any signal decrease in your live sample that is significantly faster than in the fixed control is more likely attributable to a biological process.

Q3: Can the choice of imaging medium affect the photostability of this compound?

A3: Yes, the local chemical environment is crucial. Standard cell culture media are often not optimized for fluorescence imaging and can contribute to background fluorescence and phototoxicity.[6] Using imaging-specific media that are formulated to be optically clear and reduce autofluorescence can improve the signal-to-noise ratio.[6] Furthermore, the pH and presence of certain components in the medium can influence the rate of photobleaching.[4]

Q4: Are there chemical modifications or derivatives of this compound that are inherently more photostable?

A4: Yes, medicinal and synthetic chemists are continuously working to improve the properties of fluorophores. Structural modifications to the core this compound structure can enhance photostability.[7][8][9] For instance, substituting the amine hydrogens with alkyl groups or incorporating the fluorophore into more rigid molecular structures can reduce non-radiative decay pathways and susceptibility to photochemical attack.[10][11] When beginning a new series of experiments, it is advisable to review recent literature for novel, photostable 4-AP derivatives that fit your experimental needs.

Troubleshooting Guide

This guide addresses common issues related to the rapid photobleaching of this compound.

Problem: The fluorescence signal from 4-AP fades almost immediately upon illumination.

Potential Cause Troubleshooting Step Explanation
Excessive Light Intensity Reduce the power of the excitation laser or lamp to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density (ND) filters to attenuate the light source.[1][4][12][13]The rate of photobleaching is directly proportional to the intensity of the excitation light. Using excessive power rapidly depletes the population of fluorescent molecules.[4]
Long Exposure Times Decrease the camera's exposure time. If the signal becomes too dim, you can compensate by increasing the camera gain or using pixel binning.[13]The total number of photons a fluorophore can emit is finite. Shorter exposures per image reduce the rate at which this "photon budget" is consumed.[9]
Oxygen Availability Use a commercial or homemade antifade reagent containing oxygen scavengers.[4][12]Most photobleaching occurs when the excited fluorophore reacts with molecular oxygen.[3] Antifade reagents reduce the concentration of dissolved oxygen, thereby protecting the fluorophore.

Problem: The 4-AP signal is stable for short acquisitions but disappears during time-lapse experiments.

Potential Cause Troubleshooting Step Explanation
Cumulative Photodamage Reduce the frequency of image acquisition to the minimum required to capture the dynamics of the biological process. Only illuminate the sample when actively acquiring an image.[12][13]Each exposure contributes to the total light dose the sample receives. Increasing the time between acquisitions allows the fluorophore and the cellular environment to recover partially.
Ineffective Antifade Reagent Test a different antifade formulation. The effectiveness of an antifade reagent can be fluorophore-dependent.[1]Some antifade reagents may quench the initial fluorescence of certain dyes or may not be optimally effective for the specific photochemistry of 4-AP. See Table 1 for options.
Phototoxicity Affecting Cells Use the lowest possible light dose (intensity and duration). Ensure the use of an environmental chamber to maintain optimal cell health (temperature, CO2, humidity).High-intensity light, especially at shorter wavelengths, can be toxic to cells, causing them to die or behave abnormally. This can manifest as a loss of signal if the probe is leaking from unhealthy cells.[5][6]

Data and Reagents

Table 1: Comparison of Common Antifade Reagent Components

Component Mechanism of Action Primary Application Considerations
n-Propyl gallate (NPG) Free radical scavenger.[14]Fixed CellsCan reduce the initial fluorescence intensity of some fluorophores.[14]
p-Phenylenediamine (PPD) Free radical scavenger.Fixed CellsCan be toxic and autofluorescent, and it darkens upon oxidation.[13]
DABCO Singlet oxygen quencher.[4]Fixed CellsGenerally effective for a wide range of dyes and less likely to cause initial quenching.[13]
Trolox (Vitamin E analog) Reduces triplet state formation and scavenges reactive oxygen species.[12]Live & Fixed CellsWater-soluble and generally has low cytotoxicity, making it suitable for live-cell imaging.[12]
Oxyrase / Glucose Oxidase Enzymatically removes dissolved oxygen from the medium.[12]Live CellsHighly effective but has a finite capacity and may alter the metabolic state of the cells over very long periods.[12]

Key Experimental Protocols

Protocol 1: Quantification of this compound Photostability

This protocol allows you to quantitatively compare the photobleaching rate of 4-AP under different conditions (e.g., with and without an antifade reagent).

Materials:

  • Sample stained with this compound mounted on a slide.

  • Fluorescence microscope equipped with a digital camera and appropriate filter sets for 4-AP.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare at least two identical samples. Mount one in a standard buffer (e.g., PBS) and the other in the buffer containing the antifade reagent you wish to test.

  • Microscope Setup:

    • Turn on the microscope and fluorescence light source.

    • Select a representative field of view with clearly stained structures.

    • Using transmitted light, focus on the sample to minimize initial photobleaching.[1]

  • Define Acquisition Parameters:

    • Set the excitation light intensity, camera exposure time, and gain to values that provide a strong, non-saturating initial signal.

    • Crucially, keep these parameters constant for the entire experiment. [14][15]

  • Time-Lapse Acquisition:

    • Begin a time-lapse acquisition sequence. Acquire images continuously (e.g., one frame every 5 seconds) under constant illumination.

    • Continue acquiring images until the fluorescence intensity has decreased to less than 50% of its initial value.

  • Data Analysis:

    • Open the image sequence in ImageJ/Fiji.

    • Select a Region of Interest (ROI) over a stained area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Normalize the intensity of each frame to the intensity of the first frame (I/I₀).

    • Plot the normalized intensity versus time. The resulting curve represents the photobleaching rate. The slower the decay, the greater the photostability.

Protocol 2: Preparation of a DABCO-Based Antifade Mounting Medium

This protocol describes how to prepare a common and effective antifade solution for fixed-cell imaging.[13]

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol (high purity)

  • Tris Buffer (e.g., 0.2 M, pH ~8.0)

  • Distilled water

Procedure:

  • Prepare a 1X Tris working buffer (e.g., 0.02 M, pH ~8.0-8.5) by diluting your stock.

  • Weigh out 2.5 g of DABCO.

  • Dissolve the DABCO in 10 mL of the 1X Tris working buffer. Gentle warming may be required.

  • In a separate tube, measure 90 mL of glycerol.

  • Slowly add the 10 mL of DABCO/buffer solution to the 90 mL of glycerol while stirring continuously.

  • Continue stirring until the solution is completely homogeneous. The final solution contains 2.5% DABCO in 90% glycerol.

  • Store the solution in small aliquots at -20°C, protected from light.

Visualizations

Photobleaching_Troubleshooting_Workflow start Signal Fades Rapidly q1 Is Excitation Light Intensity High? start->q1 a1_yes Reduce Intensity (Use ND Filters) q1->a1_yes Yes q2 Is Exposure Time Long? q1->q2 No a1_yes->q2 a2_yes Decrease Exposure Time (Increase Gain if Needed) q2->a2_yes Yes q3 Are You Using an Antifade Reagent? q2->q3 No a2_yes->q3 a3_no Add Antifade Reagent (e.g., DABCO, Trolox) q3->a3_no No end_node Problem Mitigated q3->end_node Yes a3_no->end_node

Caption: A troubleshooting workflow to diagnose and resolve rapid photobleaching.

Caption: The primary pathway of fluorophore photodegradation via ROS.

Quantification_Workflow prep 1. Prepare Samples (Control vs. Antifade) setup 2. Set Constant Imaging Parameters prep->setup acquire 3. Acquire Time-Lapse Under Constant Illumination setup->acquire analyze 4. Measure Mean Intensity in ROI acquire->analyze normalize 5. Normalize Intensity (I / I₀) analyze->normalize plot 6. Plot Normalized Intensity vs. Time normalize->plot

Caption: Experimental workflow for quantifying photostability.

References

Technical Support Center: Overcoming Low Solubility of 4-Aminophthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble 4-aminophthalimide derivatives in biological buffers.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have low solubility in aqueous buffers like PBS or Tris?

A1: this compound and its derivatives are often characterized by a planar, aromatic structure, which can lead to strong intermolecular interactions and a stable crystal lattice. These characteristics, coupled with a moderately lipophilic nature, result in poor solubility in polar aqueous buffers. The parent compound, this compound, has very low water solubility, a property that is often retained or even exacerbated in its derivatives, particularly N-substituted analogs.[1]

Q2: I'm observing precipitation of my compound during my experiment. What are the common causes?

A2: Precipitation can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of your compound in the final experimental solution may be above its solubility limit in the biological buffer.

  • "Salting Out": High salt concentrations in buffers like PBS can decrease the solubility of some organic compounds.

  • pH Shift: If the pH of your final solution differs significantly from the pH of your stock solution, it can alter the ionization state of your compound and reduce its solubility.

  • Co-solvent Dilution: When a concentrated stock solution in an organic co-solvent (like DMSO) is diluted into an aqueous buffer, the co-solvent concentration drops, which can cause the compound to precipitate if its solubility in the final buffer is low.

  • Aggregation: Some derivatives, especially those with long alkyl chains, can self-aggregate in aqueous media.[2]

Q3: What is the first step I should take to improve the solubility of my this compound derivative?

A3: The first and most straightforward approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute it into your biological buffer. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for this purpose. However, it is crucial to keep the final concentration of the co-solvent in your assay as low as possible to avoid artifacts and cytotoxicity.[3][4]

Q4: Can I use pH adjustment to improve the solubility of my compound?

A4: Yes, if your this compound derivative has ionizable functional groups, pH adjustment can be a very effective strategy.[5] The parent this compound has a predicted acidic pKa, suggesting that increasing the pH of the buffer could deprotonate the imide nitrogen and enhance solubility. Conversely, derivatives with basic functional groups may see increased solubility at a lower pH. It is important to determine the pKa of your specific derivative to guide your pH modification strategy.

Q5: Are there other methods besides co-solvents and pH adjustment to enhance solubility?

A5: Absolutely. Cyclodextrin inclusion complexation is a powerful technique. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound derivatives, within their central cavity, thereby increasing their apparent solubility in aqueous solutions.[6][7][8] This method is particularly useful for in vivo studies or when organic co-solvents are not desirable.

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution from Organic Stock
Possible Cause Troubleshooting Step
High Stock Concentration Lower the concentration of your stock solution.
Rapid Dilution Add the stock solution to the buffer dropwise while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Insufficient Co-solvent in Final Solution While keeping the final co-solvent concentration low is ideal, a very small percentage (e.g., 0.1-1%) might be necessary to maintain solubility. Determine the minimal effective concentration.
Temperature Shock Ensure your stock solution and buffer are at the same temperature before mixing.
Issue 2: Compound Precipitates Over Time During Incubation
Possible Cause Troubleshooting Step
Slow Aggregation The compound may be slowly aggregating. Consider adding a non-ionic surfactant like Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.05%) to your buffer to prevent aggregation.[9]
Metastable Solution The initial solution may have been supersaturated. Try preparing a slightly lower final concentration of your compound.
Interaction with Assay Components Your compound might be interacting with other components in your assay, leading to precipitation. Test the stability of your compound in the complete assay medium over time.
Issue 3: Inconsistent Results or Low Signal in Biological Assays

| Possible Cause | Troubleshooting Step | | :--- | Low Bioavailability Due to Poor Solubility | Even if no visible precipitate is present, the effective concentration of the dissolved compound might be very low. Re-evaluate your solubilization strategy. Consider using cyclodextrins to increase the bioavailable fraction. | | Co-solvent Interference | The organic co-solvent (e.g., DMSO) might be interfering with your biological system.[3] Perform a vehicle control experiment with the same final concentration of the co-solvent to assess its effect. Aim for a final DMSO concentration below 1%, and ideally below 0.5%.[4] | | Compound Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant in your buffer can also help mitigate this. |

Data Presentation

Table 1: Comparison of Solubilization Strategies

Method Principle Advantages Disadvantages Typical Starting Conditions
Co-solvents (e.g., DMSO, Ethanol) Increase solubility by reducing the polarity of the aqueous medium.Simple, effective for creating high-concentration stock solutions.Can be toxic or interfere with biological assays at higher concentrations.[3]Prepare a 10-50 mM stock in 100% DMSO; dilute to a final DMSO concentration of <1% in the assay.[4]
pH Adjustment Ionization of acidic or basic functional groups increases interaction with water.Can significantly increase solubility; avoids organic solvents.Only effective for ionizable compounds; requires careful pH control; may not be suitable for all biological systems.Test solubility in a range of buffers with pH values +/- 2 units from the compound's pKa.
Cyclodextrin Complexation Encapsulation of the hydrophobic compound within the cyclodextrin cavity.[6][7][8]Significantly increases aqueous solubility; can improve bioavailability; generally low toxicity.Requires optimization of the cyclodextrin type and concentration; can be more complex to prepare.Start with a 1:1 or 1:2 molar ratio of the compound to β-cyclodextrin or HP-β-cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Stock Solution using a Co-solvent
  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of your this compound derivative into a sterile microcentrifuge tube.

  • Co-solvent Addition: Add the appropriate volume of 100% DMSO (or another suitable water-miscible organic solvent) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

  • Working Solution Preparation: To prepare a working solution, perform a serial dilution of the stock solution into your biological buffer. Crucially, add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.

Protocol 2: Screening for Optimal pH for Solubilization
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 9.0 in 0.5 pH unit increments). Common biological buffers like phosphate or Tris can be used and adjusted to the desired pH.

  • Compound Addition: Add an excess amount of your this compound derivative to a fixed volume of each buffer in separate tubes.

  • Equilibration: Cap the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the solubility versus pH to determine the optimal pH range for your derivative.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired biological buffer. The concentration will depend on the desired final concentration of your compound and the complexation efficiency. A starting point could be a 2-5 fold molar excess of cyclodextrin to the compound.

  • Compound Addition: Add the this compound derivative to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at a controlled temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_solutions Solubilization Strategies start Start with Dry Compound stock Prepare Concentrated Stock (e.g., in DMSO) start->stock dilute Dilute into Biological Buffer stock->dilute precipitate Precipitation? dilute->precipitate yes Yes precipitate->yes Yes no No precipitate->no No ph_adjust Adjust pH yes->ph_adjust cosolvent Optimize Co-solvent % yes->cosolvent cyclodextrin Use Cyclodextrins yes->cyclodextrin end_node Proceed with Experiment no->end_node ph_adjust->dilute cosolvent->dilute cyclodextrin->dilute signaling_pathway cluster_problem The Problem cluster_solutions Potential Solutions compound This compound Derivative (Solid) insoluble Low Solubility / Precipitation compound->insoluble buffer Biological Buffer (e.g., PBS) buffer->insoluble cosolvent Co-solvent (e.g., DMSO) insoluble->cosolvent ph pH Adjustment insoluble->ph cyclo Cyclodextrin insoluble->cyclo soluble Soluble Derivative in Buffer cosolvent->soluble ph->soluble cyclo->soluble

References

reducing background fluorescence in 4-aminophthalimide microscopy experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 4-aminophthalimide microscopy experiments.

Troubleshooting Guides

High background fluorescence can obscure the specific signal from this compound, compromising image quality and data interpretation. This guide provides a systematic approach to identifying and resolving common sources of background noise.

Issue: High Autofluorescence in the Sample

Autofluorescence is the natural fluorescence emitted by biological structures, which can interfere with the signal from this compound.

Q1: My unstained control sample shows significant fluorescence. How can I reduce this autofluorescence?

A1: Autofluorescence can originate from endogenous molecules like NADH, flavins, collagen, and lipofuscin, or be induced by aldehyde-based fixatives.[1][2] Here are several strategies to mitigate it:

  • Photobleaching: Before staining, intentionally expose your sample to the excitation light source to "burn out" the autofluorescent molecules.[1][3] This can be done using a white light LED array or the microscope's light source.[3]

  • Chemical Quenching: Treat samples with quenching agents. However, be aware that some chemical quenchers can also reduce the specific signal.[3]

    • Sudan Black B: Effective at quenching lipofuscin, but can introduce red and far-red fluorescence.[4][5]

    • Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence.[1][2][6]

  • Choice of Fixative: Aldehyde fixatives like glutaraldehyde and formaldehyde can increase autofluorescence.[1][6][7] Consider using organic solvents like ice-cold methanol or ethanol for fixation, though this may not be suitable for all antigens.[7][8]

  • Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[6][7]

  • Spectral Separation: If possible, choose a fluorophore with an emission spectrum that does not overlap with the autofluorescence spectrum of your sample.[1][9]

Issue: Non-Specific Staining and High Background

This type of background is often caused by the fluorescent probe or antibodies binding to unintended targets within the sample.

Q2: I'm observing diffuse background or punctate staining in my negative controls (secondary antibody only). What could be the cause and how do I fix it?

A2: This indicates non-specific binding of your secondary antibody or issues with your experimental protocol. Here are the key areas to troubleshoot:

  • Blocking: Inadequate blocking is a common cause of non-specific binding.[4][9][10]

    • Choice of Blocking Agent: Use a protein-based blocking agent like Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[4][10][11]

    • Concentration and Duration: Increase the concentration of the blocking agent (e.g., 5-10% serum) and the incubation time (e.g., 1 hour at room temperature).[10]

  • Antibody Concentration: The concentration of your primary or secondary antibodies may be too high.[1][12]

    • Titration: Perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal with low background.[2][9]

  • Washing Steps: Insufficient washing can leave unbound antibodies in the sample.[9][13][14]

    • Increase Washes: Increase the number and duration of wash steps after primary and secondary antibody incubations.[2][13] Using a buffer with a mild detergent like Tween-20 can help reduce non-specific interactions.[14]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample.[2]

    • Use Pre-adsorbed Secondaries: Use secondary antibodies that have been pre-adsorbed against the species of your sample tissue to minimize cross-reactivity.[2]

Logical Workflow for Troubleshooting Background Fluorescence

The following diagram illustrates a step-by-step process for diagnosing and addressing high background fluorescence.

G Troubleshooting Workflow for High Background Fluorescence start High Background Observed check_unstained Analyze Unstained Control start->check_unstained autofluorescence High Autofluorescence check_unstained->autofluorescence Yes no_autofluorescence Low Autofluorescence check_unstained->no_autofluorescence No solve_auto Implement Autofluorescence Reduction: - Photobleaching - Chemical Quenching - Change Fixative autofluorescence->solve_auto check_secondary Analyze Secondary-Only Control no_autofluorescence->check_secondary solve_auto->check_secondary secondary_bg High Background in Secondary Control check_secondary->secondary_bg Yes no_secondary_bg Low Background in Secondary Control check_secondary->no_secondary_bg No solve_secondary Optimize Protocol: - Improve Blocking - Titrate Secondary Antibody - Enhance Washing Steps secondary_bg->solve_secondary check_primary Analyze Full Staining vs. Isotype Control no_secondary_bg->check_primary solve_secondary->check_primary primary_bg High Background with Primary Antibody check_primary->primary_bg Yes resolved Background Reduced check_primary->resolved No solve_primary Optimize Primary Antibody: - Titrate Primary Antibody - Check for Cross-Reactivity primary_bg->solve_primary solve_primary->resolved G General Immunofluorescence Workflow sample_prep Sample Preparation (Cell Seeding/Tissue Sectioning) fixation Fixation (e.g., 4% PFA or Methanol) sample_prep->fixation permeabilization Permeabilization (e.g., 0.1-0.5% Triton X-100) (If required for intracellular targets) fixation->permeabilization blocking Blocking (e.g., 5% BSA or Normal Serum for 1 hr) permeabilization->blocking primary_ab Primary Antibody Incubation (Optimized Concentration, e.g., 4°C overnight) blocking->primary_ab wash1 Wash (3x5 min in PBS-T) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (e.g., 1 hr at RT, in the dark) wash1->secondary_ab wash2 Wash (3x5 min in PBS-T) secondary_ab->wash2 counterstain Counterstain (Optional) (e.g., DAPI) wash2->counterstain wash3 Final Wash (2x5 min in PBS) counterstain->wash3 mounting Mounting (with Antifade Reagent) wash3->mounting imaging Microscopy Imaging mounting->imaging

References

optimizing excitation and emission wavelengths for 4-aminophthalimide probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 4-aminophthalimide (4-AP) fluorescent probes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound (4-AP)?

A1: 4-AP does not have a single set of excitation and emission wavelengths. Its photophysical properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[1][2] The absorption spectra typically show two bands, one around 300 nm and another around 370 nm.[3] The emission is a single band that can shift significantly, from blue in nonpolar solvents like hexane (e.g., ~460 nm) to yellow or orange in polar solvents like methanol (e.g., ~538 nm).[4] It is crucial to determine the optimal wavelengths in your specific experimental buffer or solvent system.

Q2: Why is my 4-AP fluorescence signal weak or absent?

A2: A weak signal can be attributed to several factors:

  • Suboptimal Wavelengths: You may be using excitation or emission wavelengths that are not optimal for your specific solvent environment. 4-AP's fluorescence is strongly dependent on solvent polarity.[5][6]

  • Low Quantum Yield: The fluorescence quantum yield of 4-AP drops dramatically in protic solvents (e.g., water, methanol) compared to aprotic solvents (e.g., acetonitrile, DMSO).[1][7] This is due to the formation of hydrogen bonds which can lead to non-radiative decay pathways.[1][2]

  • Photobleaching: Like many fluorophores, 4-AP can be susceptible to photobleaching upon prolonged exposure to high-intensity excitation light.

  • Quenching: The presence of quenching agents in your sample can reduce fluorescence intensity.

  • Incorrect Concentration: The probe concentration might be too low to detect or so high that it causes self-quenching effects.

Q3: My emission wavelength is different from the published value. Why?

A3: This is a common and expected observation for 4-AP probes. The emission spectrum of 4-AP is highly dependent on the polarity of the surrounding medium.[5][8] Even small changes in buffer composition, pH, or the presence of co-solvents can alter the local environment of the probe and cause a shift in the emission maximum. This sensitivity is precisely why 4-AP is often used as a probe for local polarity.[9][10] In protic solvents, hydrogen bonding interactions with the probe in its excited state play a significant role in determining the emission energy.[1][2]

Q4: Can I excite 4-AP outside of the typical ~370 nm absorption band?

A4: Yes. 4-AP has another absorption band around 300-303 nm.[3] Exciting at this wavelength can still produce fluorescence. Interestingly, in water, the emission maximum depends on which absorption band is excited. Excitation at the ~303 nm band results in an emission maximum at ~562 nm, while excitation at the ~370 nm band gives an emission maximum at ~546 nm.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Signal-to-Noise Ratio 1. Suboptimal excitation/emission wavelengths.[11]2. High background fluorescence from sample matrix (e.g., media, buffers).3. Slit widths are too narrow, reducing light throughput.1. Perform excitation and emission scans to determine the optimal wavelengths for your specific conditions (see Experimental Protocol section).2. Run a "blank" sample (everything except the 4-AP probe) to measure background. If high, consider purifying components or using a different buffer system.3. Increase excitation and emission slit widths, but be mindful of losing spectral resolution. A bandwidth of 15-20 nm is often a good starting point.[11]
Shifted Emission Peak 1. Solvent polarity differs from the reference experiment.[4][6]2. Probe is binding to a molecule (e.g., protein, lipid), changing its local environment.[9]3. Temperature or pH of the sample is different.1. This is the expected behavior of 4-AP. Document the solvent/buffer composition carefully with your spectra.2. This is a feature, not a bug. The spectral shift can be used to study binding events or probe the polarity of the binding site.3. Ensure consistent temperature and pH control across all experiments for comparability.
Inconsistent Readings 1. Photobleaching of the sample.2. Sample evaporation from the cuvette.3. Instrument drift.1. Reduce excitation light intensity, decrease exposure time, or use fresh sample for each measurement. Use an anti-fade reagent if compatible.2. Keep cuvettes capped whenever possible.3. Allow the instrument's lamp to warm up and stabilize before taking measurements. Run a stable reference standard (e.g., quinine sulfate) to check for instrument drift.

Data Presentation

The photophysical properties of this compound are highly dependent on its environment. The following table summarizes key quantitative data from the literature for 4-AP in various solvents.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference(s)
Hexane~370~460High[4]
Acetonitrile (aprotic)~375~490-5000.63 - 0.76[1][7]
Methanol (protic)~370~5380.1[1][4]
Water (protic)370.0545.7Drops dramatically[1][3]
Water (protic)303.4561.7Drops dramatically[1][3]

Note: Wavelengths are approximate and can vary based on specific experimental conditions. Quantum yield is significantly lower in protic solvents that can form hydrogen bonds.

Experimental Protocols

Protocol: Determining Optimal Excitation and Emission Wavelengths

This protocol outlines the steps to empirically determine the optimal wavelengths for a 4-AP probe in your specific experimental buffer using a spectrofluorometer.[12][13]

1. Sample Preparation: a. Prepare a stock solution of the 4-AP probe in a suitable solvent (e.g., DMSO or ethanol). b. Prepare a dilute solution (e.g., 1-10 µM) of the 4-AP probe in your final experimental buffer. The absorbance at the excitation maximum should ideally be below 0.05 to avoid inner filter effects. c. Prepare a "blank" sample containing only the experimental buffer.

2. Determine Optimal Excitation Wavelength (λex): a. Based on literature values, make an initial guess for the emission wavelength (e.g., for a polar buffer, start with ~540 nm).[4] b. Set the spectrofluorometer to perform an excitation scan . c. Set the fixed emission wavelength to your initial guess. d. Scan a range of excitation wavelengths (e.g., 280 nm to 500 nm). e. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength (λex, opt).

3. Determine Optimal Emission Wavelength (λem): a. Set the spectrofluorometer to perform an emission scan . b. Set the fixed excitation wavelength to the λex, opt you determined in the previous step. c. Scan a range of emission wavelengths. The scan should start at least 20-30 nm above the excitation wavelength to avoid Rayleigh scatter.[13] For example, if λex, opt is 370 nm, start the scan at ~400 nm and go up to 700 nm. d. The wavelength at the peak of the fluorescence spectrum is the optimal emission wavelength (λem, opt).

4. (Optional) Iteration and 3D Scan: a. For fine-tuning, you can repeat steps 2 and 3 using the newly found optimal wavelengths. b. If your instrument supports it, perform a 3D excitation-emission matrix (EEM) scan. This measures the fluorescence intensity across a range of excitation and emission wavelengths, providing a complete spectral fingerprint and the most accurate determination of the optimal pair.[12]

Visualizations

Logical Workflow for Wavelength Optimization

This diagram illustrates the decision-making process for troubleshooting and optimizing 4-AP fluorescence experiments.

G Troubleshooting & Optimization Workflow for 4-AP Probes start Start: Experiment with 4-AP Probe check_signal Is Signal Optimal (High S/N Ratio)? start->check_signal run_scans Determine Optimal Wavelengths check_signal->run_scans No proceed Proceed with Experiment using Optimized Parameters check_signal->proceed Yes protocol Follow Wavelength Determination Protocol run_scans->protocol check_env Is Environment Protic (e.g., Water, MeOH)? run_scans->check_env weak_signal_protic Problem: Low Quantum Yield in Protic Solvents check_env->weak_signal_protic Yes check_background Check Background Signal (Blank Sample) check_env->check_background No consider_aprotic Action: If possible, switch to aprotic solvent or manage expectations for signal intensity. weak_signal_protic->consider_aprotic consider_aprotic->proceed background_high Is Background High? check_background->background_high purify Action: Purify Buffer Components or use Cutoff Filters background_high->purify Yes background_high->proceed No purify->proceed

Caption: Troubleshooting and Optimization Workflow for 4-AP Probes.

Experimental Protocol Flowchart

This diagram outlines the step-by-step experimental procedure for finding the optimal excitation and emission wavelengths.

G Protocol for Optimal Wavelength Determination prep 1. Prepare Dilute 4-AP Sample and Blank guess_em 2. Set Initial Emission λ (e.g., 540 nm) prep->guess_em ex_scan 3. Perform Excitation Scan guess_em->ex_scan find_ex_max 4. Identify Excitation Maximum (λ_ex,opt) ex_scan->find_ex_max set_ex 5. Set Excitation to λ_ex,opt find_ex_max->set_ex em_scan 6. Perform Emission Scan set_ex->em_scan find_em_max 7. Identify Emission Maximum (λ_em,opt) em_scan->find_em_max complete 8. Wavelengths Optimized find_em_max->complete

Caption: Protocol for Optimal Wavelength Determination.

References

Technical Support Center: 4-Aminophthalimide Fluorescence and pH Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the fluorescence spectra of 4-aminophthalimide.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of this compound sensitive to pH?

A1: The fluorescence of this compound is sensitive to pH due to the presence of acidic and basic functional groups, specifically the imide nitrogen and the amino group. Changes in pH can lead to the protonation or deprotonation of these groups, altering the electronic structure of the molecule. This, in turn, affects the energy levels of the ground and excited states, leading to changes in the fluorescence emission spectrum, intensity, and lifetime.

Q2: What are the expected changes in the fluorescence spectrum of this compound with varying pH?

A2: As the pH of the solution changes, you can expect to observe shifts in the fluorescence emission maximum (λem), changes in fluorescence intensity (quantum yield), and variations in the fluorescence lifetime. Generally, in acidic solutions, the amino group can be protonated, and in alkaline solutions, the imide proton can be removed. Each of these species (neutral, cationic, and anionic) will have a distinct fluorescence signature.

Q3: How does protonation of the amino group affect the fluorescence of this compound?

A3: Protonation of the 4-amino group in acidic conditions typically leads to a blue shift (hypsochromic shift) in the emission spectrum and a decrease in fluorescence intensity. This is because the protonated amino group becomes a less effective electron-donating group, which alters the intramolecular charge transfer (ICT) character of the excited state.

Q4: What is the effect of deprotonation of the imide group on the fluorescence of this compound?

A4: Deprotonation of the imide nitrogen in alkaline conditions can lead to a red shift (bathochromic shift) in the emission spectrum. The formation of the anion can enhance the electron-donating ability of the phthalimide ring system, affecting the energy of the excited state.

Q5: Can solvent polarity also affect the pH-dependent fluorescence of this compound?

A5: Absolutely. This compound is a well-known solvatochromic dye, meaning its fluorescence is highly sensitive to solvent polarity.[1] In protic solvents, hydrogen bonding interactions with the amino and carbonyl groups can significantly influence the fluorescence properties.[2] These solvent effects will be superimposed on the pH-induced changes, which can sometimes complicate the interpretation of the spectra.

Troubleshooting Guides

Issue 1: Unexpected Shifts in Emission Wavelength with pH Change

  • Symptom: The fluorescence emission maximum shifts in an unpredictable manner as you titrate the pH of your this compound solution.

  • Possible Causes & Solutions:

    • Overlapping Species: At intermediate pH values, you may have a mixture of the neutral, protonated, and deprotonated forms of this compound coexisting in solution. This can result in a broad, seemingly shifted emission band that is a composite of the spectra of the individual species.

      • Solution: Perform a deconvolution of your spectra to identify the contributions of each species. Also, ensure your pH measurements are accurate and that the solution is well-buffered to minimize fluctuations.

    • Solvent Effects: If you are changing the composition of your buffer system as you change the pH, you might also be altering the overall polarity of the solvent, which will induce solvatochromic shifts.

      • Solution: Use a consistent buffer system and ionic strength across your pH range whenever possible. If you must change buffers, run control experiments to assess the solvent effect independently of the pH effect.

    • Excited-State Reactions: In some cases, proton transfer can occur in the excited state (Excited-State Intramolecular Proton Transfer - ESIPT), leading to fluorescence from a different tautomeric form of the molecule.[2] The efficiency of this process can be pH-dependent.

      • Solution: This is an intrinsic property of the molecule. Time-resolved fluorescence spectroscopy can help to distinguish between ground-state and excited-state phenomena.

Issue 2: Drastic Decrease in Fluorescence Intensity at Certain pH Values

  • Symptom: The fluorescence quantum yield of your this compound solution drops significantly at a specific pH.

  • Possible Causes & Solutions:

    • Protonation/Deprotonation Quenching: The protonated or deprotonated forms of this compound may be non-fluorescent or significantly less fluorescent than the neutral form.

      • Solution: This is a characteristic of the molecule's photophysics. The pH at which the intensity drops can be used to determine the pKa of the ground or excited state.

    • Aggregation: At certain pH values, the solubility of this compound may decrease, leading to aggregation. Aggregation can often lead to fluorescence quenching.

      • Solution: Visually inspect the solution for any signs of precipitation. You can also acquire absorption spectra; the appearance of scattering (a rising baseline at longer wavelengths) is indicative of aggregation. Consider using a lower concentration of this compound or adding a co-solvent to improve solubility.

    • Interaction with Buffer Components: Some buffer species can act as quenchers of fluorescence.

      • Solution: Test the fluorescence of this compound in different buffer systems at the same pH to see if the quenching is buffer-specific.

Data Presentation

Table 1: Hypothetical pH-Dependent Fluorescence Properties of this compound in Aqueous Solution

pHPredominant SpeciesEmission Max (λem, nm)Relative Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
2.0Cationic (-NH3+)~480Low~1-2
7.0Neutral (-NH2)~530High~10-15
12.0Anionic (>N-)~550Moderate~5-8

Note: This table is illustrative and based on the expected behavior of this compound and related compounds. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Fluorescence Spectra of this compound

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.

  • Buffer Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 12). It is recommended to use a universal buffer system or a series of buffers with overlapping ranges (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline) to maintain a consistent ionic strength.

  • Sample Preparation:

    • For each pH value, add a small aliquot of the this compound stock solution to the buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the solvent polarity.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength to the absorption maximum of the neutral form of this compound (around 370-390 nm).

    • Set the emission scan range to cover the expected fluorescence (e.g., 400-700 nm).

    • Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector.

  • Data Acquisition:

    • Record the fluorescence emission spectrum for a blank sample (buffer only) for each pH value.

    • Record the fluorescence emission spectrum for each this compound sample at the different pH values.

    • Subtract the blank spectrum from the corresponding sample spectrum to correct for background and Raman scattering from the solvent.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for each pH.

    • Determine the emission maximum (λem) for each spectrum.

    • To analyze the change in fluorescence intensity, integrate the area under each emission curve or use the peak intensity at the emission maximum.

Mandatory Visualizations

pH_Effects_on_4_Aminophthalimide cluster_pH Solution pH cluster_Species Molecular Species cluster_Fluorescence Fluorescence Properties Acidic Acidic (e.g., pH < 4) Cation Cationic Form (-NH3+) Acidic->Cation Protonation Neutral Neutral (e.g., pH ~ 7) Alkaline Alkaline (e.g., pH > 10) Neutral->Alkaline Deprotonation Neutral->Cation + H+ Anion Anionic Form (>N-) Alkaline->Anion Deprotonation Fluo_Cation Blue-shifted Emission Low Quantum Yield Cation->Fluo_Cation Neutral_Species Neutral Form (-NH2) Fluo_Neutral Strong Emission (Reference) Neutral_Species->Fluo_Neutral Anion->Neutral + H+ Fluo_Anion Red-shifted Emission Moderate Quantum Yield Anion->Fluo_Anion

Caption: Relationship between pH, molecular species of this compound, and fluorescence properties.

Troubleshooting_Workflow Start Start: Unexpected Fluorescence Spectrum Check_Wavelength Is the emission wavelength shifted? Start->Check_Wavelength Check_Intensity Is the fluorescence intensity quenched? Start->Check_Intensity Cause_Shift Possible Causes: - Overlapping Species - Solvent Effects - Excited-State Reactions Check_Wavelength->Cause_Shift Yes End Problem Resolved Check_Wavelength->End No Cause_Quench Possible Causes: - Protonation/Deprotonation Quenching - Aggregation - Buffer Interactions Check_Intensity->Cause_Quench Yes Check_Intensity->End No Solution_Shift Solutions: - Spectral Deconvolution - Consistent Buffer System - Time-Resolved Spectroscopy Cause_Shift->Solution_Shift Solution_Shift->End Solution_Quench Solutions: - Characterize pKa - Check for Precipitation/Scattering - Test Different Buffers Cause_Quench->Solution_Quench Solution_Quench->End

Caption: Troubleshooting workflow for unexpected pH effects on this compound fluorescence.

References

Technical Support Center: Strategies to Prevent Photobleaching of 4-Aminophthalimide During Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate the photobleaching of 4-aminophthalimide (4-AP) during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1] This process leads to a loss of fluorescence signal, which can compromise image quality, reduce the signal-to-noise ratio, and introduce artifacts in quantitative analyses.[1][2] The excited state of the fluorophore can react with other molecules, particularly oxygen, generating reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[3][4]

Q2: My this compound signal is fading very quickly, especially in aqueous buffers. What could be the cause?

A2: The fluorescence of this compound is highly sensitive to its environment.[5] Its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light) is high in nonpolar, aprotic solvents but decreases significantly in protic solvents like water and alcohols.[5][6] This is due to strong hydrogen-bonding interactions between 4-AP and the solvent molecules in the excited state, which promotes non-radiative decay pathways.[5][7] Therefore, in aqueous buffers, not only is the initial signal likely to be dimmer, but the fluorophore may also be more susceptible to photobleaching.

Q3: Which antifade reagents are recommended for preserving this compound fluorescence?

A3: While specific studies on antifade reagents for this compound are limited, general-purpose antifade reagents can be effective. These reagents typically work by scavenging reactive oxygen species.[3] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).[4] For a blue-emitting fluorophore like this compound, it is advisable to avoid PPD-based mountants, as they can be autofluorescent, especially with UV or blue excitation light.[4][8] NPG and DABCO-based formulations are generally better choices. Commercial mounting media such as ProLong™, VECTASHIELD®, and SlowFade™ offer various formulations that can be tested for compatibility.[9]

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, you can prepare your own antifade mounting medium. A common recipe involves dissolving an antifade agent like n-propyl gallate (NPG) or DABCO in a glycerol-based buffer solution. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: Besides using antifade reagents, what other strategies can I employ to minimize photobleaching of this compound?

A5: Several imaging best practices can significantly reduce photobleaching:

  • Minimize Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[10][11] Neutral density filters can be used to attenuate the excitation light.[9][11]

  • Reduce Exposure Time: Use the shortest possible exposure time for your detector.[9]

  • Limit Illumination Duration: Minimize the total time your sample is exposed to the excitation light. Use transmitted light to find and focus on your region of interest before switching to fluorescence imaging.[1] For time-lapse experiments, increase the interval between acquisitions as much as possible.[10]

  • Choose the Right Imaging System: If available, techniques like multiphoton excitation can reduce photobleaching as excitation is confined to the focal plane.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid signal loss upon initial illumination High excitation light intensity.Reduce laser power or lamp intensity. Use a neutral density (ND) filter.[11]
Inappropriate imaging buffer (e.g., highly protic).If possible, use a less protic imaging medium. Note that the fluorescence of 4-AP is highly environment-dependent.[5][6]
Absence of an antifade reagent.Use a commercial or homemade antifade mounting medium.[9][11]
High background fluorescence Autofluorescent mounting medium.If using a p-Phenylenediamine (PPD)-based antifade, switch to one with n-Propyl gallate (NPG) or DABCO, as PPD can be autofluorescent.[4][8]
Sample autofluorescence.Perform a control experiment with an unstained sample to assess background levels.
Low initial fluorescence signal Low quantum yield in the sample environment.This compound's quantum yield is low in protic (e.g., aqueous) environments.[2][5] While challenging to change in biological systems, be aware that this is an intrinsic property of the dye.
Incorrect microscope filter set.Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound (Ex/Em maxima are solvent-dependent).
Signal fades over the course of a time-lapse experiment Cumulative phototoxicity and photobleaching.Decrease the frequency of image acquisition.[10] Reduce the excitation intensity and exposure time for each time point.
Suboptimal antifade reagent.The chosen antifade reagent may not be effective enough. Test a different antifade formulation (see Table 1).

Quantitative Data Summary

Table 1: Comparison of Common Antifade Reagents

Antifade AgentAdvantagesDisadvantagesRecommended for 4-AP?
p-Phenylenediamine (PPD) Highly effective at reducing fading for many fluorophores.[8]Can be toxic, can cause autofluorescence (especially with blue/UV excitation), and may react with cyanine dyes.[4][8]Use with caution. The potential for autofluorescence may interfere with the blue-green emission of 4-AP.
n-Propyl gallate (NPG) Less toxic than PPD, can be used with live cells (with caution), and is broadly effective.[8]Can be difficult to dissolve and may have some biological effects (e.g., anti-apoptotic).[8]Recommended. A good starting point for protecting 4-AP fluorescence.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD and relatively effective.[8]Generally less effective than PPD.[8]Recommended. A viable alternative to NPG.
Trolox Water-soluble vitamin E analog, effective for live-cell imaging.May not be as effective as other agents for fixed samples.Recommended for live-cell imaging.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a method for preparing a glycerol-based antifade mounting medium containing n-propyl gallate.

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS) stock solution

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Distilled water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 1X PBS solution: Dilute your 10X PBS stock solution with distilled water to create a 1X working solution.

  • Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions, so a solvent is necessary.[12]

  • Prepare the glycerol/PBS mixture: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. Mix thoroughly.[12]

  • Add the NPG stock solution: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.

  • Final Mixing and Storage: Continue to stir until the solution is homogeneous. The final concentration of NPG will be approximately 0.2%. Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Mounting a Sample with Antifade Medium

  • Final Sample Wash: After the final step of your staining protocol, wash the sample (e.g., cells on a coverslip) with PBS to remove any residual unbound fluorophores.

  • Remove Excess Buffer: Carefully aspirate the excess PBS from the sample. You can use the edge of a laboratory wipe to gently wick away the remaining buffer from the coverslip.

  • Apply Antifade Medium: Place a small drop (approximately 10-20 µL) of the antifade mounting medium onto a clean microscope slide.

  • Mount Coverslip: Gently invert the coverslip (cell-side down) onto the drop of mounting medium. Avoid trapping air bubbles.

  • Seal the Coverslip (Optional but Recommended): To prevent the mounting medium from drying out and to secure the coverslip for long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Curing: Allow the mounting medium to cure or set if required by the formulation. For homemade glycerol-based media, you can image immediately, but for some commercial hard-setting media, an overnight incubation at 4°C may be necessary.[13]

  • Storage: Store the slides flat and protected from light at 4°C.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) 4-AP S1 Excited Singlet State (S1) 4-AP S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T1) 4-AP S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) S1->ROS Reaction T1->ROS Reaction O2 Oxygen (3O2) T1->O2 Energy Transfer Bleached Photobleached 4-AP (Non-fluorescent) ROS->Bleached Oxidative Damage O2->ROS Generation

Caption: Mechanism of photobleaching of this compound (4-AP).

Antifade_Mechanism T1 Excited Triplet State (T1) 4-AP* ROS Reactive Oxygen Species (ROS) T1->ROS Generates Protected Ground State (S0) 4-AP T1->Protected Returns to Ground State Bleached Photobleached 4-AP ROS->Bleached Causes Damage Antifade Antifade Reagent (e.g., NPG, DABCO) Antifade->T1 Quenches Antifade->ROS Scavenges/Quenches

Caption: Mechanism of action for antifade reagents.

Troubleshooting_Workflow Start Start: Observe Photobleaching of 4-AP Check_Intensity Reduce Excitation Intensity & Exposure Time Start->Check_Intensity Improved1 Problem Solved? Check_Intensity->Improved1 Add_Antifade Incorporate Antifade Mounting Medium (NPG or DABCO-based) Improved1->Add_Antifade No End_Success Successful Imaging Improved1->End_Success Yes Improved2 Problem Solved? Add_Antifade->Improved2 Check_Filters Verify Microscope Filter Set Improved2->Check_Filters No Improved2->End_Success Yes End_Further Consider Alternative Fluorophore Check_Filters->End_Further

References

purification methods for crude 4-aminophthalimide synthesis products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of 4-aminophthalimide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Recrystallization Issues

Question: My crude this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

Answer: This issue can arise from using an inappropriate solvent or an insufficient volume of solvent. This compound is typically recrystallized from polar solvents like ethanol or ethanol/water mixtures.

  • Solution 1: Increase Solvent Volume: Gradually add more of the hot recrystallization solvent to the crude product with continuous stirring and heating. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Solution 2: Change Solvent System: If the product remains insoluble even with a large volume of solvent, consider a different solvent system. A mixture of solvents, such as ethanol and water, can be effective. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear and then allow it to cool slowly.

Question: My this compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

  • Solution 1: Re-heat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution. Allow the solution to cool more slowly.

  • Solution 2: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 3: Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Column Chromatography Issues

Question: My this compound is not moving down the silica gel column, even with a highly polar mobile phase. What is the problem?

Answer: this compound is a polar compound and can interact strongly with the polar silica gel stationary phase.

  • Solution 1: Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, a small percentage of methanol can be added to the mobile phase (e.g., 1-5% methanol in dichloromethane).

  • Solution 2: Use a Different Stationary Phase: If the compound still adheres too strongly to silica, consider using a less polar stationary phase like alumina, or a reverse-phase column (C18) with a polar mobile phase (e.g., water/acetonitrile).

Question: The separation of this compound from its impurities on the TLC plate and the column is poor. How can I improve it?

Answer: Poor separation can be due to an inappropriate mobile phase or overloading of the column.

  • Solution 1: Optimize the Mobile Phase: Experiment with different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that gives good separation between this compound and its impurities. Aim for a retention factor (Rf) of 0.2-0.4 for the this compound.

  • Solution 2: Reduce the Amount of Sample: Overloading the column can lead to broad peaks and poor separation. Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to stationary phase by weight.

Frequently Asked Questions (FAQs)

What are the common impurities in crude this compound synthesized by the reduction of 4-nitrophthalimide?

The most common impurity is unreacted starting material, 4-nitrophthalimide . Other potential byproducts can arise from incomplete reduction of the nitro group, though these are typically present in smaller amounts.

What is the expected melting point of pure this compound?

The melting point of pure this compound is in the range of 291-295 °C [1][2][3]. A broad melting point range or a melting point lower than this indicates the presence of impurities.

How can I monitor the purity of this compound during the purification process?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the purification. This compound and the common impurity 4-nitrophthalimide can be visualized under UV light (254 nm) as they are both UV-active.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid) is a common setup.

  • Melting Point: A sharp melting point within the expected range is a good indicator of high purity.

Data Presentation

Purification MethodTypical Purity AchievedTypical Recovery YieldKey Parameters
Recrystallization >98%70-90%Solvent: Ethanol or Ethanol/Water
Column Chromatography >99%60-80%Stationary Phase: Silica GelMobile Phase: Gradient of Hexane/Ethyl Acetate, potentially with Methanol
Sublimation >99.5%50-70%Conditions: High vacuum and elevated temperature (specifics depend on apparatus)

Experimental Protocols

1. Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol. For every 1 gram of crude product, start with approximately 10-15 mL of ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add hot water dropwise with swirling until the solution just begins to turn cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50).

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C[3].

2. Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then potentially adding a small percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

3. Sublimation

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a high vacuum.

  • Heating: Gently heat the apparatus. The temperature required will depend on the specific sublimation apparatus and the pressure achieved.

  • Collection: The this compound will sublime and deposit as pure crystals on the cold finger or a cooled surface of the apparatus.

  • Isolation: Carefully scrape the purified crystals from the collection surface.

Visualizations

PurificationWorkflow Crude Crude this compound (from synthesis) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Column Column Chromatography (Silica Gel) Crude->Column Sublimation Sublimation Crude->Sublimation Pure Pure this compound (>98-99.5%) Recrystallization->Pure Impurities1 Soluble Impurities Recrystallization->Impurities1 remain in filtrate Column->Pure Impurities2 Polar/Non-polar Impurities Column->Impurities2 separated by elution Sublimation->Pure Impurities3 Non-volatile Impurities Sublimation->Impurities3 remain as residue

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Recrystallization Problem Problem1 Product 'Oils Out' Start->Problem1 Problem2 No Crystals Form Start->Problem2 Problem3 Low Recovery Start->Problem3 Solution1a Re-heat & Add More Solvent Problem1->Solution1a Solution1b Cool Slowly Problem1->Solution1b Solution1c Scratch Flask / Add Seed Crystal Problem1->Solution1c Solution2a Concentrate Solution (Boil off some solvent) Problem2->Solution2a Solution2b Scratch Flask / Add Seed Crystal Problem2->Solution2b Solution3a Use Minimum Hot Solvent Problem3->Solution3a Solution3b Ensure Complete Cooling Problem3->Solution3b

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: 4-Aminophthalimide Versus Intrinsic Tryptophan Fluorescence for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage fluorescence spectroscopy for protein analysis, the choice between intrinsic and extrinsic probes is critical. This guide provides an objective comparison of 4-aminophthalimide, a powerful extrinsic fluorophore, and the native fluorescence of tryptophan residues.

Intrinsic protein fluorescence, primarily arising from tryptophan, offers a convenient, label-free method to study protein structure and dynamics. However, its application can be limited by the complex photophysics of the indole side chain and its often low quantum yield within the protein matrix.[1][2] As an alternative, this compound has emerged as a robust fluorescent reporter. It can be incorporated into proteins as a non-natural amino acid and is approximately isosteric to tryptophan, minimizing structural perturbations.[3][4][5] Notably, this compound can be selectively excited at wavelengths outside the absorption range of other biological molecules, and it exhibits a more informative and powerful fluorescence readout compared to the often weakly fluorescent tryptophan.[3][4][6]

This guide delves into a detailed comparison of their fluorescence properties, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for your research needs.

Quantitative Comparison of Fluorophore Performance

The following table summarizes the key photophysical parameters of this compound and tryptophan under various environmental conditions. This data highlights the superior brightness and environmental sensitivity of this compound, particularly in non-polar environments characteristic of folded protein cores.

PropertyThis compoundTryptophanReferences
Typical Excitation Max (λex) ~330-390 nm~280-295 nm[1][3]
Typical Emission Max (λem) ~410-570 nm (highly solvent-dependent)~308-355 nm (highly solvent-dependent)[1][7]
Quantum Yield (Φ) 0.63 - 0.76 (in aprotic solvents) Decreases in protic solvents0.01 - 0.35 (in proteins) ~0.2 in water[1]
Fluorescence Lifetime (τ) > 10 ns (in polymer matrices) < 1 ns (in polar solvents)~0.5 ns and ~3.1 ns (multi-exponential decay)[1]
Stokes Shift Large, up to 8000 cm⁻¹Variable, typically smaller than 4-AP[1]
Environmental Sensitivity High (strong solvatochromism)High (sensitive to local environment)[1][3][4]
Key Advantages High quantum yield in non-polar environments, large Stokes shift, excitation outside protein absorptionIntrinsic to the protein (no labeling required), sensitive to local conformational changes[3][4][6]
Key Disadvantages Requires protein engineering for incorporationLower quantum yield, complex photophysics, potential for quenching[1]

Experimental Methodologies

General Protocol for Steady-State Fluorescence Measurements

This protocol outlines the fundamental steps for acquiring and analyzing fluorescence spectra to probe protein conformational changes.

  • Sample Preparation:

    • Prepare protein solutions in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Protein concentration should be in the nanomolar to low micromolar range to avoid inner filter effects.

    • For ligand binding studies, prepare a stock solution of the ligand in the same buffer.

    • Ensure all solutions are free of particulate matter by centrifugation or filtration.

  • Instrumentation:

    • Use a calibrated spectrofluorometer equipped with a thermostatted cuvette holder.

    • For tryptophan fluorescence, set the excitation wavelength to 295 nm to minimize excitation of tyrosine residues. Record emission spectra from 305 nm to 450 nm.

    • For this compound fluorescence, set the excitation wavelength to a value outside the protein absorption, typically around 370 nm. Record emission spectra across a range appropriate for the expected emission maximum (e.g., 400 nm to 600 nm).

    • Set excitation and emission slit widths to achieve an optimal signal-to-noise ratio without causing photobleaching.

  • Data Acquisition:

    • Record the fluorescence spectrum of the buffer blank and subtract it from the protein spectra.

    • For titration experiments, add small aliquots of the ligand stock solution to the protein sample, allowing the system to equilibrate after each addition before recording the spectrum.

  • Data Analysis:

    • Analyze changes in fluorescence intensity, emission maximum wavelength (λmax), and spectral shape.

    • A blue shift (shift to shorter wavelengths) in tryptophan emission often indicates a more hydrophobic environment, suggesting protein folding or ligand-induced conformational changes that shield the tryptophan from the aqueous solvent.[7]

    • For binding studies, plot the change in fluorescence as a function of ligand concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).[8]

Protocol for Determining Fluorescence Quantum Yield

The quantum yield (Φ) of a fluorophore can be determined relative to a standard with a known quantum yield.

  • Selection of a Standard:

    • Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For tryptophan, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard. For this compound, a well-characterized dye like Coumarin 1 in ethanol (Φ = 0.73) can be used.

  • Absorbance Measurements:

    • Prepare a series of dilutions of both the sample and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to minimize inner filter effects.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculation:

    • Integrate the area under the emission spectrum for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s / n_std)² where:

      • Φ_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts 's' and 'std' refer to the sample and the standard, respectively.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows where this compound and tryptophan fluorescence are employed.

protein_ligand_binding cluster_workflow Monitoring Protein-Ligand Binding Protein Protein with Fluorophore Complex Protein-Ligand Complex Protein->Complex Binding Ligand Ligand Ligand->Complex ConformationalChange Conformational Change Complex->ConformationalChange FluorescenceChange Change in Fluorescence ConformationalChange->FluorescenceChange

Caption: Workflow for monitoring protein-ligand binding and subsequent conformational changes using fluorescence.

fret_workflow cluster_fret Förster Resonance Energy Transfer (FRET) Donor Donor Fluorophore (e.g., Tryptophan) EnergyTransfer Non-radiative Energy Transfer Donor->EnergyTransfer < 10 nm Acceptor Acceptor Fluorophore (e.g., 4-AP derivative) AcceptorEmission Acceptor Emission Acceptor->AcceptorEmission Excitation Excitation of Donor Excitation->Donor EnergyTransfer->Acceptor

References

A Head-to-Head Comparison: 4-aminophthalimide vs. NBD Fluoride for Amino Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of amino acids are paramount. Fluorescent labeling is a cornerstone technique in this endeavor, offering high sensitivity and specificity. Among the myriad of available fluorophores, 4-aminophthalimide (4-AP) and 4-fluoro-7-nitrobenzofurazan (NBD-F) have emerged as popular choices. This guide provides an objective, data-driven comparison to aid in the selection of the optimal labeling agent for your specific research needs.

Core Chemical Characteristics and Reactivity

This compound (4-AP) is a compact, solvatochromic fluorophore, meaning its fluorescence properties are highly sensitive to the polarity of its environment.[1][2] Its small size, comparable to the indole side chain of tryptophan, makes it an excellent probe for minimizing steric hindrance in biological systems.[2][3][4] For labeling, 4-AP is typically functionalized with a reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate) to enable covalent attachment to the primary or secondary amine of an amino acid.

NBD Fluoride (NBD-F) is a pro-fluorescent reagent, meaning it is essentially non-fluorescent until it reacts with a primary or secondary amine.[5][6] This property is highly advantageous as it reduces background fluorescence from unreacted dye. NBD-F is known for its high reactivity and the stability of its resulting amino acid derivatives.[5][7]

G cluster_0 This compound Labeling cluster_1 NBD Fluoride Labeling AminoAcid1 Amino Acid (R-NH2) LabeledAA1 4-AP Labeled Amino Acid (Fluorescent) AminoAcid1->LabeledAA1 Covalent Bond Formation Reactive4AP Reactive 4-AP (e.g., NHS Ester) Reactive4AP->LabeledAA1 AminoAcid2 Amino Acid (R-NH2) LabeledAA2 NBD Labeled Amino Acid (Fluorescent) AminoAcid2->LabeledAA2 Nucleophilic Aromatic Substitution NBDF NBD Fluoride (Non-fluorescent) NBDF->LabeledAA2

Caption: General reaction schemes for labeling amino acids.

Quantitative Performance Data

The choice of a fluorescent label often hinges on its photophysical properties. The following tables summarize key quantitative data for 4-AP and NBD-F conjugated to amino acids.

Table 1: Photophysical Properties of Amino Acid Conjugates

PropertyThis compound-Amino AcidNBD-Amino Acid
Excitation Max (λex) ~380-405 nm[2][3]~465-485 nm[6]
Emission Max (λem) ~480-530 nm (highly solvent-dependent)[2]~535-540 nm[6]
Quantum Yield (ΦF) Variable, can be very high (up to 0.96) in non-polar environments[2]Moderate, significantly decreases in aqueous solutions[5]
Stokes Shift Large and variable~70-75 nm
Environmental Sensitivity Very High[1][3]Moderate[5]

Note: Values can vary depending on the specific amino acid, solvent, and conjugation chemistry.

Experimental Comparison: A Deeper Dive

Reactivity and Stability NBD-F is exceptionally reactive towards aliphatic amines, often requiring reaction times of only a few minutes at elevated temperatures (e.g., 60°C).[5][7] The resulting NBD-amino acid adducts are highly stable, making them ideal for downstream applications like HPLC analysis.[7] this compound, when activated as an NHS ester or other reactive form, also reacts efficiently under mild basic conditions. The stability of the resulting amide or thiourea bond is excellent.

Environmental Sensitivity (Solvatochromism) This is a key differentiator. 4-AP is a premier example of a solvatochromic dye. Its emission spectrum can exhibit significant blue shifts (shifts to shorter wavelengths) and a dramatic increase in quantum yield as it moves from a polar (aqueous) to a non-polar (hydrophobic) environment.[1][2][3] This makes it an outstanding probe for studying protein folding, membrane interactions, or binding events that involve a change in local polarity. While NBD adducts also show some environmental sensitivity, with fluorescence intensity decreasing in water, the effect is generally less pronounced than with 4-AP.[5]

Experimental Protocols

The following are generalized protocols for labeling amino acids. Optimization may be required based on the specific amino acid and application.

Protocol 1: Labeling with NBD Fluoride

This protocol is adapted for a typical analytical-scale reaction for HPLC analysis.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M sodium borate buffer, pH 8.0-8.5.

    • NBD-F Solution: Prepare a 25 mM solution of NBD-F in acetonitrile. This solution should be protected from light and stored at -20°C.[7]

    • Amino Acid Standard/Sample: Prepare a solution of the amino acid(s) in the borate buffer.

  • Labeling Reaction:

    • In a microcentrifuge tube, mix 100 µL of the amino acid solution, 175 µL of borate buffer, and 200 µL of acetonitrile.[7]

    • Add 25 µL of the NBD-F working solution to initiate the reaction.[7]

    • Vortex the mixture gently and incubate at 60°C for 5-7 minutes in a water bath, protected from light.[7]

  • Reaction Quenching & Analysis:

    • After incubation, immediately cool the tube on ice to stop the reaction.

    • Add an equal volume of 0.1 M HCl to neutralize the solution.

    • The sample is now ready for analysis by reverse-phase HPLC with fluorescence detection (λex ≈ 470 nm, λem ≈ 530 nm).

Protocol 2: Labeling with a Reactive this compound Derivative

This protocol assumes the use of a commercially available 4-AP N-hydroxysuccinimide (NHS) ester.

  • Reagent Preparation:

    • Bicarbonate Buffer: Prepare a 0.1 M sodium bicarbonate buffer, pH 8.3. Avoid buffers containing primary amines (e.g., Tris).

    • 4-AP NHS Ester Solution: Immediately before use, dissolve the 4-AP NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

    • Amino Acid Solution: Dissolve the amino acid in the bicarbonate buffer at a concentration of 2-5 mg/mL.

  • Labeling Reaction:

    • Add the 4-AP NHS ester solution to the amino acid solution at a 5- to 10-fold molar excess.

    • Stir or rock the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • The labeled amino acid can be purified from excess dye and reaction byproducts using reverse-phase HPLC or a suitable size-exclusion chromatography resin.

    • Monitor fractions for fluorescence (λex ≈ 390 nm, λem ≈ 500 nm, solvent dependent) to identify the product.

G start Start prep_reagents Prepare Reagents (Buffer, Dye, Sample) start->prep_reagents mix Mix Amino Acid and Reactive Dye prep_reagents->mix incubate Incubate (Controlled Temp & Time) mix->incubate stop_reaction Stop Reaction (e.g., Cooling, pH change) incubate->stop_reaction purify Purify Labeled Product (Optional, e.g., HPLC) stop_reaction->purify analyze Analyze (Fluorescence Detection) purify->analyze end End analyze->end

Caption: A generalized experimental workflow for fluorescent labeling.

Conclusion and Recommendations

The choice between this compound and NBD fluoride depends heavily on the experimental goals.

Choose this compound for:

  • Probing Environmental Polarity: When the primary goal is to detect changes in the local environment, such as peptide insertion into a cell membrane or protein conformational changes upon ligand binding.[1]

  • Minimizing Steric Perturbation: Its small size makes it an ideal, minimally disruptive substitute for tryptophan.[2][4]

  • High Quantum Yield Applications: In hydrophobic environments, 4-AP conjugates can be exceptionally bright.[2]

Choose NBD Fluoride for:

  • Routine Quantification: For robust, high-throughput quantification of amino acids in complex mixtures using separation techniques like HPLC or capillary electrophoresis.[7][8]

  • Minimizing Background Fluorescence: Its pro-fluorescent nature ensures that signal is generated primarily from the labeled analyte, simplifying analysis.[6]

  • Fast and Simple Labeling: The reaction is rapid and the protocol is straightforward, lending itself well to automated systems.[9]

Both this compound and NBD fluoride are powerful tools for amino acid analysis. By understanding their distinct characteristics and performance metrics, researchers can confidently select the fluorophore that best aligns with their scientific objectives.

References

Navigating the Microenvironment: A Comparative Guide to 4-Aminophthalimide and Dansyl Chloride as Polarity Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to elucidate the intricacies of molecular microenvironments, the selection of an appropriate fluorescent polarity sensor is paramount. This guide provides a comprehensive comparison of two widely used probes: 4-aminophthalimide and dansyl chloride. By examining their photophysical properties, operational advantages, and experimental protocols, this document aims to equip researchers with the knowledge to make an informed decision for their specific applications.

The ability of a fluorescent molecule to alter its spectral properties in response to the polarity of its immediate surroundings makes it a powerful tool for probing non-covalently interacting systems. Both this compound and dansyl chloride are workhorse molecules in this domain, each with a distinct set of characteristics that render them suitable for different experimental questions. This guide delves into a head-to-head comparison of these two fluorophores, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Indicators

A crucial aspect of a polarity sensor is its sensitivity to changes in the local environment, which is reflected in its photophysical parameters. The following table summarizes the key quantitative data for this compound and a common derivative of dansyl chloride, dansyl glycine, in various solvents of differing polarities.

PropertyThis compoundDansyl Glycine
Solvent λabs (nm) λem (nm)
Dioxane338.5495
Acetonitrile363520
Ethanol340538
Methanol-538
Water-550

Note: The data for dansyl chloride is often reported for its derivatives, such as dansyl glycine, as dansyl chloride itself is non-fluorescent until it reacts with an amine. The photophysical properties of dansylated compounds can vary depending on the attached molecule.

Core Advantages of this compound

This compound and its derivatives are gaining increasing attention as superior polarity sensors due to a combination of favorable characteristics:

  • Large Stokes Shift: this compound exhibits a significant separation between its absorption and emission maxima, which minimizes self-absorption and enhances signal-to-noise ratios. This large Stokes shift is particularly advantageous in complex biological samples where background fluorescence can be a challenge.

  • High Environmental Sensitivity: The fluorescence emission of this compound is highly sensitive to the polarity of its microenvironment, showing substantial red-shifts in more polar solvents.[1] This pronounced solvatochromism allows for the detection of subtle changes in local polarity.

  • Small Molecular Size: The compact structure of this compound allows it to be incorporated into biological systems with minimal steric hindrance, making it an excellent probe for studying the interiors of proteins and lipid membranes.[2]

  • Photostability: Derivatives of this compound have been shown to possess good photostability, which is crucial for long-term imaging experiments.

The Established Role of Dansyl Chloride

Dansyl chloride has a long-standing history as a reliable fluorescent probe for labeling primary and secondary amines.[3] Its utility as a polarity sensor stems from the environment-sensitive fluorescence of its sulfonamide adducts.[4]

  • Reactive Versatility: Dansyl chloride readily reacts with a wide range of amino groups, making it a versatile tool for labeling proteins, peptides, and other biomolecules.[3]

  • Well-Characterized Chemistry: The reaction of dansyl chloride with amines is well-documented, and protocols for its use are widely established.

  • Sensitivity to Hydrophobic Environments: The fluorescence of dansylated molecules is significantly enhanced in non-polar environments, making it a useful probe for studying hydrophobic binding pockets in proteins and the core of lipid membranes.

Experimental Protocols: Putting the Probes to Work

To provide a practical understanding of how these sensors are employed, the following sections detail experimental protocols for their use in common applications.

Measuring Membrane Polarity with 4-Amino-N-adamantylphthalimide

This protocol describes the use of a this compound derivative to assess the polarity of lipid vesicles (liposomes), a common model for cellular membranes.[5]

Materials:

  • 4-Amino-N-adamantylphthalimide

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform

  • Probe sonicator or extruder

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve DPPC and a small molar fraction (e.g., 1 mol%) of 4-amino-N-adamantylphthalimide in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with PBS by vortexing, followed by sonication or extrusion to form unilamellar vesicles.

  • Fluorescence Measurements:

    • Dilute the liposome suspension to the desired concentration in PBS.

    • Excite the sample at the absorption maximum of the probe (e.g., 405 nm) and record the emission spectrum.

    • The position of the emission maximum will be indicative of the polarity of the lipid bilayer. A blue-shifted emission corresponds to a more non-polar environment, while a red-shifted emission indicates a more polar environment.

Protein Labeling and Polarity Sensing with Dansyl Chloride

This protocol outlines the general procedure for labeling a protein with dansyl chloride to probe the polarity of its binding sites.[3]

Materials:

  • Protein of interest

  • Dansyl chloride

  • Acetonitrile

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5)

  • Size-exclusion chromatography column or dialysis membrane

  • Fluorometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Dansyl Chloride Solution: Prepare a stock solution of dansyl chloride in acetonitrile (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the dansyl chloride solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.

  • Removal of Unreacted Dye: Separate the dansylated protein from unreacted dansyl chloride using a size-exclusion chromatography column or by dialysis against the appropriate buffer.

  • Fluorescence Measurements:

    • Excite the labeled protein at approximately 340 nm and record the emission spectrum from 400 to 600 nm.

    • A blue shift in the emission maximum and an increase in fluorescence intensity upon ligand binding or conformational change can indicate the movement of the dansyl probe into a more hydrophobic environment.

Visualizing the Workflow

The following diagrams illustrate the fundamental principles and workflows associated with using these fluorescent polarity sensors.

PolaritySensingMechanism cluster_Probe Fluorophore cluster_Excitation Excitation cluster_ExcitedState Excited State cluster_Emission Emission Probe Ground State (S0) Excitation Absorption of Photon Probe->Excitation hν_abs ExcitedState Excited State (S1) Excitation->ExcitedState Relaxation Solvent Relaxation ExcitedState->Relaxation Dependent on Solvent Polarity Emission Emission of Photon (Fluorescence) Relaxation->Emission hν_em Emission->Probe ExperimentalWorkflow Start Prepare Sample (e.g., Labeled Protein, Vesicles) Measurement Measure Fluorescence Spectrum (Excitation and Emission) Start->Measurement Analysis Analyze Spectral Shift and/or Intensity Change Measurement->Analysis Interpretation Correlate Spectral Changes to Environmental Polarity Analysis->Interpretation

References

A Comparative Guide to Fluorescent Probes for Lipid Membrane Studies: Alternatives to 4-Aminophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of lipid membranes, the selection of an appropriate fluorescent probe is paramount. These molecular reporters provide invaluable insights into the biophysical properties of lipid bilayers, including membrane polarity, fluidity, and the organization of lipid domains. While 4-aminophthalimide and its derivatives have been utilized for their environment-sensitive fluorescence, a range of alternative probes offer distinct advantages in terms of photostability, spectral properties, and sensitivity to specific membrane characteristics.[1][2]

This guide provides a comprehensive comparison of four prominent alternatives to this compound for lipid membrane studies: Laurdan, Prodan, Nile Red, and di-4-ANEPPDHQ. We present a detailed summary of their quantitative photophysical data, standardized experimental protocols for their application, and a discussion of their respective advantages and disadvantages to facilitate informed probe selection.

Quantitative Comparison of Fluorescent Probes

The following table summarizes the key photophysical properties of this compound and its alternatives. This data, compiled from various studies, allows for a direct comparison of their performance in different lipid environments, specifically the liquid-ordered (Lo) and liquid-disordered (Ld) phases, which are crucial for studying membrane heterogeneity and lipid rafts.

PropertyThis compound (in POPC liposomes)LaurdanProdanNile Reddi-4-ANEPPDHQ
Excitation Max (λex) ~380 nm[2]~350 nm (UV)[3]~360 nm~552 nm (in methanol)[4]~488 nm[5]
Emission Max (λem) in Lo phase ~483 nm[2]~440 nm[5]~435 nm (gel phase)~585 nm (in triglycerides)~560 nm[5]
Emission Max (λem) in Ld phase ~517 nm[2]~490 nm[5]~485 nm~638 nm (in phospholipids)~650 nm[5]
Quantum Yield (ΦF) in Lo phase 0.90[2]~0.6-0.7Lower than in Ld phase~0.7 (in Dioxane)[4]High
Quantum Yield (ΦF) in Ld phase 0.43[2]~0.1-0.2Higher than in gel phaseLower in polar environmentsHigh
Fluorescence Lifetime (τ) in Lo phase -~5.6-6.9 ns[6]-~2.6 ns (in glycerol)[7]~3.55 ns[8]
Fluorescence Lifetime (τ) in Ld phase -~4.4-5.4 ns[6]--~1.85 ns[8]

Note: The photophysical properties of these dyes can vary depending on the specific lipid composition, temperature, and instrumentation used. The data presented here are representative values collated from multiple sources.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. Below are generalized protocols for staining giant unilamellar vesicles (GUVs) and live cells with each of the discussed probes.

Staining Giant Unilamellar Vesicles (GUVs)

GUVs are a widely used model system for studying lipid membrane properties. The following protocol is a generalized procedure for staining GUVs.

GUV_Staining_Workflow cluster_prep GUV Preparation cluster_staining Staining cluster_imaging Imaging prep_lipids Prepare lipid mixture in organic solvent add_probe Add fluorescent probe to lipid mixture prep_lipids->add_probe dry_film Dry lipid film under nitrogen and vacuum add_probe->dry_film hydrate Hydrate film with aqueous buffer dry_film->hydrate electroformation Apply AC field (Electroformation) hydrate->electroformation incubate Incubate to allow probe incorporation electroformation->incubate image Image with fluorescence microscope incubate->image

A generalized workflow for staining GUVs.

Materials:

  • Lipid mixture in chloroform

  • Fluorescent probe stock solution (in ethanol or DMSO)

  • Aqueous buffer (e.g., sucrose solution)

  • Electroformation chamber with ITO-coated slides

Procedure:

  • Lipid Film Preparation: Prepare a lipid mixture of the desired composition in chloroform. Add the fluorescent probe to the lipid mixture at a final molar ratio of 1:200 to 1:1000 (probe:lipid).

  • Drying: Spread the lipid-probe mixture onto an ITO-coated glass slide and dry under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to remove all solvent.

  • Hydration and Electroformation: Assemble the electroformation chamber and add the aqueous buffer for GUV formation. Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 1-2 hours at a temperature above the phase transition temperature of the lipids.[9][10]

  • Observation: Harvest the GUVs and observe them under a fluorescence microscope using the appropriate filter sets for the chosen probe.

Staining Live Cells

The following is a general protocol for staining the plasma membrane of live cells.

Live_Cell_Staining_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging seed_cells Seed cells on a glass-bottom dish culture Culture cells to desired confluency seed_cells->culture wash_cells Wash cells with serum-free medium culture->wash_cells add_probe Add probe solution to cells wash_cells->add_probe incubate Incubate at 37°C add_probe->incubate wash_optional Optional: Wash to remove excess probe incubate->wash_optional image Image with fluorescence microscope wash_optional->image

A generalized workflow for staining live cells.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (in DMSO)

  • Serum-free cell culture medium or HBSS

  • Fluorescence microscope with an environmental chamber

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent probe in serum-free medium or HBSS. Final concentrations typically range from 1 to 10 µM for Laurdan and Prodan, and 100 to 500 nM for Nile Red and di-4-ANEPPDHQ.

  • Staining: Wash the cells once with warm serum-free medium. Remove the medium and add the probe-containing solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. Incubation times may need to be optimized for different cell types and probes.

  • Imaging: For some probes, it is recommended to wash the cells with fresh medium before imaging to reduce background fluorescence. Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

Probe-Specific Considerations and Applications

Each of these fluorescent probes has unique characteristics that make it more or less suitable for specific applications.

Laurdan

Laurdan is a classic environmentally sensitive probe that exhibits a significant blue shift in its emission spectrum in more ordered, less hydrated membrane environments.[5] This property is the basis for Generalized Polarization (GP) imaging, a ratiometric technique used to quantify membrane lipid order.

  • Advantages: Well-characterized, highly sensitive to membrane hydration and lipid packing, suitable for two-photon microscopy which reduces phototoxicity and allows for deeper tissue imaging.[11]

  • Disadvantages: Requires UV excitation, which can be phototoxic to live cells in conventional one-photon microscopy.[3] Its fluorescence can be influenced by factors other than lipid order, such as the presence of certain membrane proteins.[12]

Laurdan_GP_Principle cluster_membrane Lipid Membrane cluster_emission Laurdan Emission cluster_gp Generalized Polarization (GP) Lo Liquid-ordered (Lo) phase (Low water content) Em_Lo Blue-shifted emission (~440 nm) Lo->Em_Lo Ld Liquid-disordered (Ld) phase (High water content) Em_Ld Red-shifted emission (~490 nm) Ld->Em_Ld GP_calc GP = (I_440 - I_490) / (I_440 + I_490)

Principle of Generalized Polarization using Laurdan.
Prodan

Prodan is a precursor to Laurdan and shares its sensitivity to the polarity of the environment. However, due to its shorter acyl chain, it is more water-soluble and resides closer to the membrane surface.

  • Advantages: Sensitive to changes in the headgroup region of the lipid bilayer.

  • Disadvantages: Its higher water solubility can lead to a significant fluorescent signal from the aqueous phase, which may complicate data interpretation.[13]

Nile Red

Nile Red is a highly solvatochromic dye that is intensely fluorescent in hydrophobic environments but fluoresces weakly in water. It is widely used for staining intracellular lipid droplets.

  • Advantages: Large Stokes shift, high photostability, and its fluorescence is strongly dependent on the hydrophobicity of its environment, making it an excellent probe for lipid-rich structures.[4]

  • Disadvantages: Its fluorescence can be quenched in more polar environments, and its spectral properties can be complex, with the potential for multiple excited states.[7]

di-4-ANEPPDHQ

This styryl dye is sensitive to both membrane potential and lipid packing. It exhibits a significant red shift in its emission spectrum in more disordered membrane phases.

  • Advantages: Can be excited with visible light (e.g., 488 nm laser line), making it suitable for standard confocal microscopy with reduced phototoxicity compared to UV-excitable probes.[5] It is also sensitive to cholesterol content.[5]

  • Disadvantages: Its fluorescence is also sensitive to membrane potential, which can be a confounding factor in some experiments. It may also perturb the membrane at higher concentrations.[12]

Conclusion

The choice of a fluorescent probe for lipid membrane studies depends critically on the specific research question and the experimental system. While this compound offers a small, environment-sensitive scaffold, alternatives such as Laurdan, Prodan, Nile Red, and di-4-ANEPPDHQ provide a diverse toolkit with distinct spectral properties and sensitivities. Laurdan remains a gold standard for quantifying lipid order via GP imaging, particularly with two-photon microscopy. Prodan offers insights into the membrane surface. Nile Red is unparalleled for visualizing lipid-rich structures, and di-4-ANEPPDHQ provides a visible-light-excitable option for assessing lipid packing and cholesterol content. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal probe to illuminate the intricate world of lipid membranes.

References

A Comparative Analysis of 4-Aminophthalimide and its N,N-Dimethylated Derivative: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between fluorophores is critical for experimental design and data interpretation. This guide provides a detailed comparative analysis of 4-aminophthalimide and its N,N-dimethylated derivative, 4-(N,N-dimethylamino)phthalimide, focusing on their synthesis, photophysical properties, and the structural basis for their distinct behaviors.

This comparison highlights the significant impact of N,N-dimethylation on the photophysical characteristics of the this compound scaffold. The introduction of two methyl groups to the amino substituent fundamentally alters the molecule's interaction with its environment, particularly in the excited state. This manifests as pronounced differences in their solvatochromic behavior, fluorescence quantum yields, and underlying photophysical mechanisms. While this compound's fluorescence is highly sensitive to hydrogen bonding, its N,N-dimethylated counterpart is primarily influenced by solvent polarity and the formation of a Twisted Intramolecular Charge Transfer (TICT) state.

Comparative Photophysical and Physicochemical Data

The following tables summarize the key quantitative data for this compound and its N,N-dimethylated analog, providing a clear basis for comparison.

Table 1: General Properties

PropertyThis compound4-(N,N-Dimethylamino)phthalimide
Molecular Formula C₈H₆N₂O₂C₁₀H₁₀N₂O₂
Molar Mass 162.15 g/mol 190.20 g/mol
Appearance Yellow crystalline solidData not readily available
Solubility Slightly soluble in water, soluble in organic solventsGenerally soluble in organic solvents

Table 2: Photophysical Properties in Various Solvents

SolventThis compound (AP)4-(N,N-Dimethyl)amino-N-methylphthalimide (DMP)¹
λₐₑₛ (nm) λₑₘ (nm)
Hexane-460[1]
Dioxane--
Acetonitrile362590[2]
Methanol371[2]538[1]
Water-545.7-561.7[3]

¹Data for 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), a close structural analog.

Key Differences in Photophysical Behavior

The primary distinction in the photophysical behavior of this compound and its N,N-dimethylated derivative lies in their response to the solvent environment, a phenomenon known as solvatochromism.

This compound: This molecule exhibits significant positive solvatochromism, meaning its emission wavelength red-shifts (moves to longer wavelengths) as the solvent polarity increases.[1][4] This is attributed to a larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents.[5] Furthermore, the fluorescence of this compound is strongly influenced by the hydrogen-bonding capability of the solvent.[5][6] In protic solvents like water and alcohols, hydrogen bonding interactions can lead to a dramatic decrease in fluorescence quantum yield.[5]

4-(N,N-Dimethylamino)phthalimide: The N,N-dimethylated derivative also displays solvatochromism. However, the underlying mechanism is different and often involves the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In the excited state, the dimethylamino group can twist relative to the plane of the phthalimide ring. This twisted conformation is highly polar and is stabilized in polar solvents, leading to a low-energy, non-emissive or weakly emissive state. This TICT formation provides an efficient non-radiative decay pathway, resulting in a significant quenching of fluorescence in polar solvents. This "on-off" switching of fluorescence with solvent polarity makes N,N-dimethylated aminophthalimide derivatives useful as environmentally sensitive probes.

The presence of strong intermolecular hydrogen bonding in this compound, which is absent in its N,N-dimethylated counterpart, also leads to different aggregation behaviors.[1][7] This can influence their photophysical properties in the solid state or in concentrated solutions.[1][7]

Experimental Protocols

Detailed methodologies for the synthesis of these compounds and the characterization of their photophysical properties are crucial for reproducible research.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of 4-nitrophthalimide. A common method involves catalytic hydrogenation.

Materials:

  • 4-Nitrophthalimide

  • Dimethylformamide (DMF)

  • Raney Nickel catalyst (wet)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 4-nitrophthalimide in dimethylformamide.[8]

  • Carefully add wet Raney Nickel catalyst to the solution.[8]

  • Pressurize the vessel with hydrogen gas (initially at 20-40 psi) and maintain the temperature at 25-30°C.[8]

  • Once the initial exothermic reaction subsides, continue the hydrogenation at a higher pressure (40-60 psi) and temperature (40-50°C) until the reaction is complete (monitored by TLC or HPLC).[8]

  • After the reaction is complete, carefully filter the reaction mixture to remove the Raney Nickel catalyst.

  • Remove the dimethylformamide from the filtrate under reduced pressure using a rotary evaporator.[8]

  • Add water to the residue and stir for 30 minutes.[8]

  • Isolate the product by filtration, wash with water, and dry to obtain this compound as a yellow crystalline solid.[8]

Synthesis of 4-(N,N-Dimethylamino)phthalimide (Proposed)

Materials:

  • This compound

  • Formaldehyde (aqueous solution, ~37%)

  • Formic acid (~90%)

  • Sodium bicarbonate

  • Dichloromethane (or other suitable organic solvent)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound, formaldehyde solution, and formic acid.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-(N,N-dimethylamino)phthalimide by column chromatography or recrystallization.

Measurement of Photophysical Properties

1. UV-Vis Absorption and Fluorescence Spectroscopy:

  • Prepare dilute solutions of the compounds in various solvents of different polarities (e.g., hexane, dioxane, acetonitrile, methanol, water).

  • Record the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maxima (λₐₑₛ).

  • Record the fluorescence emission spectra using a spectrofluorometer, exciting at the absorption maximum. This will determine the emission maxima (λₑₘ).

2. Fluorescence Quantum Yield (Φբ) Determination:

  • The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

  • The quantum yield is calculated using the following equation: Φբ (sample) = Φբ (standard) × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

3. Fluorescence Lifetime (τ) Measurement:

  • Fluorescence lifetimes can be measured using Time-Correlated Single Photon Counting (TCSPC).[2]

  • This technique involves exciting the sample with a pulsed light source and measuring the time delay between excitation and the detection of emitted photons.[2]

  • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.[2]

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the key synthetic and photophysical pathways discussed.

Synthesis_of_4_Aminophthalimide 4-Nitrophthalimide 4-Nitrophthalimide This compound This compound 4-Nitrophthalimide->this compound Reduction H2, Raney Ni H2, Raney Ni H2, Raney Ni->this compound

Caption: Synthetic pathway for this compound via catalytic hydrogenation.

TICT_State_Formation cluster_ground Ground State (S0) cluster_excited Excited State (S1) Planar_S0 Planar Ground State LE Locally Excited (LE) State (Planar, Emissive) Planar_S0->LE Excitation (hν) LE->Planar_S0 Fluorescence TICT Twisted Intramolecular Charge Transfer (TICT) State (Twisted, Non-emissive) LE->TICT Twisting in polar solvent TICT->Planar_S0 Non-radiative decay

Caption: Photophysical pathways for 4-(N,N-dimethylamino)phthalimide.

References

4-Aminophthalimide: A Reliable Probe for Local Environment Polarity? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe to characterize the local polarity of microenvironments is a critical step in experimental design. Among the myriad of available solvatochromic dyes, 4-aminophthalimide (4-AP) has emerged as a promising candidate due to its notable sensitivity to solvent polarity. This guide provides a comprehensive comparison of 4-AP with two other widely used polarity probes, PRODAN and Nile Red, supported by experimental data and detailed protocols to aid in the informed selection of the most suitable probe for your research needs.

Performance Comparison of Polarity Probes

The efficacy of a solvatochromic probe is determined by its photophysical properties and their response to changes in the local environment. Here, we present a comparative analysis of this compound (4-AP), 6-propionyl-2-dimethylaminonaphthalene (PRODAN), and Nile Red across a range of solvents with varying polarities. The data, summarized in the tables below, highlight the key performance indicators of each probe, including absorption and emission maxima, Stokes shift, quantum yield, and fluorescence lifetime.

Photophysical Properties of this compound (4-AP)
SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Lifetime (τ) (ns)
Cyclohexane2.0237846045350.6311.5
Toluene2.3838448551200.7613.2
THF7.5838250560950.6812.8
Chloroform4.8138551562800.65-
Acetone20.737552571120.6314.0
Acetonitrile37.537053075080.6314.0
DMSO46.738054072840.5513.1
Ethanol24.638855071110.317.5
Methanol32.738556477240.103.5
Water80.137054680210.011.2
Photophysical Properties of PRODAN
SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Lifetime (τ) (ns)
Cyclohexane2.0236140127700.932.1
Toluene2.3836242842870.85-
THF7.5836245556140.782.0
Chloroform4.813634505313--
Acetone20.736048069440.621.6
Acetonitrile37.535949576340.541.4
DMSO46.73625107937--
Ethanol24.636052083330.451.2
Methanol32.735852586450.401.1
Water80.136253185110.050.5
Photophysical Properties of Nile Red
SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Lifetime (τ) (ns)
Cyclohexane2.025525757410.783.8
Toluene2.3855259011130.653.5
THF7.5854561521530.362.9
Chloroform4.8155962519040.20-
Acetone20.755063525820.112.5
Acetonitrile37.554564028410.082.3
DMSO46.755364527150.10-
Ethanol24.655265028620.052.0
Methanol32.755365529550.021.8
Water80.15856652184<0.01-

From the data, it is evident that 4-AP exhibits a significant Stokes shift that is highly sensitive to solvent polarity, particularly in protic solvents where hydrogen bonding interactions play a crucial role. While PRODAN also shows a large solvatochromic shift, 4-AP's fluorescence lifetime is notably longer in non-polar to moderately polar aprotic solvents, which can be advantageous for certain applications. Nile Red, on the other hand, operates at longer wavelengths but its quantum yield drops significantly in polar environments.

Experimental Protocols

To ensure the reproducibility and accuracy of solvatochromic measurements, the following detailed experimental protocols are provided.

Protocol for Measuring Solvatochromic Shift

Objective: To determine the absorption and emission spectra of a fluorescent probe in a range of solvents to quantify its solvatochromic shift.

Materials:

  • Fluorescent probe (e.g., this compound, PRODAN, Nile Red)

  • Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, THF, acetone, acetonitrile, ethanol, methanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects. A typical starting concentration is 1-10 µM.

  • Absorption Measurement:

    • Calibrate the UV-Vis spectrophotometer with the blank solvent.

    • Record the absorption spectrum of the working solution in a quartz cuvette.

    • Determine the wavelength of maximum absorption (λ_abs).

  • Emission Measurement:

    • Calibrate the fluorometer with the blank solvent.

    • Set the excitation wavelength of the fluorometer to the λ_abs determined in the previous step.

    • Record the fluorescence emission spectrum of the working solution in a quartz cuvette.

    • Determine the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Calculate the Stokes shift in nanometers (nm): Stokes Shift (nm) = λ_em - λ_abs.

    • For a more rigorous analysis, calculate the Stokes shift in wavenumbers (cm⁻¹): Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷.

    • Plot the Stokes shift (in cm⁻¹) against a solvent polarity scale, such as the Reichardt's E_T(30) scale, to determine the sensitivity of the probe to solvent polarity.

Visualizing the Mechanism and Workflow

To further elucidate the principles behind solvatochromism and the process of selecting a suitable probe, the following diagrams are provided.

G Signaling Pathway of this compound Solvatochromism GS 4-AP (S0) Planar Geometry FC Franck-Condon State (S1, Planar) GS->FC Absorption (hν_abs) ICT Intramolecular Charge Transfer (ICT) State (S1, Polarized) FC->ICT Solvent Relaxation & Stabilization ICT->GS Fluorescence (hν_em) Red-shifted in polar solvents

Caption: Mechanism of 4-AP's solvatochromism.

G Experimental Workflow for Polarity Probe Selection A Define Experimental Question (e.g., polarity of a lipid membrane) B Identify Potential Probes (e.g., 4-AP, PRODAN, Nile Red) A->B C Evaluate Photophysical Properties (λ_abs, λ_em, Φ_f, τ, Stokes Shift) B->C D Consider Probe Characteristics (Size, Charge, Hydrophobicity) C->D E Assess Compatibility with System (e.g., solubility, potential for perturbation) D->E F Perform Pilot Experiments in model systems E->F G Select Optimal Probe F->G

Caption: Workflow for selecting a polarity probe.

Conclusion

This compound demonstrates strong solvatochromic properties, characterized by a significant Stokes shift and a notable sensitivity of its quantum yield and fluorescence lifetime to the polarity of its environment, particularly in the presence of hydrogen-bonding solvents. Its performance is comparable, and in certain aspects, potentially superior to other established probes like PRODAN and Nile Red, especially when considering its longer fluorescence lifetime in less polar aprotic environments.

The choice of a fluorescent probe for polarity sensing is contingent on the specific requirements of the experimental system. For instance, the longer wavelength excitation and emission of Nile Red may be advantageous in biological systems to minimize autofluorescence, while the pronounced quantum yield of PRODAN in non-polar environments makes it an excellent choice for detecting subtle changes in hydrophobicity. 4-AP, with its well-defined response to both general solvent effects and specific hydrogen-bonding interactions, offers a versatile tool for a broad range of applications. By carefully considering the comparative data and adhering to the detailed experimental protocols provided, researchers can confidently select and validate the most appropriate fluorescent probe to illuminate the intricacies of their systems of interest.

Cross-Validation of 4-Aminophthalimide Fluorescence Data with Biophysical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-aminophthalimide fluorescence data with other key biophysical techniques. It includes supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of how these methods can be used synergistically to validate findings in biomolecular interaction studies.

This guide focuses on the cross-validation of this compound fluorescence data with other widely used biophysical techniques, namely Circular Dichroism (CD), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the quantitative data and understanding the experimental workflows, researchers can gain a more complete picture of the biological system under investigation.

Data Presentation: A Comparative Analysis

The following tables summarize the kind of quantitative data that can be obtained from this compound fluorescence and how it can be cross-validated with other techniques.

Table 1: Quantitative Data from this compound Fluorescence

This table presents data from a study where this compound-labeled amino acids were incorporated into a transmembrane peptide (EGFR1) to probe its local environment upon insertion into a lipid bilayer. The change in the fluorescence properties of the 4-AP probe indicates a significant change in the polarity of its surroundings.[1]

ParameterValue in BufferValue in LiposomesFold Change
Emission Maximum (λem)517 nm483 nm-34 nm (Blue Shift)
Fluorescence Quantum Yield (ΦF)0.430.902.1

Data adapted from Lattmann et al., ChemBioChem, 2019.[1]

Table 2: Cross-Validation with Circular Dichroism (CD) Spectroscopy

Circular Dichroism is a powerful technique for assessing the secondary structure of proteins and peptides. In the context of the 4-AP labeled EGFR peptide study, CD was used to confirm that the incorporation of the fluorescent probe did not disrupt the α-helical conformation of the peptide.[1] While this is a qualitative validation of structural integrity, CD can also be used to quantitatively assess protein stability.

ParameterDescriptionTypical Quantitative Output
Secondary Structure ContentPercentage of α-helix, β-sheet, and random coilα-helix: 85%, β-sheet: 5%, Random coil: 10%
Melting Temperature (Tm)Temperature at which 50% of the protein is unfolded65.2 °C

Table 3: Cross-Validation with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. The dissociation constant (Kd) obtained from ITC is a gold standard for binding affinity and can be used to validate Kd values determined from 4-AP fluorescence titration experiments.

ParameterDescriptionTypical Quantitative Output
Dissociation Constant (Kd)A measure of binding affinity1.2 µM
Enthalpy Change (ΔH)Heat released or absorbed during binding-8.5 kcal/mol
Stoichiometry (n)Molar ratio of the binding partners1.1

Table 4: Cross-Validation with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index at a sensor surface to monitor biomolecular interactions in real-time. It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (Kd).

ParameterDescriptionTypical Quantitative Output
Association Rate Constant (ka)Rate of complex formation2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate Constant (kd)Rate of complex decay3.0 x 10⁻³ s⁻¹
Dissociation Constant (Kd)Calculated from kd/ka12 nM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key experiments cited.

1. This compound Fluorescence Spectroscopy

  • Objective: To measure the change in fluorescence emission spectrum and quantum yield of a 4-AP labeled peptide upon incorporation into liposomes.

  • Materials: 4-AP labeled peptide, buffer solution (e.g., PBS), liposome suspension (e.g., POPC vesicles), spectrofluorometer.

  • Procedure:

    • Prepare a stock solution of the 4-AP labeled peptide in a suitable buffer.

    • Record the fluorescence emission spectrum of the peptide in the buffer by exciting at the absorption maximum of the 4-AP probe (typically around 380-400 nm).

    • Measure the absorbance of the sample at the excitation wavelength.

    • To a solution of the peptide, add the liposome suspension to a final desired concentration.

    • Incubate the mixture to allow for peptide incorporation into the liposomes.

    • Record the fluorescence emission spectrum of the peptide-liposome sample under the same conditions as the buffer sample.

    • Measure the absorbance of the peptide-liposome sample at the excitation wavelength.

    • Calculate the fluorescence quantum yield relative to a standard fluorophore (e.g., quinine sulfate) using the following equation: Φ_sample = Φ_std * (I_sample / A_sample) * (A_std / I_std) * (η_sample / η_std)², where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

2. Circular Dichroism (CD) Spectroscopy

  • Objective: To confirm the secondary structure of the 4-AP labeled peptide.

  • Materials: 4-AP labeled peptide, buffer solution (e.g., phosphate buffer), CD spectropolarimeter.

  • Procedure:

    • Prepare a solution of the 4-AP labeled peptide in a CD-compatible buffer (low chloride concentration).

    • Transfer the sample to a quartz cuvette with a suitable path length (e.g., 1 mm for far-UV CD).

    • Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectrum using deconvolution software to estimate the secondary structure content (α-helix, β-sheet, random coil).

3. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of a protein-ligand interaction.

  • Materials: Protein solution, ligand solution (in the same buffer as the protein), ITC instrument.

  • Procedure:

    • Thoroughly dialyze both the protein and ligand against the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles in the calorimeter.

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • Integrate the heat flow over time for each injection to obtain the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

4. Surface Plasmon Resonance (SPR)

  • Objective: To measure the kinetics and affinity of a protein-ligand interaction.

  • Materials: Ligand (protein to be immobilized), analyte (binding partner in solution), sensor chip (e.g., CM5), SPR instrument, running buffer.

  • Procedure:

    • Equilibrate the SPR system with running buffer.

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Immobilize the ligand onto the sensor surface to a desired density.

    • Deactivate any remaining active groups on the surface.

    • Inject a series of concentrations of the analyte over the ligand-immobilized surface and a reference surface.

    • Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between analyte injections if necessary.

    • Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship between this compound fluorescence and the cross-validating biophysical techniques.

Experimental_Workflow_Fluorescence_CD cluster_Fluorescence This compound Fluorescence cluster_CD Circular Dichroism F_Prep Prepare 4-AP Labeled Peptide Solution F_Spec Record Fluorescence Emission Spectrum F_Prep->F_Spec F_QY Calculate Quantum Yield F_Spec->F_QY F_Result Environmental Polarity (Blue Shift, ΔΦF) F_QY->F_Result Validation Cross-Validation F_Result->Validation Fluorescence Data CD_Prep Prepare Peptide Solution CD_Spec Record Far-UV CD Spectrum CD_Prep->CD_Spec CD_Decon Deconvolve Spectrum CD_Spec->CD_Decon CD_Result Secondary Structure Confirmation CD_Decon->CD_Result CD_Result->Validation Structural Integrity Experimental_Workflow_Binding_Assays cluster_Fluorescence 4-AP Fluorescence Titration cluster_ITC Isothermal Titration Calorimetry cluster_SPR Surface Plasmon Resonance Start Protein-Ligand Interaction Study F_Titr Titrate Ligand into 4-AP Labeled Protein Start->F_Titr ITC_Titr Titrate Ligand into Protein Start->ITC_Titr SPR_Immob Immobilize Ligand Start->SPR_Immob F_Measure Measure Fluorescence Change F_Titr->F_Measure F_Fit Fit Binding Curve F_Measure->F_Fit F_Kd Determine Kd F_Fit->F_Kd Comparison Compare Binding Affinities (Kd) F_Kd->Comparison ITC_Measure Measure Heat Change ITC_Titr->ITC_Measure ITC_Fit Fit Isotherm ITC_Measure->ITC_Fit ITC_Thermo Determine Kd, ΔH, n ITC_Fit->ITC_Thermo ITC_Thermo->Comparison SPR_Inject Inject Analyte SPR_Immob->SPR_Inject SPR_Fit Fit Sensorgrams SPR_Inject->SPR_Fit SPR_Kinetics Determine ka, kd, Kd SPR_Fit->SPR_Kinetics SPR_Kinetics->Comparison

References

Two-Photon Absorption Cross-Section of 4-Aminophthalimide and its Comparison with Other Common Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the success of two-photon microscopy (2PM) applications. A key parameter governing the efficiency of a fluorophore in 2PM is its two-photon absorption (2PA) cross-section (σ₂). This guide provides a comparative analysis of the 2PA cross-section of 4-aminophthalimide derivatives with other widely used fluorescent dyes, supported by experimental data and detailed measurement protocols.

Comparative Analysis of Two-Photon Absorption Cross-Sections

The efficiency of two-photon excitation is quantified by the 2PA cross-section, typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹). A higher GM value indicates a greater probability of simultaneous absorption of two photons, leading to a stronger fluorescence signal. The table below summarizes the 2PA cross-section values for a this compound analogue and other common fluorescent dyes at their respective peak absorption wavelengths.

DyePeak 2PA Wavelength (nm)2PA Cross-Section (σ₂) (GM)Solvent
4-Dimethylaminonaphthalimide (4-DMN)~800~20-60Varies with local environment
Rhodamine B~800~150-200Methanol
Rhodamine 6G~840~15-30Methanol
Coumarin 307~800~15Methanol

Note: The 2PA cross-section of 4-DMN is highly sensitive to its local environment and can vary significantly when conjugated to biomolecules[1].

Experimental Protocols for Measuring 2PA Cross-Section

The determination of the two-photon absorption cross-section is typically performed using one of two primary experimental techniques: the Z-scan method or the two-photon excited fluorescence (TPEF) method.

Z-Scan Technique

The Z-scan technique is a direct method for measuring the nonlinear absorption coefficient of a material. In an "open-aperture" Z-scan experiment, the sample is translated along the propagation axis (z-axis) of a focused laser beam. The transmitted intensity is measured as a function of the sample's position. A decrease in transmittance at the focal point indicates the presence of nonlinear absorption, from which the 2PA cross-section can be calculated.

Experimental Workflow for Z-Scan Measurement:

Z_Scan_Workflow cluster_setup Experimental Setup Laser Pulsed Laser Source Attenuator Variable Attenuator Laser->Attenuator BeamSplitter Beam Splitter Attenuator->BeamSplitter FocusingLens Focusing Lens BeamSplitter->FocusingLens RefDetector Reference Detector BeamSplitter->RefDetector Sample Sample on Translation Stage FocusingLens->Sample Detector Photodetector (Open Aperture) Sample->Detector Translate Translate Sample through Focal Point Record Record Transmitted and Reference Intensities Translate->Record Normalize Normalize Transmitted Signal Record->Normalize Plot Plot Normalized Transmittance vs. Z-position Fit Fit Data to Theoretical Model Plot->Fit Calculate Calculate 2PA Coefficient (β) and Cross-Section (σ₂) Fit->Calculate

Z-Scan Experimental Workflow

Detailed Methodology:

  • Sample Preparation: The dye is dissolved in a suitable solvent at a known concentration. The solution is placed in a cuvette with a known path length.

  • Optical Setup: A high-intensity pulsed laser, typically a femtosecond Ti:Sapphire laser, is used as the excitation source. The laser beam is spatially filtered to ensure a Gaussian beam profile and then focused using a lens. The sample is mounted on a computer-controlled translation stage that can move it precisely along the z-axis through the focal point. An open-aperture detector is placed in the far field to collect the total transmitted light. A reference detector monitors fluctuations in the laser intensity.

  • Data Acquisition: The sample is moved along the z-axis, and the transmitted and reference intensities are recorded at each position.

  • Data Analysis: The transmitted intensity is normalized by the reference intensity to account for laser power fluctuations. The normalized transmittance is then plotted against the z-position. This plot, known as the Z-scan trace, shows a valley at the focal point for a material exhibiting two-photon absorption. The depth and width of this valley are related to the nonlinear absorption coefficient (β). The 2PA cross-section (σ₂) is then calculated from β using the concentration of the dye.

Two-Photon Excited Fluorescence (TPEF) Method

The TPEF method is an indirect but highly sensitive technique for determining the 2PA cross-section. It relies on measuring the fluorescence emission from the sample upon two-photon excitation and comparing it to the fluorescence of a well-characterized reference standard with a known 2PA cross-section.

Experimental Workflow for TPEF Measurement:

TPEF Experimental Workflow

Detailed Methodology:

  • Sample and Reference Preparation: Solutions of the sample dye and a reference standard (e.g., Rhodamine B or Fluorescein) with known 2PA cross-section and fluorescence quantum yield are prepared in the same solvent. The concentrations are adjusted to have similar absorbance at the one-photon absorption maximum to minimize inner-filter effects.

  • Optical Setup: A tunable femtosecond laser is used to excite the samples. The laser beam is directed into a fluorescence spectrometer or a custom-built setup where the fluorescence emission is collected, typically at a 90-degree angle to the excitation beam, and detected by a photomultiplier tube or a spectrometer.

  • Data Acquisition: The fluorescence spectra of both the sample and the reference are recorded under identical excitation conditions (wavelength, power, and focusing). The quadratic dependence of the fluorescence intensity on the excitation power is verified to ensure that the signal originates from a two-photon process.

  • Data Analysis: The integrated fluorescence intensities of the sample and the reference are compared. The 2PA cross-section of the sample (σ₂,sample) is calculated using the following equation:

    σ₂,sample = σ₂,ref * (Φ_ref / Φ_sample) * (C_ref / C_sample) * (n_ref / n_sample) * (F_sample / F_ref)

    where σ₂,ref is the 2PA cross-section of the reference, Φ is the fluorescence quantum yield, C is the concentration, n is the refractive index of the solvent, and F is the integrated fluorescence intensity.

Concluding Remarks

The two-photon absorption cross-section of this compound derivatives, as represented by 4-dimethylaminonaphthalimide, is moderate compared to some of the brightest commercially available dyes like Rhodamine B. However, its significant sensitivity to the local environment makes it a valuable probe for sensing changes in polarity and viscosity in biological systems. For applications requiring exceptionally bright signals, dyes with higher 2PA cross-sections may be more suitable. The choice of an appropriate dye will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and environmental sensitivity. The experimental protocols outlined in this guide provide a foundation for researchers to characterize and compare the two-photon properties of novel and existing fluorescent probes.

References

evaluation of 4-aminophthalimide derivatives against commercially available fluorescent dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of 4-aminophthalimide derivatives against commercially available fluorescent dyes, supported by experimental data.

In the landscape of fluorescent probes, the quest for brighter, more stable, and highly sensitive dyes is perpetual. While classic fluorophores like Rhodamine, Fluorescein, and BODIPY have long been the workhorses of cellular imaging and bioanalysis, a class of compounds known as this compound derivatives is emerging as a compelling alternative. This guide provides a detailed comparison of the photophysical properties and performance of this compound derivatives against these industry-standard dyes, supported by quantitative data and detailed experimental protocols.

Data Presentation: A Head-to-Head Comparison

The performance of a fluorescent dye is dictated by several key photophysical parameters. The following tables summarize the quantitative data for a representative this compound derivative and popular commercial fluorescent dyes.

Table 1: Photophysical Properties of this compound Derivatives and Commercial Dyes

Fluorescent DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Excitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)
4-Amino-N-adamantylphthalimide (in CH3CN)4,2000.15 - 0.80363~450-550~87-187
Rhodamine 6G (in Ethanol)116,000[1]0.95[1]53055525
Fluorescein (in basic Ethanol)92,300[]0.97[]49051424
BODIPY FL (in Methanol)>80,000~0.9-1.0~500~510-530~10-30

Note: The emission maximum and Stokes shift of this compound derivatives are highly sensitive to solvent polarity. The range provided reflects this solvatochromic behavior.

Table 2: Photostability Comparison

Fluorescent DyeRelative Photostability
This compound DerivativesModerate to Good
Rhodamine 6GGood
FluoresceinPoor to Moderate
BODIPY FLExcellent

Experimental Protocols

To ensure a thorough and objective comparison, standardized experimental protocols for determining key photophysical parameters are essential.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the dye of interest to a well-characterized standard, is commonly employed.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, spectroscopic grade)

  • Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • This compound derivative and commercial dyes for testing

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample dyes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

    Where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Evaluation of Photostability

Photostability refers to a dye's resistance to photochemical degradation upon exposure to light.

Materials:

  • Spectrofluorometer or a fluorescence microscope with a stable light source (e.g., Xenon arc lamp or laser)

  • Neutral density filters

  • Quartz cuvettes or microscope slides

  • Solutions of the dyes at a known concentration

Procedure:

  • Prepare a solution of the fluorescent dye in the desired solvent.

  • Measure the initial fluorescence intensity (F₀) of the sample.

  • Continuously illuminate the sample with a constant, high-intensity light source.

  • Record the fluorescence intensity (F(t)) at regular time intervals over an extended period.

  • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time. A slower decay in fluorescence intensity indicates higher photostability.

  • For a more quantitative comparison, the photobleaching quantum yield (Φ_b) can be determined by fitting the decay curve to an exponential function and relating the decay constant to the photon flux.

Mandatory Visualization

Experimental Workflow for Lipid Droplet Staining

The following diagram illustrates a typical experimental workflow for staining and imaging intracellular lipid droplets using a fluorescent dye, a common application for this compound derivatives and other lipophilic dyes.

G cluster_cell_culture Cell Culture and Treatment cluster_staining Staining Procedure cluster_imaging Fluorescence Microscopy cluster_output Output node_seed Seed cells on coverslips node_treat Treat cells with experimental compounds node_seed->node_treat node_wash1 Wash cells with PBS node_treat->node_wash1 node_fix Fix cells with 4% Paraformaldehyde node_wash1->node_fix node_wash2 Wash cells with PBS node_fix->node_wash2 node_stain Incubate with fluorescent dye solution node_wash2->node_stain node_wash3 Wash cells to remove excess dye node_stain->node_wash3 node_mount Mount coverslips on microscope slides node_wash3->node_mount node_image Acquire images using a fluorescence microscope node_mount->node_image node_analyze Image analysis and quantification node_image->node_analyze node_results Comparative analysis of lipid droplet morphology and abundance node_analyze->node_results

Caption: Workflow for staining and imaging intracellular lipid droplets.

Discussion and Conclusion

The evaluation of this compound derivatives reveals a unique set of properties that make them highly attractive for specific applications. Their most notable characteristic is their pronounced solvatochromism, where their emission spectra are highly sensitive to the polarity of their microenvironment. This makes them excellent candidates for use as environmental sensors and for studying dynamic changes in cellular compartments.

In terms of brightness, while some this compound derivatives can exhibit high quantum yields, they generally have lower molar extinction coefficients compared to classic dyes like Rhodamine 6G and Fluorescein. This means that while they can be efficient at emitting light once excited, they are less efficient at absorbing the excitation light in the first place.

Regarding photostability, this compound derivatives generally offer moderate to good resistance to photobleaching, outperforming the notoriously photolabile Fluorescein but not reaching the exceptional stability of BODIPY dyes.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Aminophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 4-Aminophthalimide, tailored for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

When handling this compound, a powdered solid, wearing appropriate personal protective equipment is crucial to prevent skin, eye, and respiratory exposure.[1][2][3] The recommended PPE is summarized in the table below.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1]Protects against dust particles and potential splashes.
Skin Protection Chemical-resistant GlovesNitrile, neoprene, or other suitable material.Prevents direct skin contact, which can cause irritation.[2][3]
Lab Coat or Protective ClothingLong-sleeved, fully buttoned.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection Not typically required under normal use with adequate ventilation.[1]A particle filter respirator may be used if dust is generated.This compound is a powder; inhalation of dust should be minimized. May cause respiratory irritation.[2]

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling.

PropertyValue
Physical State Powder Solid[1]
Appearance Dark yellow[1]
Odor Odorless[1]
Melting Point 290 °C / 554 °F[1]
Solubility No information available
Flash Point No information available[1]

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step process for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[2]
  • Don all required PPE as specified in the table above.
  • Have a spill kit readily accessible.
  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling and Use:

  • Carefully weigh the desired amount of this compound powder, avoiding the creation of dust.
  • If dissolving, add the solid to the solvent slowly.
  • Avoid all direct contact with the chemical.[1]
  • Keep containers tightly closed when not in use.[1]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][3]
  • Clean the work area and any equipment used.
  • Remove and wash contaminated clothing before reuse.[1][3]

Accidental Release and First Aid Measures

SituationProcedure
Spill Sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3][4]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. If eye irritation persists, seek medical attention.[1][2][4]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical assistance.[1]

Disposal Plan

Chemical waste must be managed in accordance with local, regional, and national regulations.[1][3]

  • Waste Collection: Collect this compound waste and contaminated materials in a clearly labeled, sealed container.

  • Container Management: Ensure the waste container is compatible with the chemical, in good condition, and kept closed.

  • Disposal Route: Dispose of the chemical waste through a licensed waste disposal company. Do not empty it into drains.[3][4]

Safety Workflow Diagram

The following diagram illustrates the logical flow of safety procedures for handling this compound.

G prep Preparation ppe Don PPE: - Goggles - Gloves - Lab Coat prep->ppe handling Handling this compound ppe->handling use_chem Weighing and Use handling->use_chem spill Accidental Spill? use_chem->spill During Handling spill_proc Follow Spill Procedure spill->spill_proc Yes post_handling Post-Handling spill->post_handling No spill_proc->post_handling decontam Decontaminate Work Area Wash Hands post_handling->decontam disposal Disposal decontam->disposal waste_collect Collect Waste in Labeled Container disposal->waste_collect

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.